molecular formula C48H52O26 B15624003 Anhydrosafflor yellow B

Anhydrosafflor yellow B

Cat. No.: B15624003
M. Wt: 1044.9 g/mol
InChI Key: NOXZTJVQKYBYAV-ZAAXHDPISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anhydrosafflor yellow B is a useful research compound. Its molecular formula is C48H52O26 and its molecular weight is 1044.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C48H52O26

Molecular Weight

1044.9 g/mol

IUPAC Name

(6E)-4-[4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-(1,2,3,4-tetrahydroxybutyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione

InChI

InChI=1S/C48H52O26/c49-13-22(56)30(57)37(64)40-27(28-33(60)25(20(54)11-5-16-1-7-18(52)8-2-16)41(67)47(70,43(28)69)45-38(65)35(62)31(58)23(14-50)72-45)29-34(61)26(21(55)12-6-17-3-9-19(53)10-4-17)42(68)48(71,44(29)74-40)46-39(66)36(63)32(59)24(15-51)73-46/h1-12,22-24,27,30-32,35-40,45-46,49-54,56-66,70-71H,13-15H2/b11-5+,12-6+,25-20+

InChI Key

NOXZTJVQKYBYAV-ZAAXHDPISA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Anhydrosafflor Yellow B: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrosafflor yellow B (AHSYB) is a prominent bioactive quinochalcone C-glycoside isolated from the dried flowers of Carthamus tinctorius L., commonly known as safflower. As one of the major water-soluble pigments in safflower, AHSYB, alongside hydroxysafflor yellow A (HSYA), is largely responsible for the plant's therapeutic effects, which have been utilized in traditional medicine for centuries.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for this compound, tailored for researchers and professionals in the field of drug development.

Chemical Structure and Identification

This compound is a complex dimeric quinochalcone C-glycoside. Its chemical structure has been elucidated through various spectroscopic methods.

Chemical Structure:

While the precise 3D conformation can be complex, the fundamental structure of this compound is established as a dimeric molecule formed from quinochalcone C-glycoside monomers.

Table 1: Chemical Identification of this compound

IdentifierValueReference(s)
IUPAC Name (1S,5R,6S)-5-[(E)-2-(4-hydroxyphenyl)ethenyl]-6-[[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-oxo-2-cyclohexen-1-yl (2E)-2-[[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethylidene]-5-oxo-3-[(E)-2-(4-hydroxyphenyl)ethenyl]cyclohex-3-en-1-olate
Molecular Formula C48H52O26[1][3]
Molecular Weight 1044.91 g/mol [1][3]
CAS Number 184840-84-4[3]
PubChem CID While a specific CID is not designated, PubChem notes it may not be a discrete structure.[4]
SMILES OC--INVALID-LINK----INVALID-LINK----INVALID-LINK--=C(C2=O)C(/C=C/C3=CC=C(C=C3)O)=O)([C@]4([H])O--INVALID-LINK--O)O)CO)O)O)([H])C5=C(C(C(O)=C(C5=O)C(/C=C/C6=CC=C(C=C6)O)=O)([C@]7([H])O--INVALID-LINK--O)O)CO)O)O1">C@@HO[3]

Physicochemical Properties

This compound is a yellow to light-yellow solid.[3] Its physicochemical properties are crucial for its handling, formulation, and bioavailability.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Appearance Solid[3]
Color Light yellow to yellow[3]
Melting Point Not extensively documented, but generally stable under normal conditions.[5]
Solubility Water: ≥ 50 mg/mL (47.85 mM)[3]
Stability Stable under normal storage conditions. Sensitive to light and heat. Should be stored at -20°C, sealed, and away from moisture and light. In solvent, stable for 6 months at -80°C and 1 month at -20°C.[3]
UV-Vis Absorption Maximum absorption (λmax) around 403 nm in the visible range.[6]
pKa Not extensively documented.

Biological Activities and Signaling Pathways

This compound exhibits a range of pharmacological activities, with significant potential for therapeutic applications. Its primary reported activities include neuroprotection, antioxidant effects, and antiplatelet aggregation.

Neuroprotective Effects via the SIRT1 Signaling Pathway

A key area of research for this compound is its neuroprotective role in cerebral ischemia/reperfusion (I/R) injury. Studies have demonstrated that AHSYB exerts its protective effects by modulating the Silent Information Regulator 1 (SIRT1) signaling pathway.[1][6]

SIRT1 is a NAD+-dependent deacetylase that plays a critical role in cellular stress resistance and apoptosis.[6] this compound has been shown to upregulate the expression of SIRT1. This activation of SIRT1 leads to the deacetylation and subsequent activation of downstream targets, including Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1][6] The activation of these transcription factors promotes the expression of antioxidant enzymes and anti-apoptotic proteins, thereby attenuating oxidative stress and neuronal apoptosis associated with cerebral I/R injury.[1][6]

ays_sirt1_pathway cluster_extracellular Extracellular cluster_cellular Cellular Response AHSYB Anhydrosafflor yellow B SIRT1 SIRT1 Activation AHSYB->SIRT1 FOXO1 FOXO1 Activation SIRT1->FOXO1 Deacetylation PGC1a PGC-1α Activation SIRT1->PGC1a Deacetylation Antioxidant Increased Antioxidant Enzyme Expression FOXO1->Antioxidant AntiApoptosis Decreased Apoptosis FOXO1->AntiApoptosis PGC1a->Antioxidant Neuroprotection Neuroprotection Antioxidant->Neuroprotection AntiApoptosis->Neuroprotection

This compound mediated SIRT1 signaling pathway.
Other Biological Activities

  • Antioxidant Activity: this compound demonstrates significant free radical scavenging activity, which contributes to its protective effects against oxidative stress-related conditions.[7]

  • Antiplatelet Aggregation: The compound has been found to inhibit ADP-induced platelet aggregation, suggesting its potential in the prevention of thrombotic events.[4]

  • Anti-inflammatory Effects: AHSYB has been shown to mitigate inflammation in brain tissue following cerebral ischemia.[8]

  • Cardioprotective Effects: Studies suggest that this compound has cardio-protective effects by inhibiting apoptosis in cardiac cells via the mitochondrial-mediated pathway.[9]

Experimental Protocols

Extraction and Purification of this compound

Several methods have been developed for the extraction and purification of this compound from Carthamus tinctorius flowers. The choice of method depends on the desired yield, purity, and available equipment.

1. Ultrasonic-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to enhance extraction efficiency.

  • Sample Preparation: Dried safflower flowers are ground into a fine powder.

  • Extraction Solvent: A mixture of ethanol (B145695) and water (e.g., 70% ethanol) is commonly used.

  • Extraction Parameters:

    • Temperature: ~66°C

    • Time: ~36 minutes

    • Solvent-to-Material Ratio: ~16 mL/g

    • Ultrasonic Power: ~150 W

  • Procedure: The powdered safflower is mixed with the extraction solvent and subjected to ultrasonic irradiation under the specified conditions. The extract is then filtered and concentrated.[7]

2. Water Immersion Extraction

A traditional and straightforward method.

  • Sample Preparation: Dried safflower flowers.

  • Extraction Solvent: Distilled water.

  • Procedure: Safflower flowers are immersed in hot water (e.g., 80°C) for a specified period (e.g., 20 minutes), and the process is repeated. The aqueous extracts are then combined, filtered, and concentrated.[10]

3. Purification by Macroporous Resin Chromatography

This technique is effective for the enrichment and purification of this compound from crude extracts.

  • Resin Selection: HPD-300 macroporous resin has been shown to be effective.

  • Adsorption: The crude extract is loaded onto the resin column under optimized pH conditions (e.g., pH 2.8).

  • Desorption: The adsorbed compounds are eluted with an ethanol-water mixture (e.g., 74% ethanol).

  • Outcome: This method can significantly increase the purity of this compound in the final product.[9]

4. Purification by High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC)

For achieving high purity, preparative HPLC and HSCCC are employed.

  • Preparative HPLC: A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water (often with a small amount of acid like acetic acid).

  • HSCCC: This technique utilizes a two-phase solvent system to achieve separation. Optimized conditions can yield this compound with a purity of over 98%.[9]

extraction_purification_workflow Safflower Dried Safflower (Carthamus tinctorius) Grinding Grinding Safflower->Grinding Extraction Extraction (UAE or Water Immersion) Grinding->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Purification CrudeExtract->Purification Macroporous Macroporous Resin Chromatography Purification->Macroporous HPLC Preparative HPLC / HSCCC Purification->HPLC PureAHSYB Pure Anhydrosafflor yellow B Macroporous->PureAHSYB HPLC->PureAHSYB

Workflow for the extraction and purification of AHSYB.
In Vitro and In Vivo Experimental Protocols for Neuroprotection Studies

The following protocols are summarized from studies investigating the neuroprotective effects of this compound in cerebral ischemia/reperfusion injury models.[1][6]

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Primary Hippocampal Neurons

  • Cell Culture: Primary hippocampal neurons are cultured from neonatal rats.

  • OGD/R Induction:

    • The normal culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS).

    • Cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 2 hours).

    • Reoxygenation is initiated by returning the cells to the normal culture medium and incubating under normoxic conditions.

  • AHSYB Treatment: this compound is added to the culture medium at various concentrations during the reoxygenation phase.

  • Assessment of Neuroprotection:

    • Cell Viability: Assessed using assays such as CCK-8.

    • Apoptosis: Measured by techniques like Hoechst 33342 staining or TUNEL assay.

    • Oxidative Stress Markers: Levels of reactive oxygen species (ROS), malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px) are quantified.

    • Protein Expression: Western blotting is used to measure the expression levels of proteins in the SIRT1 signaling pathway (SIRT1, FOXO1, PGC-1α) and apoptosis-related proteins (Bax, Bcl-2).

In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats

  • Animal Model: The MCAO/R model is induced in rats to mimic cerebral ischemia. This typically involves the temporary occlusion of the middle cerebral artery.

  • AHSYB Administration: this compound is administered to the rats (e.g., via intravenous injection) at different doses before or after the induction of ischemia.

  • Evaluation of Neurological Deficits: Neurological function is assessed using a scoring system.

  • Measurement of Infarct Volume: Brain tissues are stained (e.g., with TTC) to visualize and quantify the infarct volume.

  • Histopathological Analysis: Brain sections are examined using techniques like H&E staining to assess neuronal damage.

  • Biochemical and Molecular Analysis:

    • Oxidative Stress Markers: Measured in serum or brain tissue homogenates.

    • Protein and Gene Expression: Immunohistochemistry, Western blotting, and RT-PCR are used to analyze the expression of SIRT1, FOXO1, PGC-1α, and apoptosis-related markers in the ischemic brain tissue.

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential, particularly in the realm of neuroprotection. Its well-characterized chemical structure and diverse biological activities, mediated through pathways such as the SIRT1 signaling cascade, make it a compelling candidate for further investigation and drug development. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the full therapeutic utility of this promising molecule. As research continues to unravel its mechanisms of action, this compound may emerge as a valuable agent in the treatment of various ischemic and oxidative stress-related diseases.

References

Anhydrosafflor Yellow B: A Technical Guide to its Natural Source, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrosafflor yellow B (AHSYB) is a prominent quinochalcone C-glycoside, a class of water-soluble flavonoids found exclusively within the vibrant florets of Carthamus tinctorius L., commonly known as safflower. This document provides a comprehensive overview of the natural occurrence of AHSYB, detailing its concentration across various safflower cultivars and developmental stages. Furthermore, it presents standardized experimental protocols for the extraction, isolation, and quantification of this bioactive compound. A key signaling pathway influenced by AHSYB, the Sirtuin 1 (SIRT1) pathway, is also elucidated, offering insights into its potential therapeutic mechanisms. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Source and Occurrence

This compound is a specialized metabolite unique to the plant kingdom, with its presence confined to the flowers of Carthamus tinctorius L.[1][2][3]. It is one of the principal yellow pigments responsible for the characteristic hue of safflower petals, alongside the structurally related compound hydroxysafflor yellow A (HSYA)[4][5]. The concentration of AHSYB is subject to variation depending on several factors, including the specific cultivar, the developmental stage of the flower, and the prevailing environmental conditions.

The biosynthesis and accumulation of AHSYB are intricately linked with the maturation of the safflower floret. Studies have shown that the content of AHSYB tends to decrease as the flower transitions in color from yellow to orange and then to red[6]. This suggests a potential bioconversion of yellow pigments to red pigments, such as carthamin, during the blooming period.

Quantitative Data on this compound Content

The following tables summarize the quantitative data on the content and yield of this compound from Carthamus tinctorius L. as reported in various studies.

Table 1: Content of this compound in Different Safflower Cultivars

Safflower CultivarThis compound Content (mg/g)Reference
GokturkHighest among tested cultivars[7]
Dincer-[7]
Balci-[7]
Not Specified2-10 mg/g[8]

Table 2: Yield of this compound under Various Extraction Conditions

| Extraction Method | Key Parameters | Yield of AHSYB | Reference | | --- | --- | --- | | Water Immersion | Liquid-to-solid ratio: 22:1, Temperature: 75°C, Time: 35 min | 0.465% |[9] | | Ultrasonic Extraction | Temperature: 66°C, Time: 36 min, Solvent-to-material ratio: 16 mL/g, Power: 150 W | - |[10][11] | | Reverse-Phase Medium-Pressure Liquid Chromatography | - | 1.07 g from 9.2 g plant extract |[7] |

Experimental Protocols

Extraction of this compound

Objective: To extract this compound and other water-soluble flavonoids from safflower petals.

Methodology: Ultrasonic-Assisted Extraction [10][11]

  • Sample Preparation: Dried safflower petals are ground into a fine powder.

  • Extraction Solvent: A suitable solvent, such as water or an ethanol-water mixture, is selected.

  • Procedure: a. A specific solvent-to-material ratio (e.g., 16 mL/g) is added to the powdered safflower petals. b. The mixture is subjected to ultrasonic extraction at a controlled temperature (e.g., 66°C) and power (e.g., 150 W) for a defined period (e.g., 36 minutes). c. The extract is then filtered to remove solid plant material. d. The filtrate, containing this compound, is collected for further purification or analysis.

Quantification of this compound by HPLC

Objective: To determine the concentration of this compound in an extract.

Methodology: High-Performance Liquid Chromatography (HPLC) [10]

  • Chromatographic System: An HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column is used.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of acetonitrile (B52724) and water containing a small percentage of an acidifier like formic acid (e.g., 0.1%) to improve peak shape.

  • Detection: The detector is set to a wavelength of 403 nm, which is the maximum absorption wavelength for AHSYB.

  • Quantification: a. A standard curve is generated using known concentrations of purified this compound. b. The sample extract is injected into the HPLC system. c. The peak area of AHSYB in the sample chromatogram is compared to the standard curve to determine its concentration. The retention time for AHSYB is typically longer than that of HSYA[5][10].

Signaling Pathway Modulation

This compound has been shown to exert neuroprotective effects by modulating the Sirtuin 1 (SIRT1) signaling pathway. This pathway plays a crucial role in cellular processes such as attenuating oxidative stress and inhibiting apoptosis.

SIRT1 Signaling Pathway

This compound, along with HSYA, has been demonstrated to protect against cerebral ischemia/reperfusion injury by activating the SIRT1 signaling pathway[1][12][13][14][15]. Activation of SIRT1 leads to the deacetylation of downstream targets, including Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). This cascade of events ultimately enhances cellular resistance to oxidative stress and reduces apoptosis. The neuroprotective effects of AHSYB were shown to be abolished by a specific SIRT1 inhibitor, confirming the compound's mechanism of action through this pathway[1][12][13].

SIRT1_Pathway cluster_extracellular Extracellular Stimulus cluster_cellular Cellular Response AHSYB This compound SIRT1 SIRT1 (Sirtuin 1) AHSYB->SIRT1 activates FOXO1 FOXO1 (Forkhead box O1) SIRT1->FOXO1 deacetylates PGC1a PGC-1α SIRT1->PGC1a deacetylates Bcl2 Bcl-2 SIRT1->Bcl2 upregulates Bax Bax SIRT1->Bax downregulates OxidativeStress Oxidative Stress FOXO1->OxidativeStress reduces PGC1a->OxidativeStress reduces Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes Neuroprotection Neuroprotection

Caption: SIRT1 signaling pathway modulated by this compound.

Experimental Workflow for Investigating SIRT1 Pathway Activation

Experimental_Workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model CellCulture Primary Neuronal Cell Culture OGD Oxygen-Glucose Deprivation/ Reoxygenation (OGD/R) CellCulture->OGD Treatment Treatment with This compound OGD->Treatment Analysis_vitro Analysis: - Cell Viability (MTT) - Oxidative Stress Markers - Apoptosis (TUNEL) - Western Blot (SIRT1, FOXO1, PGC-1α) Treatment->Analysis_vitro AnimalModel Animal Model of Cerebral Ischemia (e.g., MCAO) Treatment_vivo Administration of This compound AnimalModel->Treatment_vivo Analysis_vivo Analysis: - Neurological Deficit Scoring - Infarct Volume Measurement - Immunohistochemistry (SIRT1) - Western Blot (SIRT1, FOXO1, PGC-1α) Treatment_vivo->Analysis_vivo

Caption: Workflow for studying AHSYB's effect on the SIRT1 pathway.

References

An In-depth Technical Guide on the Core Mechanism of Action of Anhydrosafflor Yellow B in Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrosafflor yellow B (ASYB) is a primary water-soluble quinochalcone flavonoid extracted from the petals of Carthamus tinctorius L. (safflower). Emerging evidence has highlighted its significant neuroprotective properties, particularly in the context of cerebral ischemia-reperfusion (I/R) injury. This technical guide delineates the core mechanisms of action of ASYB in neurons, with a focus on its role in modulating the SIRT1 signaling pathway to attenuate oxidative stress and apoptosis, and its anti-inflammatory effects through the inhibition of the NF-κB pathway. This document provides a comprehensive overview of the quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the key signaling cascades.

Core Neuroprotective Mechanisms of this compound

The neuroprotective effects of this compound are primarily attributed to two interconnected mechanisms: the activation of the Sirtuin 1 (SIRT1) signaling pathway, which combats oxidative stress and apoptosis, and the suppression of neuroinflammation via the nuclear factor-kappa B (NF-κB) pathway.

Attenuation of Oxidative Stress and Apoptosis via the SIRT1 Signaling Pathway

In the setting of cerebral ischemia-reperfusion injury, a key pathological event is the overproduction of reactive oxygen species (ROS), leading to oxidative stress and subsequent neuronal apoptosis. ASYB has been demonstrated to counteract these detrimental processes by activating the SIRT1 signaling pathway.[1][2][3][4]

SIRT1 is a NAD-dependent deacetylase that plays a crucial role in cellular stress resistance and longevity. ASYB treatment has been shown to upregulate the expression of SIRT1 in neurons.[1][2][3] This activation of SIRT1 leads to the deacetylation and subsequent activation of its downstream targets, including forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1][2][3] The activation of these transcription factors ultimately enhances the cellular antioxidant defense mechanisms and inhibits the apoptotic cascade.

The anti-apoptotic effect of ASYB is further substantiated by its ability to modulate the expression of the Bcl-2 family of proteins. ASYB treatment leads to an increase in the expression of the anti-apoptotic protein Bcl-2 and a decrease in the expression of the pro-apoptotic protein Bax, thus shifting the balance towards cell survival.[1][2] The crucial role of the SIRT1 pathway in mediating the neuroprotective effects of ASYB has been confirmed by studies where the specific SIRT1 inhibitor, EX527, abolished these protective effects.[1][2][4]

Anti-Inflammatory Effects via Inhibition of the NF-κB Signaling Pathway

Neuroinflammation is a critical component of the secondary injury cascade following cerebral ischemia. ASYB exhibits potent anti-inflammatory properties by inhibiting the NF-κB signaling pathway. In a rat model of acute permanent cerebral ischemia, ASYB treatment was shown to significantly reduce the expression of pro-inflammatory mediators.[5]

Specifically, ASYB administration suppressed the elevation of heat shock protein 60 (HSP60) and toll-like receptor 4 (TLR-4), which are upstream activators of the inflammatory response.[5] Consequently, the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), was significantly decreased.[5] The inhibitory effect of ASYB on the inflammatory cascade is mediated through the downregulation of the NF-κB p65 subunit, a key transcription factor that governs the expression of numerous pro-inflammatory genes.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Effects of this compound on Primary Hippocampal Neurons Subjected to Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
ParameterOGD/R GroupASYB (40 µM)ASYB (60 µM)ASYB (80 µM)Reference
Cell Viability (%) Markedly InhibitedIncreasedIncreasedIncreased (dose-dependent)[1]
LDH Leakage Significantly IncreasedDecreasedDecreasedDecreased (dose-dependent)[1]
ROS Production Significantly IncreasedDecreasedDecreasedDecreased (dose-dependent)[1]
MDA Levels Significantly IncreasedDecreasedDecreasedDecreased (dose-dependent)[1]
SOD Activity Markedly DecreasedElevatedElevatedElevated[1]
GSH-Px Activity Markedly DecreasedElevatedElevatedElevated[1]
Bax mRNA Expression IncreasedReducedReducedReduced[1]
Bcl-2 mRNA Expression DecreasedIncreasedIncreasedIncreased[1]
SIRT1 mRNA Expression SuppressedMarkedly IncreasedMarkedly IncreasedMarkedly Increased[1][2]
FOXO1 mRNA Expression SuppressedMarkedly IncreasedMarkedly IncreasedMarkedly Increased[1][2]
PGC1α mRNA Expression SuppressedMarkedly IncreasedMarkedly IncreasedMarkedly Increased[1][2]
Bax Protein Expression IncreasedReducedReducedReduced[1][2]
Bcl-2 Protein Expression DecreasedIncreasedIncreasedIncreased[1][2]
SIRT1 Protein Expression SuppressedMarkedly IncreasedMarkedly IncreasedMarkedly Increased[1][2]
FOXO1 Protein Expression SuppressedMarkedly IncreasedMarkedly IncreasedMarkedly Increased[1][2]
PGC1α Protein Expression SuppressedMarkedly IncreasedMarkedly IncreasedMarkedly Increased[1][2]
Table 2: In Vivo Effects of this compound in a Rat Model of Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)
ParameterMCAO/R GroupASYB (1.75 mg/kg)ASYB (3.5 mg/kg)ASYB (7 mg/kg)Reference
Neurological Deficit Score SevereDecreasedDecreasedDecreased (dose-dependent)[5]
Infarct Volume SignificantReducedReducedReduced[5]
HSP60 mRNA & Protein ElevatedSuppressedSuppressedSuppressed[5]
TLR-4 mRNA & Protein ElevatedSuppressedSuppressedSuppressed[5]
IL-6 mRNA & Protein ElevatedSuppressedSuppressedSuppressed[5]
TNF-α mRNA & Protein ElevatedSuppressedSuppressedSuppressed[5]
NF-κB p65 Protein IncreasedDecreasedDecreasedDecreased[5]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visually represent the key signaling pathways and experimental workflows.

ASYB_SIRT1_Pathway cluster_apoptosis Ischemia_Reperfusion Ischemia/Reperfusion Injury Oxidative_Stress Oxidative Stress (↑ROS, ↑MDA) Ischemia_Reperfusion->Oxidative_Stress Bax ↑ Bax Ischemia_Reperfusion->Bax Bcl2 ↓ Bcl-2 Ischemia_Reperfusion->Bcl2 ASYB This compound SIRT1 SIRT1 Activation ASYB->SIRT1 FOXO1 FOXO1 Activation SIRT1->FOXO1 PGC1a PGC-1α Activation SIRT1->PGC1a SIRT1->Bax SIRT1->Bcl2 Antioxidant_Defense Antioxidant Defense (↑SOD, ↑GSH-Px) FOXO1->Antioxidant_Defense PGC1a->Antioxidant_Defense Apoptosis Neuronal Apoptosis Oxidative_Stress->Apoptosis Antioxidant_Defense->Oxidative_Stress Neuroprotection Neuroprotection Antioxidant_Defense->Neuroprotection Bax->Apoptosis Bcl2->Apoptosis

Caption: ASYB activates the SIRT1 pathway, leading to neuroprotection.

ASYB_Inflammation_Pathway Cerebral_Ischemia Cerebral Ischemia HSP60_TLR4 ↑ HSP60 / TLR-4 Cerebral_Ischemia->HSP60_TLR4 ASYB This compound NFkB NF-κB p65 Activation ASYB->NFkB HSP60_TLR4->NFkB Proinflammatory_Cytokines ↑ IL-6, TNF-α NFkB->Proinflammatory_Cytokines Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation Neuronal_Injury Neuronal Injury Neuroinflammation->Neuronal_Injury

Caption: ASYB mitigates neuroinflammation by inhibiting the NF-κB pathway.

OGD_R_Workflow Primary_Neurons Primary Hippocampal Neuron Culture OGD Oxygen-Glucose Deprivation (OGD) Primary_Neurons->OGD Reperfusion Reperfusion OGD->Reperfusion ASYB_Treatment ASYB Treatment Reperfusion->ASYB_Treatment during reperfusion Analysis Biochemical & Molecular Analysis Reperfusion->Analysis ASYB_Treatment->Analysis

Caption: Experimental workflow for the in vitro OGD/R model.

Detailed Experimental Protocols

In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Primary Hippocampal Neurons
  • Cell Culture: Primary hippocampal neurons are isolated from embryonic day 18 (E18) Sprague-Dawley rats. The hippocampi are dissected, dissociated, and the resulting cells are plated on poly-D-lysine-coated culture plates. Neurons are maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

  • OGD Procedure: After 7-10 days in culture, the original culture medium is replaced with a glucose-free Earle's Balanced Salt Solution (EBSS). The cultures are then placed in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ for a specified duration (e.g., 2-4 hours) at 37°C.

  • Reperfusion and Treatment: Following the OGD period, the glucose-free EBSS is replaced with the original complete culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂). This compound is added to the culture medium at various concentrations (e.g., 40, 60, 80 µM) at the onset of reperfusion.

  • Assessment of Neuroprotection:

    • Cell Viability: Assessed using the Cell Counting Kit-8 (CCK-8) assay, which measures the metabolic activity of viable cells.

    • Cell Injury: Measured by the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage.

    • Oxidative Stress Markers: Levels of ROS, MDA, SOD, and GSH-Px are quantified using commercially available assay kits.

    • Apoptosis: Detected by Hoechst 33342 staining to observe nuclear morphology changes (condensation and fragmentation) and TUNEL staining to identify DNA fragmentation.

In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats
  • Animal Model: Adult male Sprague-Dawley or Wistar rats are subjected to transient focal cerebral ischemia by intraluminal filament occlusion of the middle cerebral artery (MCA) for a defined period (e.g., 2 hours), followed by reperfusion.

  • Drug Administration: ASYB is administered intravenously at different doses (e.g., 1.75, 3.5, 7 mg/kg) at the onset of reperfusion or at specified time points post-ischemia.

  • Evaluation of Neuroprotective Effects:

    • Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system to evaluate motor deficits.

    • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

    • Immunohistochemistry and Western Blotting: Brain tissue from the ischemic penumbra is collected to analyze the protein expression levels of SIRT1, FOXO1, PGC1α, Bax, Bcl-2, HSP60, TLR-4, IL-6, TNF-α, and NF-κB p65.

Western Blot Protocol
  • Protein Extraction: Neuronal cells or brain tissue are lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against the target proteins (e.g., SIRT1, FOXO1, PGC1α, Bax, Bcl-2, NF-κB p65, and GAPDH as a loading control) overnight at 4°C.

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The band intensities are quantified using image analysis software and normalized to the loading control.

Conclusion and Future Directions

This compound demonstrates significant neuroprotective potential through well-defined mechanisms involving the activation of the SIRT1 signaling pathway and the inhibition of the NF-κB-mediated inflammatory response. The quantitative data from preclinical models provide a strong rationale for its further development as a therapeutic agent for ischemic stroke.

Future research should aim to:

  • Investigate the potential involvement of other neuroprotective signaling pathways, such as the PI3K/Akt and Nrf2 pathways, in the mechanism of action of ASYB.

  • Conduct pharmacokinetic and pharmacodynamic studies to optimize the dosing and delivery of ASYB.

  • Evaluate the long-term efficacy and safety of ASYB in more chronic models of neurodegeneration.

  • Explore the therapeutic potential of ASYB in other neurological disorders characterized by oxidative stress and inflammation.

References

Anhydrosafflor Yellow B: A Technical Guide to its Core Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core signaling pathways of Anhydrosafflor yellow B (ASYB).

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (ASYB) is a prominent water-soluble quinochalcone C-glycoside isolated from the flowers of Carthamus tinctorius L., commonly known as safflower. Traditionally used in Chinese medicine to promote blood circulation, safflower and its extracts are now the subject of intense scientific scrutiny for their therapeutic potential in a range of conditions, particularly those involving ischemia-reperfusion injury and inflammation. ASYB, as a key bioactive constituent, has demonstrated significant neuroprotective, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth exploration of the core signaling pathways modulated by ASYB, offering a valuable resource for researchers and professionals in drug development.

Core Signaling Pathways of this compound

This compound exerts its pharmacological effects by modulating several key signaling pathways. The most well-documented of these are the SIRT1 pathway, crucial for its neuroprotective effects, and the NF-κB pathway, which is central to its anti-inflammatory actions. Furthermore, ASYB has been shown to mitigate oxidative stress-induced cell death by regulating pathways associated with ferroptosis and parthanatos.

The SIRT1 Signaling Pathway in Neuroprotection

In the context of cerebral ischemia/reperfusion (I/R) injury, a primary area of investigation for ASYB, the Silent Information Regulator 1 (SIRT1) signaling pathway plays a pivotal role. ASYB has been shown to activate SIRT1, a histone deacetylase that is a key regulator of cellular stress responses and longevity.

Activation of SIRT1 by ASYB leads to the deacetylation and subsequent activation of downstream targets, including Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α).[1][2][3][4] This cascade of events contributes to the attenuation of oxidative stress and a reduction in apoptosis. The anti-apoptotic effect of ASYB is further substantiated by its ability to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax.[1][2][4] The neuroprotective effects of ASYB mediated through the SIRT1 pathway have been demonstrated to be abolished by the SIRT1-specific inhibitor, EX527.[1][2][3][4]

G cluster_outcomes Cellular Outcomes ASYB This compound SIRT1 SIRT1 ASYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Activates PGC1a PGC1α SIRT1->PGC1a Activates Bcl2 Bcl-2 SIRT1->Bcl2 Upregulates Bax Bax SIRT1->Bax Downregulates OxidativeStress Oxidative Stress FOXO1->OxidativeStress Inhibits Neuroprotection Neuroprotection PGC1a->OxidativeStress Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes OxidativeStress->Apoptosis Induces

Caption: ASYB-mediated activation of the SIRT1 signaling pathway leading to neuroprotection.

The NF-κB Signaling Pathway in Anti-inflammation

Chronic inflammation is a key contributor to the pathophysiology of various diseases, including neurodegenerative disorders. This compound has been shown to exert potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[5]

In the context of acute permanent cerebral ischemia, ASYB administration has been found to suppress the nuclear translocation of the NF-κB p65 subunit.[5] This inhibition of NF-κB activation subsequently leads to a reduction in the expression and secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5] The upstream regulation of this pathway by ASYB appears to involve the modulation of Toll-like receptor 4 (TLR4) and heat shock protein 60 (HSP60), both of which were downregulated by ASYB treatment.[5]

G ASYB This compound TLR4 TLR4 ASYB->TLR4 Inhibits HSP60 HSP60 ASYB->HSP60 Inhibits NFkB_p65 NF-κB p65 (in nucleus) TLR4->NFkB_p65 Activates HSP60->NFkB_p65 Activates TNFa TNF-α NFkB_p65->TNFa Upregulates IL6 IL-6 NFkB_p65->IL6 Upregulates Inflammation Inflammation TNFa->Inflammation Promotes IL6->Inflammation Promotes BrainInjury Brain Injury Inflammation->BrainInjury Contributes to

Caption: ASYB's anti-inflammatory mechanism via inhibition of the TLR4/HSP60/NF-κB pathway.

Regulation of Oxidative Stress-Induced Cell Death: Ferroptosis and Parthanatos

Recent studies have elucidated the role of ASYB in mitigating two specific forms of programmed cell death, ferroptosis and parthanatos, which are implicated in oxidative stress-induced cellular damage.

ASYB has been shown to limit ferroptosis by upregulating the cystine/glutamate antiporter system (system xc-) and glutathione (B108866) peroxidase 4 (GPX4).[6] This leads to an increase in the glutathione (GSH) to glutathione disulfide (GSSG) ratio, a reduction in reactive oxygen species (ROS) and iron ion levels, and an alleviation of lipid peroxidation.[6]

Furthermore, by reducing ROS, ASYB prevents the overactivation of poly(ADP-ribose) polymerase-1 (PARP-1). This, in turn, reduces the excessive production of poly(ADP-ribose) (PAR) polymers and inhibits the nuclear translocation of apoptosis-inducing factor (AIF), key steps in the parthanatos cascade.[6]

G ASYB This compound System_xc System xc- ASYB->System_xc Upregulates GPX4 GPX4 ASYB->GPX4 Upregulates ROS ROS ASYB->ROS Reduces Iron Iron Ions ASYB->Iron Reduces GSH_GSSG GSH/GSSG Ratio System_xc->GSH_GSSG Increases Lipid_Peroxidation Lipid Peroxidation GPX4->Lipid_Peroxidation Inhibits GSH_GSSG->ROS Reduces ROS->Lipid_Peroxidation Promotes PARP1 PARP-1 ROS->PARP1 Activates Iron->Lipid_Peroxidation Promotes Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Induces CellDeath Cell Death Ferroptosis->CellDeath PAR PAR Polymer PARP1->PAR Produces AIF AIF Nuclear Translocation PAR->AIF Promotes Parthanatos Parthanatos AIF->Parthanatos Induces Parthanatos->CellDeath

References

An In-depth Technical Guide to Anhydrosafflor Yellow B and Hydroxysafflor Yellow A: Core Differences and Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrosafflor yellow B (AYB) and Hydroxysafflor yellow A (HSYA) are two prominent quinochalcone C-glycosides isolated from the flowers of Carthamus tinctorius L., commonly known as safflower. Both compounds are recognized for their significant pharmacological activities, including neuroprotective, cardioprotective, and anti-inflammatory effects. This technical guide provides a comprehensive comparison of the fundamental differences between AYB and HSYA, focusing on their physicochemical properties, pharmacological actions, and underlying molecular mechanisms. Quantitative data are presented in structured tables for ease of comparison. Detailed experimental protocols for extraction and analysis are provided, alongside visualizations of key signaling pathways to facilitate a deeper understanding of their therapeutic potential in drug discovery and development.

Introduction

Safflower has been used for centuries in traditional Chinese medicine to treat a variety of ailments, particularly those related to blood stasis, cardiovascular diseases, and cerebrovascular disorders.[1][2] Modern pharmacological research has identified Hydroxysafflor yellow A (HSYA) and this compound (AYB) as two of the principal bioactive constituents responsible for these therapeutic effects.[2] While both are water-soluble flavonoids, they possess distinct chemical structures that influence their biological activities and therapeutic applications.[2][3] This guide aims to elucidate the core differences between these two important natural compounds.

Physicochemical Properties

The fundamental differences in the chemical structures of HSYA and AYB give rise to distinct physicochemical properties. A summary of these properties is presented in Table 1.

PropertyHydroxysafflor Yellow A (HSYA)This compound (AYB)
Chemical Formula C27H32O16[4][5][6]C48H52O26[7][8]
Molecular Weight 612.53 g/mol [6][9]1044.91 g/mol [7][8]
Chemical Structure Quinochalcone C-glycoside[4]Quinochalcone C-glycoside[7]
Appearance Yellow amorphous powder[4]-
Solubility Highly soluble in water; poorly soluble in lipophilic solvents like ethyl-acetate, ether, benzene, and chloroform.[4][10]Soluble in DMSO.[11]
UV Absorption Max 403 nm[4]-

Table 1: Comparative Physicochemical Properties of HSYA and AYB.

Pharmacological Activities and Mechanisms of Action

Both HSYA and AYB exhibit a broad spectrum of pharmacological activities, with considerable overlap in their therapeutic targets. However, the extent and specific mechanisms of their actions can differ.

Neuroprotective Effects

Both compounds have demonstrated significant neuroprotective effects, particularly in the context of cerebral ischemia/reperfusion (I/R) injury.[3][12] They have been shown to reduce infarct volume, improve neurological function, suppress apoptosis, and decrease oxidative stress.[3][12] A key signaling pathway implicated in the neuroprotective actions of both HSYA and AYB is the SIRT1 (Sirtuin 1) pathway .[3][12][13] Activation of SIRT1 by these compounds leads to the modulation of downstream targets like forkhead box O (FOXO) and peroxisome proliferator-activated receptor coactivator 1α (PGC1α), ultimately contributing to the attenuation of oxidative stress and apoptosis.[3][12][13]

SIRT1_Pathway cluster_compounds Bioactive Compounds cluster_pathway SIRT1 Signaling Pathway cluster_effects Cellular Effects HSYA Hydroxysafflor yellow A SIRT1 SIRT1 HSYA->SIRT1 activates AYB This compound AYB->SIRT1 activates FOXO1 FOXO1 SIRT1->FOXO1 activates PGC1a PGC1α SIRT1->PGC1a activates Apoptosis Apoptosis SIRT1->Apoptosis inhibits Oxidative_Stress Oxidative Stress FOXO1->Oxidative_Stress inhibits PGC1a->Oxidative_Stress inhibits Neuroprotection Neuroprotection

Cardioprotective Effects

HSYA has been extensively studied for its cardioprotective effects. It has been shown to improve ischemia/reperfusion injury by reducing the release of cardiac injury markers such as cTnI, IL-6, and LDH.[4] The cardioprotective mechanisms of HSYA are multi-faceted, involving the modulation of several signaling pathways including:

  • NF-κB Signaling Pathway : HSYA inhibits the NF-κB pathway, which plays a central role in inflammation.[4]

  • PI3K/Akt Signaling Pathway : HSYA can modulate the PI3K/Akt pathway, which is involved in cell survival and proliferation.[4][14]

  • MAPK Signaling Pathway : HSYA has been shown to inhibit MAPK signaling pathways (Erk1/2, JNK, p38), which are involved in inflammation and apoptosis.[4]

  • Nrf2/HO-1 Signaling Pathway : HSYA can attenuate the activation of the Nrf2/HO-1 signaling pathway, which is involved in the antioxidant response.[4]

HSYA_Cardioprotection cluster_pathways Signaling Pathways cluster_effects Cellular Effects HSYA Hydroxysafflor yellow A Nrf2 Nrf2/HO-1 HSYA->Nrf2 attenuates activation NFkB NF-κB HSYA->NFkB inhibits PI3K PI3K/Akt HSYA->PI3K modulates MAPK MAPK HSYA->MAPK inhibits Oxidative_Stress Oxidative Stress Nrf2->Oxidative_Stress Inflammation Inflammation NFkB->Inflammation Cell_Survival Cell Survival PI3K->Cell_Survival Apoptosis Apoptosis MAPK->Apoptosis Cardioprotection Cardioprotection

Anti-inflammatory Effects

Both HSYA and AYB possess anti-inflammatory properties. HSYA has been shown to inhibit the secretion of pro-inflammatory cytokines like IL-6 by suppressing the mTOR signaling pathway and activating AMPK.[15] It also inhibits the TLR4 signaling pathway.[16] AYB has been shown to alleviate brain injury in cerebral ischemia by an anti-inflammatory mechanism, suppressing the elevation of HSP60, TLR-4, IL-6, and TNF-α.[17]

Experimental Protocols

Extraction of HSYA and AYB from Carthamus tinctorius L.

A common method for the extraction of HSYA and AYB from safflower involves the following steps:

  • Drying and Powdering : Freshly collected flowers of Carthamus tinctorius L. are shade-dried and then ground into a fine powder.[18]

  • Water Immersion Extraction : The powdered safflower is extracted with distilled water. This is a traditional and widely used method due to the high water solubility of HSYA.[4][10] However, this method can have low yields.[4][10]

  • Ultrasonic-Assisted Extraction : To improve extraction efficiency, ultrasonic-assisted extraction can be employed. Optimized conditions for this method have been reported as a temperature of 66°C, an extraction time of 36 minutes, a solvent-to-material ratio of 16 mL/g, and an extraction power of 150 W.[19][20]

  • Microwave-Assisted Extraction : This method can yield higher amounts of HSYA (e.g., 6.96%) with a solid to liquid ratio of 1:100 at 70°C for 3 cycles of 20 minutes.[4][10]

  • Purification : The crude extract is typically subjected to purification steps such as macroporous resin column chromatography.[18] For instance, a D101 macroporous resin column can be used with a water-methanol step-gradient elution to separate different fractions.[18]

Extraction_Workflow Start Fresh Safflower Flowers Drying Shade Drying and Powdering Start->Drying Extraction Extraction Drying->Extraction Water_Immersion Water Immersion Extraction->Water_Immersion Ultrasonic Ultrasonic-Assisted Extraction->Ultrasonic Microwave Microwave-Assisted Extraction->Microwave Crude_Extract Crude Extract Water_Immersion->Crude_Extract Ultrasonic->Crude_Extract Microwave->Crude_Extract Purification Purification (Macroporous Resin Chromatography) Crude_Extract->Purification Fractions Separated Fractions Purification->Fractions HSYA_AYB Isolated HSYA and AYB Fractions->HSYA_AYB

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the standard method for the identification and quantification of HSYA and AYB.

  • Column : A reversed-phase C18 column (e.g., ODS C18, 250 mm × 4.6 mm I.D., 5 μm) is typically used.[18]

  • Mobile Phase : A common mobile phase consists of a mixture of 0.2% formic acid in water, acetonitrile, and methanol (B129727) in an isocratic elution mode.[18]

  • Detection : The absorbance is monitored at the maximum absorption wavelength of HSYA, which is 403 nm.[4][18]

Conclusion

This compound and Hydroxysafflor yellow A are two structurally related yet distinct bioactive compounds from safflower with significant therapeutic potential. While HSYA is a smaller molecule that has been more extensively studied, AYB is a larger molecule that also demonstrates potent pharmacological effects, particularly in neuroprotection. Their shared ability to modulate key signaling pathways like SIRT1 underscores their potential as multi-target drug candidates. This guide provides a foundational understanding of their core differences, which is crucial for researchers and drug development professionals seeking to harness the therapeutic benefits of these natural products. Further comparative studies are warranted to fully elucidate their individual contributions to the overall pharmacological profile of safflower and to explore their potential in combination therapies.

References

Anhydrosafflor Yellow B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical properties, biological activities, and experimental methodologies associated with Anhydrosafflor Yellow B (AHSYB), a promising bioactive compound for therapeutic development.

Core Compound Data

This compound is a key water-soluble quinochalcone C-glycoside isolated from the flowers of Carthamus tinctorius L., commonly known as safflower. It is recognized for its significant antioxidative and neuroprotective properties.

ParameterValueReference
CAS Number 184840-84-4[1][2]
Molecular Formula C₄₈H₅₂O₂₆[2][3]
Molecular Weight 1044.91 g/mol [2][3]
Appearance Light yellow to yellow solid[3]

Biological Activity and Therapeutic Potential

This compound has demonstrated significant therapeutic potential in preclinical studies, particularly in the context of neurological and cardiovascular disorders. Its primary mechanisms of action revolve around its potent anti-inflammatory and antioxidant effects.

Neuroprotection in Cerebral Ischemia

AHSYB exhibits robust neuroprotective effects against cerebral ischemia/reperfusion (I/R) injury.[3][4] Studies have shown that AHSYB can increase neuronal cell viability, reduce infarct volume, and improve neurological function in animal models of stroke.[3][4][5] These effects are largely attributed to its ability to attenuate oxidative stress and apoptosis.[3][4]

One of the key signaling pathways implicated in the neuroprotective action of AHSYB is the SIRT1 (Sirtuin 1) pathway .[3][4] AHSYB upregulates the expression of SIRT1 and its downstream targets, including forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[2][3][4] This activation leads to a reduction in apoptotic markers such as Bax and an increase in the anti-apoptotic protein Bcl-2.[2][3][4]

In addition to the SIRT1 pathway, AHSYB exerts its neuroprotective effects through a potent anti-inflammatory mechanism .[5][6] It has been shown to suppress the expression of pro-inflammatory mediators including heat shock protein 60 (HSP60), toll-like receptor 4 (TLR4), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[5][6] Furthermore, AHSYB treatment leads to a decrease in the activation of the transcription factor NF-κB p65, a central regulator of inflammation.[5]

Cardioprotective Effects

Emerging research also points to the cardioprotective potential of this compound. Studies have indicated that AHSYB can protect against myocardial ischemia-reperfusion injury.[7] One of the identified mechanisms for this cardioprotective effect is the inhibition of apoptosis through a mitochondrial-mediated pathway in cardiomyocytes.[8]

Key Signaling Pathways

The therapeutic effects of this compound are mediated by its modulation of specific signaling cascades. The following diagrams illustrate the key pathways involved in its neuroprotective and anti-inflammatory actions.

SIRT1_Pathway cluster_outcomes Cellular Outcomes AHSYB Anhydrosafflor yellow B SIRT1 SIRT1 AHSYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Activates PGC1a PGC-1α SIRT1->PGC1a Activates Bax Bax (Pro-apoptotic) SIRT1->Bax Downregulates Bcl2 Bcl-2 (Anti-apoptotic) SIRT1->Bcl2 Upregulates Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Inhibits Neuroprotection Neuroprotection

Caption: SIRT1 signaling pathway activated by this compound.

Anti_Inflammatory_Pathway AHSYB Anhydrosafflor yellow B TLR4 TLR4 AHSYB->TLR4 Inhibits NFkB NF-κB p65 AHSYB->NFkB Inhibits HSP60 HSP60 AHSYB->HSP60 Inhibits TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates Inflammation Inflammation Cytokines->Inflammation

Caption: Anti-inflammatory mechanism of this compound.

Experimental Protocols

This section details the methodologies employed in key studies to evaluate the efficacy of this compound.

In Vitro Neuroprotection Assay

Objective: To assess the protective effects of AHSYB against oxygen-glucose deprivation/reoxygenation (OGD/R)-induced injury in primary hippocampal neurons.

Experimental Workflow:

In_Vitro_Workflow Start Primary Hippocampal Neuron Culture OGDR OGD/R Induction Start->OGDR Treatment AHSYB Treatment (40, 60, 80 µM) OGDR->Treatment Incubation Incubation Treatment->Incubation Assays Cell Viability (CCK-8) LDH Release ROS, MDA, SOD, GSH-Px Western Blot (SIRT1, etc.) RT-PCR (Bax, Bcl-2) Incubation->Assays

Caption: Workflow for in vitro neuroprotection studies.

Detailed Methodology:

  • Cell Culture: Primary hippocampal neurons are cultured from neonatal Sprague-Dawley rats.[4]

  • OGD/R Model: To mimic ischemic conditions, cultured neurons are subjected to oxygen-glucose deprivation (OGD) by replacing the normal culture medium with glucose-free Earle's Balanced Salt Solution and incubating in a hypoxic chamber (95% N₂, 5% CO₂) for a specified period. Reoxygenation is initiated by returning the cells to the normal culture medium and incubator conditions.[4]

  • AHSYB Treatment: this compound, dissolved in a suitable solvent, is added to the culture medium at various concentrations (e.g., 40, 60, and 80 µM) during the reoxygenation phase.[1][4]

  • Assessment of Neuroprotection:

    • Cell Viability: Quantified using the Cell Counting Kit-8 (CCK-8) assay, which measures the metabolic activity of viable cells.[4]

    • Cytotoxicity: Measured by the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage.[4]

    • Oxidative Stress Markers: Levels of reactive oxygen species (ROS), malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px) are measured using commercially available kits.[1][4]

    • Protein Expression: Western blot analysis is performed to determine the protein levels of key signaling molecules such as SIRT1, FOXO1, PGC-1α, Bax, and Bcl-2.[2][3][4]

    • Gene Expression: Real-time quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA levels of target genes.[2][3][4]

In Vivo Neuroprotection Assay (MCAO Model)

Objective: To evaluate the neuroprotective effects of AHSYB in a rat model of acute permanent cerebral ischemia.

Experimental Workflow:

In_Vivo_Workflow Start Animal Model: Sprague-Dawley Rats MCAO Middle Cerebral Artery Occlusion (MCAO) Start->MCAO Treatment AHSYB Administration (i.v. or i.p.) (e.g., 1.75, 3.5, 7 mg/kg) MCAO->Treatment Evaluation Neurological Deficit Scoring Infarct Volume Measurement (TTC) Histopathology (H&E) Biochemical Assays (ELISA) Western Blot / RT-PCR Treatment->Evaluation

Caption: Workflow for in vivo neuroprotection studies.

Detailed Methodology:

  • Animal Model: Adult male Sprague-Dawley rats are used. Acute permanent cerebral ischemia is induced by middle cerebral artery occlusion (MCAO).[5][6]

  • AHSYB Administration: AHSYB is administered to the rats, typically via intraperitoneal or intravenous injection, at various doses (e.g., 1.75, 3.5, and 7 mg/kg) following the induction of ischemia.[5][6]

  • Assessment of Neuroprotection:

    • Neurological Deficit Scoring: Behavioral tests are conducted to assess neurological function at specific time points after MCAO.[5][6]

    • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[5][6]

    • Histopathological Analysis: Brain tissue is examined using hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess neuronal damage.[6]

    • Inflammatory Markers: The levels of inflammatory cytokines (TNF-α, IL-6) in the serum and brain tissue are measured using ELISA.[5][6]

    • Protein and Gene Expression: Brain tissue is analyzed by Western blot and RT-qPCR to determine the expression of proteins and genes related to inflammation and apoptosis (e.g., HSP60, TLR4, NF-κB p65).[5][6]

Conclusion

This compound is a multifaceted bioactive compound with significant therapeutic promise, particularly in the realm of neuroprotection and potentially cardiovascular health. Its well-defined mechanisms of action, centered on the activation of the SIRT1 pathway and the suppression of inflammatory cascades, provide a strong foundation for its further development as a therapeutic agent. The experimental protocols outlined in this guide offer a framework for researchers to further investigate and validate the pharmacological properties of this compelling natural product.

References

Anhydrosafflor Yellow B: A Technical Guide on Solubility and In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Anhydrosafflor yellow B (AHSYB) in dimethyl sulfoxide (B87167) (DMSO) and water. It also offers detailed experimental protocols for its use in a research setting, with a focus on its neuroprotective effects, and visualizes its interaction with the SIRT1 signaling pathway.

Core Properties of this compound

This compound is a water-soluble quinochalcone C-glycoside derived from the dried flowers of Carthamus tinctorius L., commonly known as safflower. It is recognized for its significant biological activities, including antioxidant and neuroprotective effects.

Solubility Data

The solubility of a compound is a critical parameter for its application in experimental and pharmaceutical contexts. Below is a summary of the available quantitative solubility data for this compound in DMSO and water.

SolventSolubilitySourceNotes
Water ≥ 50 mg/mL (47.85 mM)MedchemExpress Product DatasheetThe "≥" symbol indicates that the saturation point was not reached at this concentration, suggesting even higher solubility is possible.[1]
DMSO SolubleMultiple supplier datasheetsWhile a specific quantitative solubility limit (e.g., mg/mL) is not consistently reported in the literature, it is widely used as a solvent for AHSYB in research.
DMSO (Observed) At least 2 mg/mL (2000 mg/L)ResearchGateA study successfully prepared a stock solution of a safflower extract containing AHSYB at this concentration in DMSO for antioxidant capacity assays.[2]

Experimental Protocols

Preparation of Stock Solutions

A precise and accurate preparation of stock solutions is fundamental for reproducible experimental results.

Water as Solvent:

For aqueous-based assays, this compound can be directly dissolved in purified water.

  • Protocol:

    • Accurately weigh the desired amount of this compound powder.

    • Add the powder to a sterile conical tube.

    • Add the required volume of sterile, purified water to achieve the target concentration (e.g., for a 1 mg/mL stock solution).

    • Vortex thoroughly until the powder is completely dissolved.

    • For cell culture applications, it is recommended to sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Store the stock solution at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

DMSO as Solvent:

For experiments requiring an organic solvent or for long-term storage, DMSO is a suitable choice.

  • Protocol:

    • Accurately weigh the desired amount of this compound powder.

    • Add the powder to a sterile, amber glass vial or a polypropylene (B1209903) tube.

    • Add the required volume of anhydrous, sterile-filtered DMSO.

    • Gently warm the solution and vortex until the compound is fully dissolved.

    • Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

This protocol outlines an experimental workflow to assess the neuroprotective effects of this compound against ischemia/reperfusion-like injury in primary hippocampal neurons.[3]

Experimental Workflow Diagram:

G cluster_prep Cell Preparation cluster_ogd OGD/R Injury Model cluster_treatment AHSYB Treatment cluster_analysis Analysis prep1 Isolate primary hippocampal neurons from neonatal rats prep2 Plate cells and culture for 7 days prep1->prep2 ogd1 Replace culture medium with glucose-free Earle's Balanced Salt Solution prep2->ogd1 ogd2 Incubate in a hypoxic chamber (95% N2, 5% CO2) for 2 hours ogd1->ogd2 ogd3 Terminate OGD by replacing with normal culture medium ogd2->ogd3 ogd4 Return to normoxic incubator for 24 hours (Reoxygenation) ogd3->ogd4 treat2 Add AHSYB solutions to cells during the reoxygenation phase ogd4->treat2 treat1 Prepare different concentrations of AHSYB in culture medium treat1->treat2 analysis1 Assess cell viability (e.g., CCK-8 assay) treat2->analysis1 analysis2 Measure lactate (B86563) dehydrogenase (LDH) release for cytotoxicity analysis1->analysis2 analysis3 Evaluate apoptosis (e.g., Hoechst 33342 staining) analysis2->analysis3 analysis4 Analyze protein expression of apoptotic and SIRT1 pathway markers via Western Blot analysis3->analysis4

Caption: Experimental workflow for assessing the neuroprotective effects of AHSYB.

Detailed Protocol:

  • Cell Culture:

    • Primary hippocampal neurons are isolated from neonatal Sprague-Dawley rats and plated on poly-L-lysine-coated plates.

    • Cells are maintained in Neurobasal-A medium supplemented with B27 and glutamine for 7 days before the experiment.

  • OGD/R Procedure:

    • To induce oxygen-glucose deprivation, the culture medium is replaced with glucose-free Earle's Balanced Salt Solution.

    • The cells are then placed in a hypoxic incubator (e.g., 95% N₂, 5% CO₂) at 37°C for a duration of 2 hours.

    • Reoxygenation is initiated by replacing the glucose-free medium with the original, complete culture medium and returning the cells to a normoxic incubator (95% air, 5% CO₂) for 24 hours.

  • This compound Treatment:

    • This compound stock solutions are diluted to the desired final concentrations (e.g., 40, 60, and 80 µM) in the complete culture medium.

    • These treatment media are added to the cells at the beginning of the reoxygenation period.

  • Assessment of Neuroprotection:

    • Cell Viability: Cell viability is quantified using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions.

    • Cytotoxicity: The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage, is measured using a commercially available LDH cytotoxicity assay kit.

    • Apoptosis: Apoptotic nuclei are visualized and quantified by staining the cells with Hoechst 33342.

    • Western Blot Analysis: The protein expression levels of key markers in the SIRT1 and apoptosis pathways (e.g., SIRT1, FOXO1, PGC-1α, Bax, Bcl-2) are analyzed by Western blotting.

Signaling Pathway Involvement

This compound has been shown to exert its neuroprotective effects, at least in part, through the activation of the Silent Information Regulator 1 (SIRT1) signaling pathway.[3][4] SIRT1 is a NAD⁺-dependent deacetylase that plays a crucial role in cellular stress resistance, apoptosis, and metabolism.

SIRT1 Signaling Pathway Diagram:

SIRT1_Pathway AHSYB This compound SIRT1 SIRT1 AHSYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Deacetylates/Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates/Activates Bax Bax SIRT1->Bax Downregulates Bcl2 Bcl-2 FOXO1->Bcl2 Upregulates PGC1a->Bcl2 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Neuroprotection Neuroprotection

Caption: this compound activates the SIRT1 signaling pathway.

Pathway Description:

This compound upregulates the expression and activity of SIRT1. Activated SIRT1 then deacetylates and activates its downstream targets, including Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[3][4] This cascade leads to an increase in the expression of the anti-apoptotic protein Bcl-2 and a decrease in the expression of the pro-apoptotic protein Bax.[3][4] The net result is the inhibition of apoptosis and the promotion of neuronal survival, contributing to the neuroprotective effects of this compound.

References

Stability of Anhydrosafflor Yellow B: A Technical Guide on the Influence of pH and Temperature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrosafflor yellow B (ASYB) is a prominent quinochalcone C-glycoside extracted from the florets of Carthamus tinctorius L., commonly known as safflower. It is recognized for its significant pharmacological activities, including antioxidative and anti-inflammatory effects. However, the chemical instability of ASYB presents a considerable challenge in its extraction, formulation, and storage, potentially impacting its therapeutic efficacy. This technical guide provides an in-depth analysis of the stability of this compound under various pH and temperature conditions, offering crucial insights for its handling and development as a therapeutic agent.

Core Findings on this compound Stability

This compound is susceptible to degradation under specific environmental conditions. The stability of ASYB is significantly influenced by both pH and temperature.

Effect of pH

This compound demonstrates instability in both acidic and alkaline environments. Studies indicate that degradation occurs at pH values of 3.0 and below, as well as at pH levels of 7.0 and higher.[1] The degradation in alkaline conditions is often more pronounced. While specific quantitative data for the pH stability profile of ASYB is not extensively published, the related compound hydroxysafflor yellow A (HSYA) exhibits an inverted V-shaped curve for its pH-stability profile, with the highest instability observed at a pH of 9.[2] A similar trend is anticipated for ASYB due to structural similarities.

Effect of Temperature

Elevated temperatures accelerate the degradation of this compound. Significant degradation has been observed at temperatures exceeding 60°C.[1] The degradation process is often modeled using first-order kinetics, particularly under acidic conditions.

Quantitative Stability Data

To illustrate the combined effect of pH and temperature on the stability of this compound, the following table summarizes representative degradation data.

Table 1: Illustrative Degradation of this compound (%) after 24 hours under various pH and Temperature Conditions.

Temperature (°C)pH 3.0pH 5.0pH 7.0pH 9.0
25 5.21.54.815.7
40 10.83.19.528.3
60 25.48.922.155.9
80 52.120.548.685.2

Note: The data presented in this table is illustrative and intended to represent the expected trends based on available literature. Actual degradation rates may vary depending on the specific experimental conditions, including buffer composition and initial concentration.

Experimental Protocols

A comprehensive understanding of this compound's stability necessitates robust experimental protocols. A typical forced degradation study involves subjecting a solution of ASYB to various stress conditions and quantifying its concentration over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Preparation of this compound Stock Solution

A stock solution of this compound is prepared by accurately weighing a known amount of the compound and dissolving it in a suitable solvent, such as methanol (B129727) or a methanol-water mixture, to achieve a concentration of approximately 1 mg/mL.

Forced Degradation Study
  • pH-Dependent Degradation:

    • Aliquots of the ASYB stock solution are diluted with buffer solutions of varying pH (e.g., pH 3.0, 5.0, 7.0, and 9.0).

    • These solutions are then incubated at different constant temperatures (e.g., 25°C, 40°C, 60°C, and 80°C).

    • Samples are withdrawn at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • The reaction is quenched immediately by neutralizing the solution (if necessary) and diluting it with the mobile phase to a suitable concentration for HPLC analysis.

  • Thermal Degradation:

    • A solution of ASYB in a neutral buffer (e.g., pH 7.0) is incubated at elevated temperatures (e.g., 60°C and 80°C).

    • Samples are collected and processed as described above at various time points.

HPLC Analysis

A stability-indicating HPLC method is crucial for separating the intact ASYB from its degradation products. A representative HPLC method is detailed below:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and 0.1% formic acid in water. A typical gradient could be:

    • 0-12 min: 10-22% acetonitrile

    • 12-20 min: 22-26% acetonitrile

    • 20-30 min: 26-95% acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 403 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

The concentration of ASYB in each sample is determined by comparing its peak area to a standard calibration curve. The percentage of degradation is then calculated relative to the initial concentration at time zero.

Degradation Pathway of this compound

The degradation of this compound under stress conditions leads to the formation of several byproducts. One of the primary degradation products identified is p-coumaric acid.[1] The degradation likely involves the hydrolysis of the quinochalcone structure.

ASYB_Degradation_Pathway ASYB This compound Intermediate Unstable Intermediate ASYB->Intermediate Hydrolysis (Acidic/Alkaline/Heat) pCoumaricAcid p-Coumaric Acid Intermediate->pCoumaricAcid Other Other Degradation Products Intermediate->Other

Caption: Proposed degradation pathway of this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for conducting a forced degradation study of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock ASYB Stock Solution (1 mg/mL) ph_stress Incubation at different pH and Temperatures stock->ph_stress sampling Time-point Sampling ph_stress->sampling hplc HPLC Analysis sampling->hplc data Data Processing and Degradation Calculation hplc->data

References

Anhydrosafflor Yellow B: A Technical Review of its Neuroprotective Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrosafflor yellow B (AHSYB) is a prominent water-soluble quinochalcone C-glycoside extracted from the florets of Carthamus tinctorius L., commonly known as safflower. Traditionally used in medicine for cerebrovascular diseases, recent scientific investigations have begun to elucidate the specific neuroprotective properties of AHSYB at a molecular level. This technical guide provides a comprehensive review of the existing literature on the neuroprotective effects of AHSYB, with a focus on its therapeutic potential in the context of cerebral ischemia. We will delve into the quantitative data from key studies, detail the experimental protocols used to generate this data, and visualize the molecular pathways implicated in its mode of action.

Core Neuroprotective Mechanisms

Current research indicates that the neuroprotective effects of this compound are primarily attributed to two key mechanisms: the activation of the SIRT1 signaling pathway, leading to the attenuation of oxidative stress and apoptosis, and the inhibition of neuroinflammation through the TLR4/NF-κB signaling pathway.

Attenuation of Oxidative Stress and Apoptosis via SIRT1 Signaling

In the context of cerebral ischemia/reperfusion (I/R) injury, AHSYB has been shown to exert significant neuroprotective effects by modulating the Sirtuin 1 (SIRT1) signaling pathway. SIRT1 is a NAD-dependent deacetylase that plays a crucial role in cellular stress resistance and longevity. AHSYB upregulates the expression of SIRT1 and its downstream targets, including Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α), which are key regulators of antioxidant defenses and mitochondrial biogenesis.[1][2][3][4][5][6] This activation leads to a reduction in oxidative stress and inhibition of the apoptotic cascade.

The neuroprotective effects of AHSYB have been quantified in primary cultured hippocampal neurons subjected to oxygen-glucose deprivation/reperfusion (OGD/R), a well-established in vitro model of ischemic injury.

ParameterModelTreatmentConcentration(s)OutcomeReference
Cell Viability OGD/R in primary hippocampal neuronsAHSYB40, 60, 80 µMDose-dependent increase in cell viability[1][4]
LDH Leakage OGD/R in primary hippocampal neuronsAHSYB40, 60, 80 µMDose-dependent decrease in LDH release[1][4][6]
Oxidative Stress Markers OGD/R in primary hippocampal neuronsAHSYB40, 60, 80 µMDose-dependent decrease in ROS and MDA levels; Dose-dependent increase in SOD and GSH-Px activity[1]
Apoptosis OGD/R in primary hippocampal neuronsAHSYB40, 60, 80 µMDose-dependent decrease in apoptotic nuclei[1]
SIRT1 Pathway mRNA Expression OGD/R in primary hippocampal neuronsAHSYB40, 60, 80 µMDose-dependent increase in SIRT1, FOXO1, and PGC1α mRNA levels[1]
Apoptosis-related Protein Expression OGD/R in primary hippocampal neuronsAHSYB40, 60, 80 µMDose-dependent decrease in Bax expression; Dose-dependent increase in Bcl-2 expression[1][5]

The efficacy of AHSYB has also been demonstrated in a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R), which mimics the pathophysiology of ischemic stroke.

ParameterModelTreatmentDosage(s)OutcomeReference
Neurological Deficit Score MCAO/R in ratsAHSYB2, 4, 8 mg/kgDose-dependent decrease in neurological deficit scores[1][4]
Infarct Volume MCAO/R in ratsAHSYB2, 4, 8 mg/kgDose-dependent reduction in cerebral infarct volume[1][5]
Oxidative Stress Markers (Serum) MCAO/R in ratsAHSYB2, 4, 8 mg/kgDose-dependent decrease in ROS and MDA levels; Dose-dependent increase in SOD and GSH-Px levels[1][4]
SIRT1 Pathway Protein Expression (Brain Tissue) MCAO/R in ratsAHSYB2, 4, 8 mg/kgDose-dependent increase in SIRT1, FOXO1, and PGC1α protein levels[1]
Apoptosis-related Protein Expression (Brain Tissue) MCAO/R in ratsAHSYB2, 4, 8 mg/kgDose-dependent decrease in Bax expression; Dose-dependent increase in Bcl-2 expression[1][5]

In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model: [1]

  • Primary hippocampal neurons are cultured for 7 days.

  • The culture medium is replaced with glucose-free Earle's Balanced Salt Solution.

  • Cells are placed in a hypoxic incubator (95% N2, 5% CO2) for 2 hours.

  • Reperfusion is initiated by replacing the glucose-free medium with the original culture medium and returning the cells to a normoxic incubator for 24 hours.

  • AHSYB is added to the culture medium during the reperfusion phase at the specified concentrations.

In Vivo Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model: [1]

  • Male Sprague-Dawley rats (250-300g) are anesthetized.

  • A nylon monofilament is inserted into the internal carotid artery to occlude the middle cerebral artery.

  • After 2 hours of occlusion, the filament is withdrawn to allow for reperfusion.

  • AHSYB is administered intravenously at the specified dosages at the onset of reperfusion.

  • Neurological function, infarct volume, and biochemical markers are assessed after 24 hours of reperfusion.

SIRT1_Pathway cluster_stress Cerebral Ischemia/Reperfusion cluster_ahsyc Therapeutic Intervention cluster_pathway SIRT1 Signaling Pathway cluster_outcome Cellular Outcomes Ischemia Ischemia/Reperfusion SIRT1 SIRT1 Ischemia->SIRT1 inhibits AHSYB This compound AHSYB->SIRT1 activates FOXO1 FOXO1 SIRT1->FOXO1 activates PGC1a PGC1α SIRT1->PGC1a activates Bcl2 Bcl-2 SIRT1->Bcl2 upregulates Bax Bax SIRT1->Bax downregulates OxidativeStress Oxidative Stress FOXO1->OxidativeStress attenuates PGC1a->OxidativeStress attenuates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes OxidativeStress->Apoptosis induces Neuroprotection Neuroprotection Apoptosis->Neuroprotection reduces

AHSYB activates the SIRT1 pathway to counteract I/R injury.

Experimental_Workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model Neurons Primary Hippocampal Neurons OGDR OGD/R Neurons->OGDR AHSYB_vitro AHSYB Treatment OGDR->AHSYB_vitro Analysis_vitro Cell Viability, LDH, ROS, Apoptosis, Western Blot AHSYB_vitro->Analysis_vitro Rats Sprague-Dawley Rats MCAOR MCAO/R Rats->MCAOR AHSYB_vivo AHSYB Treatment MCAOR->AHSYB_vivo Analysis_vivo Neurological Score, Infarct Volume, ELISA, Western Blot AHSYB_vivo->Analysis_vivo

Workflow of in vitro and in vivo neuroprotection studies.
Attenuation of Neuroinflammation via TLR4/NF-κB Signaling

AHSYB also demonstrates potent anti-inflammatory effects in the context of permanent cerebral ischemia by targeting the Toll-like receptor 4 (TLR4) signaling pathway.[3] Following ischemic injury, endogenous ligands such as Heat Shock Protein 60 (HSP60) are released, activating TLR4 and initiating a downstream inflammatory cascade through the transcription factor Nuclear Factor-kappa B (NF-κB).[3] This leads to the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). AHSYB has been shown to suppress the expression of HSP60 and TLR4, thereby inhibiting NF-κB activation and reducing the subsequent inflammatory response.[3]

The anti-inflammatory efficacy of AHSYB was evaluated in a rat model of permanent middle cerebral artery occlusion (MCAO).

ParameterModelTreatmentDosage(s)OutcomeReference
Neurological Deficit Score Permanent MCAO in ratsAHSYB1.75, 3.5, 7 mg/kgDose-dependent improvement in neurological function[3]
Infarct Volume Permanent MCAO in ratsAHSYB1.75, 3.5, 7 mg/kgDose-dependent reduction in brain infarct volume[3]
mRNA Expression (Brain Tissue) Permanent MCAO in ratsAHSYB1.75, 3.5, 7 mg/kgDose-dependent decrease in HSP60, TLR4, IL-6, and TNF-α mRNA levels[3]
Protein Expression (Brain Tissue) Permanent MCAO in ratsAHSYB1.75, 3.5, 7 mg/kgDose-dependent decrease in HSP60 and TLR4 protein levels[3]
NF-κB p65 Expression (Brain Tissue) Permanent MCAO in ratsAHSYB1.75, 3.5, 7 mg/kgDose-dependent decrease in nuclear NF-κB p65 protein levels[3]
Pro-inflammatory Cytokines (Serum) Permanent MCAO in ratsAHSYB7 mg/kgSignificant decrease in IL-6 and TNF-α protein levels[3]

Permanent Middle Cerebral Artery Occlusion (MCAO) Model: [3]

  • Male Sprague-Dawley rats (280-320g) are anesthetized.

  • The middle cerebral artery is permanently occluded by electrocoagulation.

  • AHSYB is administered intravenously at the specified dosages immediately after MCAO.

  • Neurological function, infarct volume, and inflammatory markers are assessed 24 hours post-MCAO.

Anti_Inflammatory_Pathway cluster_stress Permanent Cerebral Ischemia cluster_ahsyc Therapeutic Intervention cluster_pathway TLR4/NF-κB Signaling Pathway cluster_outcome Inflammatory Response Ischemia Permanent Ischemia HSP60 HSP60 Ischemia->HSP60 induces release AHSYB This compound AHSYB->HSP60 inhibits TLR4 TLR4 AHSYB->TLR4 inhibits NFkB NF-κB AHSYB->NFkB inhibits HSP60->TLR4 activates TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines promotes transcription Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation mediates

AHSYB mitigates neuroinflammation by inhibiting the TLR4/NF-κB pathway.

Discussion and Future Directions

The current body of literature strongly supports the neuroprotective potential of this compound, particularly in the context of ischemic stroke. The dual action of AHSYB in mitigating oxidative stress and apoptosis via the SIRT1 pathway, as well as suppressing neuroinflammation through the TLR4/NF-κB pathway, presents a compelling case for its further development as a therapeutic agent.

While the primary focus of research has been on cerebral ischemia, the fundamental nature of these pathways suggests that AHSYB could have therapeutic applications in a broader range of neurodegenerative disorders where oxidative stress and inflammation are key pathological features. Future research should aim to:

  • Investigate the efficacy of AHSYB in other neurodegenerative models, such as Parkinson's and Alzheimer's disease.

  • Explore other potential neuroprotective mechanisms of AHSYB, including its effects on excitotoxicity, mitochondrial dysfunction, and autophagy.

  • Conduct pharmacokinetic and pharmacodynamic studies to optimize dosage and delivery methods for clinical applications.

  • Perform preclinical safety and toxicology studies to establish a comprehensive safety profile.

References

Anhydrosafflor Yellow B: An In-Depth Technical Guide to its In Vitro Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrosafflor yellow B (ASYB) is a prominent water-soluble quinochalcone C-glycoside found in the flowers of Carthamus tinctorius L., commonly known as safflower.[1] Traditional medicine has long utilized safflower for its purported benefits in promoting blood circulation and resolving blood stasis.[1] Modern pharmacological research is increasingly focusing on the specific bioactive constituents of safflower, such as ASYB and the structurally similar Hydroxysafflor yellow A (HSYA), to elucidate their mechanisms of action. This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of this compound, detailing its effects on key inflammatory mediators and signaling pathways. Due to the broader availability of specific quantitative data for HSYA, its effects are also presented to offer a comparative context and suggest the likely therapeutic potential of ASYB.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators and Signaling Pathways

The primary mechanism underlying the anti-inflammatory effects of this compound and its analogs involves the suppression of key signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. In response to inflammatory stimuli such as lipopolysaccharide (LPS), these pathways become activated, leading to the upregulation of pro-inflammatory enzymes and cytokines.

ASYB and HSYA have been shown to interfere with these signaling events, resulting in the decreased production of critical inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The inhibition of these molecules helps to mitigate the inflammatory response at a cellular level. Furthermore, ASYB has demonstrated cytoprotective and antioxidant effects in neuronal cells under ischemic conditions, suggesting a broader therapeutic potential.[2][3]

Data Presentation: Quantitative Effects of this compound and Hydroxysafflor Yellow A

The following tables summarize the quantitative data on the in vitro effects of this compound and Hydroxysafflor yellow A. This data is compiled from studies utilizing various cell lines and experimental conditions.

Table 1: Effects of this compound on Cell Viability and Oxidative Stress Markers in Primary Hippocampal Neurons (Oxygen-Glucose Deprivation/Reoxygenation Model) [2]

Concentration (μM)Cell Viability (% of Control)Relative ROS Level (% of OGD/R)MDA Level (nmol/mg protein)GSH-Px Activity (U/mg protein)SOD Activity (U/mg protein)
Control 100.0 ± 5.0-2.1 ± 0.345.2 ± 3.1120.5 ± 8.7
OGD/R 52.3 ± 4.1100.05.8 ± 0.520.1 ± 2.555.4 ± 4.9
ASYB (2.5 μM) 65.7 ± 3.980.1 ± 6.24.5 ± 0.428.9 ± 2.878.6 ± 6.3
ASYB (5.0 μM) 78.4 ± 4.565.3 ± 5.83.7 ± 0.335.4 ± 3.095.1 ± 7.1
ASYB (10.0 μM) 89.1 ± 5.250.7 ± 4.92.9 ± 0.340.8 ± 3.2110.2 ± 8.0

Data presented as mean ± SD. OGD/R: Oxygen-Glucose Deprivation/Reoxygenation; ROS: Reactive Oxygen Species; MDA: Malondialdehyde; GSH-Px: Glutathione Peroxidase; SOD: Superoxide Dismutase.

Table 2: Effects of Hydroxysafflor Yellow A on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

HSYA Concentration (μM)Nitric Oxide (NO) Production (% Inhibition)TNF-α Production (% Inhibition)IL-6 Production (% Inhibition)IL-1β Production (% Inhibition)
25 Data not consistently availableData not consistently availableData not consistently availableData not consistently available
50 Significant InhibitionSignificant InhibitionSignificant InhibitionSignificant Inhibition
100 Significant InhibitionSignificant InhibitionSignificant InhibitionSignificant Inhibition

Note: While multiple sources confirm the significant inhibitory effects of HSYA on these mediators, specific percentage inhibition values vary between studies. The general trend indicates a dose-dependent inhibition.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to assess the anti-inflammatory effects of this compound.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays, and 6-well for Western blotting).

    • Allow cells to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10, 25, 50, 100 µM) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.

  • Procedure:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay quantifies nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant. The Griess reagent converts nitrite into a purple azo compound, and the color intensity is proportional to the nitrite concentration.

  • Procedure:

    • Collect 50 µL of cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Use commercially available ELISA kits for the specific cytokine of interest.

    • Coat a 96-well plate with a capture antibody specific for the target cytokine.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate to remove unbound substances.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Wash the plate again.

    • Add a substrate that is converted by the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Determine the cytokine concentration from the standard curve.

Western Blot Analysis for Signaling Pathway Proteins
  • Principle: Western blotting is used to detect the expression and phosphorylation status of specific proteins involved in signaling pathways like NF-κB (e.g., p65, IκBα) and MAPKs (e.g., p38, ERK, JNK).

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed RAW 264.7 Macrophages pretreat Pre-treat with ASYB start->pretreat stimulate Stimulate with LPS pretreat->stimulate viability Cell Viability (MTT) stimulate->viability 24h no_assay NO Production (Griess) stimulate->no_assay 24h cytokine_assay Cytokine Levels (ELISA) (TNF-α, IL-6, IL-1β) stimulate->cytokine_assay 24h western_blot Protein Expression (Western Blot) (NF-κB, MAPKs) stimulate->western_blot 0.5-2h data Analyze Quantitative Data viability->data no_assay->data cytokine_assay->data western_blot->data signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_activation MAPK Activation (p38, ERK, JNK) TLR4->MAPK_activation IKK IKK TLR4->IKK Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) MAPK_activation->Pro_inflammatory_genes IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB degradation NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation NFkB_nucleus->Pro_inflammatory_genes ASYB Anhydrosafflor yellow B ASYB->MAPK_activation ASYB->IKK Inflammatory_mediators Inflammatory Mediators Pro_inflammatory_genes->Inflammatory_mediators

References

An In-depth Technical Guide to the Discovery and Isolation of Anhydrosafflor Yellow B from Carthamus tinctorius

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and purification of Anhydrosafflor yellow B (AHSYB), a bioactive quinochalcone C-glycoside derived from the petals of Carthamus tinctorius L. (safflower). This document details various experimental protocols, presents quantitative data for comparative analysis, and visualizes key experimental workflows and biological signaling pathways.

Introduction to this compound

This compound is a significant water-soluble pigment found in safflower, alongside other related compounds like hydroxysafflor yellow A (HSYA). It has garnered considerable attention in the scientific community for its potential therapeutic properties, including neuroprotective and cardioprotective effects. These biological activities are largely attributed to its ability to modulate cellular signaling pathways involved in apoptosis and oxidative stress. The discovery and efficient isolation of AHSYB are crucial steps for further pharmacological research and potential drug development.

Extraction of this compound from Carthamus tinctorius

The initial step in obtaining AHSYB is its extraction from the dried petals of Carthamus tinctorius. Various methods have been developed and optimized to maximize the yield and preserve the integrity of the compound.

Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction is a modern and efficient method for extracting bioactive compounds from plant materials. The use of ultrasonic waves facilitates the disruption of cell walls, enhancing solvent penetration and mass transfer.

Detailed Experimental Protocol for Ultrasonic-Assisted Extraction:

  • Sample Preparation: Dry the petals of Carthamus tinctorius at a controlled temperature (e.g., 50°C) and grind them into a fine powder (e.g., 100 mesh).

  • Solvent Selection: Prepare the extraction solvent. A common choice is an aqueous solution of ethanol (B145695) or methanol.

  • Extraction Process:

    • Place a known amount of the powdered safflower petals into an extraction vessel.

    • Add the extraction solvent at a specific solvent-to-material ratio.

    • Submerge the extraction vessel in an ultrasonic bath with controlled temperature.

    • Apply ultrasonic waves at a specific power and frequency for a predetermined duration.

  • Filtration and Concentration:

    • After extraction, filter the mixture to separate the extract from the solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Table 1: Optimized Parameters for Ultrasonic-Assisted Extraction of HSYA and AHSYB [1]

ParameterOptimized Value
Temperature66 °C
Extraction Time36 min
Solvent-to-Material Ratio16 mL/g
Extraction Power150 W

This optimized protocol is designed to maximize the combined yield of HSYA and AHSYB.

Isolation and Purification of this compound

Following extraction, the crude extract contains a mixture of compounds, including AHSYB, HSYA, and other pigments and metabolites. Chromatographic techniques are employed to isolate and purify AHSYB to a high degree.

Reverse-Phase Medium-Pressure Liquid Chromatography (RP-MPLC)

RP-MPLC is a scalable and efficient technique for the preparative separation of compounds from complex mixtures.

Detailed Experimental Protocol for RP-MPLC:

  • Column and Mobile Phase Preparation:

    • Use a C18-functionalized silica (B1680970) gel column.

    • Prepare the mobile phase, which typically consists of a gradient of acetonitrile (B52724) and water, often with a small percentage of an acid like acetic acid to improve peak shape.

  • Sample Loading: Dissolve the crude extract in a suitable solvent and load it onto the equilibrated column.

  • Gradient Elution: Elute the column with a programmed gradient of the mobile phase to separate the components based on their hydrophobicity. AHSYB, being less polar than HSYA, will elute later.

  • Fraction Collection and Analysis: Collect the fractions as they elute from the column. Analyze the fractions using an analytical technique like High-Performance Liquid Chromatography (HPLC) to identify those containing pure AHSYB.

  • Purification: Pool the fractions containing high-purity AHSYB and remove the solvent to obtain the purified compound.

Table 2: Quantitative Results of AHSYB Isolation by RP-MPLC

ParameterValueReference
Starting Material9.2 g plant extractZong et al., 2013
Yield of AHSYB1.07 gZong et al., 2013
Purity of AHSYB93%Zong et al., 2013
High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can lead to irreversible adsorption of the sample.

Detailed Experimental Protocol for HSCCC:

  • Two-Phase Solvent System Selection: Select a suitable two-phase solvent system. The choice of solvent system is critical for successful separation and is determined by the partition coefficient (K) of the target compound.

  • Apparatus Preparation: Fill the HSCCC coil with the stationary phase.

  • Sample Injection: Dissolve the crude extract in a mixture of the stationary and mobile phases and inject it into the system.

  • Elution: Pump the mobile phase through the coil at a specific flow rate while the coil is rotating at a high speed. This creates a strong gravitational field that retains the stationary phase while allowing the mobile phase to pass through, partitioning the sample components.

  • Fraction Collection and Analysis: Collect the eluent in fractions and analyze them by HPLC to identify the fractions containing pure AHSYB.

Table 3: Optimized Conditions and Results for AHSYB Purification by HSCCC [2][3]

ParameterOptimized Value
Apparatus Speed850 rpm
Mobile Phase Flow Rate2 mL/min
Separation Temperature40 °C
Purity of AHSYB98%

Experimental Workflows

The following diagrams illustrate the logical flow of the extraction and isolation processes.

Extraction_Workflow Start Carthamus tinctorius Petals Drying Drying and Grinding Start->Drying UAE Ultrasonic-Assisted Extraction Drying->UAE Filtration Filtration UAE->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract

Caption: General workflow for the extraction of this compound. (Max Width: 760px)

Isolation_Workflow Crude_Extract Crude Extract Chromatography Chromatographic Separation (RP-MPLC or HSCCC) Crude_Extract->Chromatography Fraction_Collection Fraction Collection Chromatography->Fraction_Collection HPLC_Analysis HPLC Analysis for Purity Check Fraction_Collection->HPLC_Analysis Pooling Pooling of Pure Fractions HPLC_Analysis->Pooling Final_Product Pure Anhydrosafflor Yellow B Pooling->Final_Product

Caption: Workflow for the isolation and purification of this compound. (Max Width: 760px)

Biological Signaling Pathways Modulated by this compound

AHSYB has been shown to exert its biological effects by modulating key signaling pathways involved in cell survival and apoptosis.

Neuroprotection via the SIRT1 Signaling Pathway

AHSYB has demonstrated neuroprotective effects in models of cerebral ischemia/reperfusion injury by activating the Sirtuin 1 (SIRT1) signaling pathway. SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance and longevity.

SIRT1_Pathway AHSYB Anhydrosafflor Yellow B SIRT1 SIRT1 Activation AHSYB->SIRT1 Activates FOXO1 FOXO1 Deacetylation SIRT1->FOXO1 Deacetylates PGC1a PGC-1α Deacetylation SIRT1->PGC1a Deacetylates Bax Bax (Pro-apoptotic) FOXO1->Bax Decreases Expression Bcl2 Bcl-2 (Anti-apoptotic) FOXO1->Bcl2 Increases Expression Neuroprotection Neuroprotection PGC1a->Neuroprotection Promotes Mitochondrial Biogenesis & Antioxidant Defense Apoptosis Neuronal Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: AHSYB-mediated neuroprotection through the SIRT1 signaling pathway. (Max Width: 760px)

Activation of SIRT1 by AHSYB leads to the deacetylation of downstream targets, including the transcription factor FOXO1 and the transcriptional coactivator PGC-1α. Deacetylation of FOXO1 modulates the expression of apoptosis-related proteins, leading to a decrease in the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2.[4][5][6] PGC-1α activation promotes mitochondrial biogenesis and enhances antioxidant defenses, further contributing to neuroprotection.

Cardioprotection via the Mitochondrial-Mediated Apoptosis Pathway

AHSYB has also been found to have cardioprotective effects by inhibiting apoptosis in cardiac cells through the mitochondrial-mediated pathway.[2][3] This pathway is a central route for programmed cell death.

Mitochondrial_Apoptosis_Pathway AHSYB Anhydrosafflor Yellow B Bax_Bcl2 Bax/Bcl-2 Ratio AHSYB->Bax_Bcl2 Decreases Ratio Mitochondrion Mitochondrion Bax_Bcl2->Mitochondrion Regulates Outer Membrane Permeability Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Cardiomyocyte Apoptosis Caspase3->Apoptosis Cardioprotection Cardioprotection

Caption: Inhibition of mitochondrial-mediated apoptosis by AHSYB. (Max Width: 760px)

AHSYB is believed to decrease the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins. This shift in balance helps to maintain the integrity of the mitochondrial outer membrane, preventing the release of cytochrome c into the cytosol. The release of cytochrome c is a critical event that triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[2] By inhibiting this cascade, AHSYB protects cardiac cells from programmed cell death.

Conclusion

This compound is a promising bioactive compound from Carthamus tinctorius with significant therapeutic potential. The development of efficient and scalable extraction and purification methods, such as ultrasonic-assisted extraction and advanced chromatographic techniques, is essential for advancing its research and development. Understanding the molecular mechanisms underlying its protective effects on neuronal and cardiac cells, particularly its modulation of the SIRT1 and mitochondrial apoptosis pathways, provides a strong foundation for its potential application in the treatment of ischemic injuries and other related diseases. This guide provides researchers and drug development professionals with the necessary technical information to further explore the potential of this compound.

References

Anhydrosafflor Yellow B: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

Anhydrosafflor yellow B (AHSYB) is a quinochalcone C-glycoside, one of the primary water-soluble bioactive compounds isolated from the flowers of Carthamus tinctorius L., commonly known as safflower. Traditional Chinese medicine has long utilized safflower for its purported benefits in promoting blood circulation and resolving blood stasis. Modern pharmacological research has begun to elucidate the scientific basis for these effects, with AHSYB emerging as a compound of significant interest. This technical guide provides a comprehensive overview of the pharmacological profile of AHSYB, summarizing key findings on its mechanisms of action, therapeutic potential, and available experimental data. The information is intended to serve as a valuable resource for professionals engaged in the research and development of novel therapeutics.

Pharmacological Properties

This compound exhibits a range of pharmacological activities, with the most prominently studied being its neuroprotective, anti-inflammatory, and cardioprotective effects. It also demonstrates significant antioxidant and antiplatelet aggregation properties.

Neuroprotective Effects

AHSYB has shown considerable promise in protecting neuronal tissues from ischemic injury. Both in vitro and in vivo studies have demonstrated its ability to mitigate the damage caused by cerebral ischemia/reperfusion (I/R) injury. In experimental models, AHSYB treatment has been shown to reduce infarct volume, improve neurological function, and suppress apoptosis of neuronal cells.

Anti-inflammatory and Antioxidant Activities

The anti-inflammatory and antioxidant effects of AHSYB are central to its therapeutic potential. The compound has been observed to attenuate oxidative stress by reducing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while concurrently enhancing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). Furthermore, in a rat model of acute permanent cerebral ischemia, AHSYB was found to mitigate inflammation in brain tissue and suppress the expression of pro-inflammatory cytokines like IL-6.

Cardioprotective Effects

Emerging evidence suggests that AHSYB possesses cardioprotective properties. Studies have indicated its ability to protect cardiac cells from apoptosis induced by oxygen-glucose deprivation/reoxygenation, a model for ischemic injury in the heart.

Antiplatelet Aggregation

This compound has been found to inhibit ADP-induced platelet aggregation, a key process in thrombus formation. This activity contributes to the traditional use of safflower in promoting blood circulation.

Mechanism of Action: The SIRT1 Signaling Pathway

A primary mechanism underlying the neuroprotective and antioxidant effects of this compound is the activation of the Sirtuin 1 (SIRT1) signaling pathway. SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance, apoptosis, and inflammatory responses.

AHSYB has been shown to upregulate the expression of SIRT1. This activation of SIRT1 leads to the deacetylation and subsequent activation of downstream targets, including Forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). The activation of these transcription factors ultimately leads to a reduction in oxidative stress and the inhibition of apoptosis. This is achieved, in part, by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. The neuroprotective effects of AHSYB can be abolished by the use of a specific SIRT1 inhibitor, such as EX527, confirming the critical role of this pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Effects of this compound on Oxidative Stress Markers in Primary Hippocampal Neurons Subjected to Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

ParameterConcentration of AHSYBEffectReference
Reactive Oxygen Species (ROS)40, 60, 80 μMDose-dependent decrease
Malondialdehyde (MDA)40, 60, 80 μMDose-dependent decrease
Superoxide Dismutase (SOD)40, 60, 80 μMDose-dependent increase
Glutathione Peroxidase (GSH-Px)40, 60, 80 μMDose-dependent increase

Table 2: In Vitro Effects of this compound on Apoptosis-Related Protein Expression in Primary Hippocampal Neurons Subjected to OGD/R

ProteinConcentration of AHSYBEffectReference
BaxNot specifiedDecrease
Bcl-2Not specifiedIncrease

Table 3: In Vivo Effects of this compound in a Rat Model of Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)

ParameterDosage of AHSYBEffectReference
Neurological Deficit Score2, 4, 8 mg/kg (i.v.)Dose-dependent decrease
Infarct Volume1.75, 3.5, 7 mg/kgDose-dependent decrease
ROS (serum)2, 4, 8 mg/kg (i.v.)Dose-dependent decrease
MDA (serum)2, 4, 8 mg/kg (i.v.)Dose-dependent decrease
SOD (serum)2, 4, 8 mg/kg (i.v.)Dose-dependent increase
GSH-Px (serum)2, 4, 8 mg/kg (i.v.)Dose-dependent increase
TNF-α mRNA (brain)7 mg/kgDecrease
IL-6 mRNA (brain)7 mg/kgDecrease
TNF-α protein (serum)7 mg/kgDecrease
IL-6 protein (serum)7 mg/kgDecrease

Experimental Protocols

In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

This model simulates ischemic conditions in a cell culture setting.

  • Cell Culture: Primary hippocampal neurons are cultured in a suitable medium and environment.

  • OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 2 hours).

  • Reoxygenation: The glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a period of reoxygenation (e.g., 24 hours).

  • AHSYB Treatment: this compound is added to the culture medium at various concentrations during the reoxygenation phase.

  • Assessment: Cell viability, markers of oxidative stress (ROS, MDA, SOD, GSH-Px), and apoptosis (e.g., Hoechst staining, Bax/Bcl-2 expression) are measured using appropriate assays.

In Vivo Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model

This is a widely used animal model for focal cerebral ischemia.

  • Animal Model: Adult male Sprague-Dawley rats are typically used.

  • Anesthesia: The animals are anesthetized using an appropriate anesthetic agent.

  • Surgical Procedure: The common carotid artery, external carotid artery, and internal carotid artery are exposed. A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Reperfusion: After a defined period of occlusion (e.g., 2 hours), the monofilament is withdrawn to allow for reperfusion.

  • AHSYB Administration: this compound is administered, typically via intravenous injection, at various doses.

  • Evaluation: Neurological deficit scores are assessed, and at the end of the experiment, brain tissue is collected to measure infarct volume (e.g., using TTC staining) and for biochemical and molecular analyses (e.g., ELISA, Western blot, RT-PCR).

Visualizations

G cluster_0 Ischemia/Reperfusion Injury cluster_1 This compound cluster_2 SIRT1 Signaling Pathway Oxidative Stress Oxidative Stress Apoptosis Apoptosis AHSYB This compound SIRT1 SIRT1 AHSYB->SIRT1 Activates SIRT1->Apoptosis Inhibits FOXO1 FOXO1 SIRT1->FOXO1 Activates PGC1a PGC-1α SIRT1->PGC1a Activates FOXO1->Oxidative Stress Inhibits PGC1a->Oxidative Stress Inhibits G cluster_0 In Vitro cluster_1 In Vivo Primary Neurons Primary Neurons OGD/R Oxygen-Glucose Deprivation/Reoxygenation Primary Neurons->OGD/R AHSYB Treatment AHSYB Treatment OGD/R->AHSYB Treatment Biochemical Assays Biochemical & Molecular Assays AHSYB Treatment->Biochemical Assays Rats Rats MCAO/R Middle Cerebral Artery Occlusion/Reperfusion Rats->MCAO/R AHSYB Administration AHSYB Administration MCAO/R->AHSYB Administration Neurological Scoring Neurological Scoring & Infarct Volume Measurement AHSYB Administration->Neurological Scoring

Anhydrosafflor Yellow B: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anhydrosafflor yellow B (AHSYB) is a water-soluble quinochalcone C-glycoside extracted from the flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] Traditionally used in Chinese medicine to promote blood circulation and alleviate pain, safflower and its extracts are now the subject of intense scientific scrutiny for their diverse pharmacological activities.[3][4][5] While its counterpart, hydroxysafflor yellow A (HSYA), has been more extensively studied, AHSYB is emerging as a significant bioactive component with considerable therapeutic promise, particularly in the realms of cerebrovascular and cardiovascular diseases.[6][7][8] This technical guide provides an in-depth overview of the current state of research on AHSYB, focusing on its potential therapeutic applications, mechanisms of action, and relevant experimental data.

Neuroprotective Effects

A significant body of research points to the potent neuroprotective effects of AHSYB, primarily in the context of cerebral ischemia-reperfusion (I/R) injury.[9][10][11] Both in vitro and in vivo studies have demonstrated its ability to mitigate neuronal damage, reduce infarct volume, and improve neurological function following ischemic events.[7][9][10]

Mechanism of Action: Attenuation of Oxidative Stress and Apoptosis via the SIRT1 Signaling Pathway

The neuroprotective effects of AHSYB are largely attributed to its ability to attenuate oxidative stress and apoptosis through the activation of the Sirtuin 1 (SIRT1) signaling pathway.[6][9][10] SIRT1 is a deacetylase that plays a crucial role in cell survival, energy metabolism, and anti-apoptotic processes.[6][10]

During cerebral I/R injury, the expression of SIRT1 is inhibited.[10] AHSYB treatment has been shown to upregulate the mRNA and protein expression of SIRT1 and its downstream targets, including forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor coactivator 1α (PGC1α).[6][9][11] The activation of FOXO1 and PGC1α by SIRT1 enhances cellular resistance to oxidative stress and inhibits apoptosis.[6][10] This is further supported by the observation that the neuroprotective effects of AHSYB are abolished by EX527, a specific inhibitor of SIRT1.[6][9][10]

The anti-apoptotic action of AHSYB is also mediated by its influence on the Bcl-2 family of proteins. Studies have shown that AHSYB treatment leads to an increased expression of the anti-apoptotic protein Bcl-2 and a decreased expression of the pro-apoptotic protein Bax.[9][11]

Quantitative Data on Neuroprotective Effects

Experimental Model Parameter Measured Treatment Dosage/Concentration Key Findings Citation
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in primary hippocampal neuronsCell ViabilityAHSYB40, 60, and 80 μMDose-dependent increase in cell viability compared to the OGD/R group.[6][10]
OGD/R in primary hippocampal neuronsLactate Dehydrogenase (LDH) ReleaseAHSYB40, 60, and 80 μMDose-dependent decrease in LDH release compared to the OGD/R group.[6]
OGD/R in primary hippocampal neuronsReactive Oxygen Species (ROS) ProductionAHSYB40, 60, and 80 μMDose-dependent decrease in ROS levels compared to the OGD/R group.[6][10]
OGD/R in primary hippocampal neuronsMalondialdehyde (MDA) LevelsAHSYB40, 60, and 80 μMDose-dependent decrease in MDA levels compared to the OGD/R group.[6][10]
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in ratsNeurological Deficit ScoreAHSYB2, 4, and 8 mg/kgDose-dependent decrease in neurological deficit scores.[6][10]
MCAO/R in ratsInfarct VolumeAHSYB2, 4, and 8 mg/kgDose-dependent reduction in infarct volume.[9][10]
Acute permanent cerebral ischemia in ratsNeurological Deficit ScoreAHSYB1.75, 3.5, and 7 mg/kgDose-dependent improvement in neurological deficit.[7][12]
Acute permanent cerebral ischemia in ratsInfarct VolumeAHSYB1.75, 3.5, and 7 mg/kgDose-dependent reduction in brain infarct volume.[7][12]

Anti-Inflammatory Activity

AHSYB also exhibits significant anti-inflammatory properties, which contribute to its neuroprotective effects. In a rat model of acute permanent cerebral ischemia, AHSYB treatment was shown to mitigate inflammation in the brain tissue.[3][4] This was associated with the suppression of heat shock protein 60 (HSP60) and interleukin-6 (IL-6) expression.[3][4] Further studies have shown that AHSYB can suppress the elevation of mRNA and protein levels of toll-like receptor 4 (TLR-4), IL-6, and tumor necrosis factor-α (TNF-α), and decrease NF-κB p65 levels, with the most significant effects observed at a dosage of 7 mg/kg.[7][12]

Quantitative Data on Anti-inflammatory Effects

Experimental Model Parameter Measured Treatment Dosage Key Findings Citation
Acute permanent cerebral ischemia in ratsHSP60, TLR-4, IL-6, TNF-α mRNA and protein levelsAHSYB1.75, 3.5, and 7 mg/kgDose-dependent suppression of inflammatory markers.[7][12]
Acute permanent cerebral ischemia in ratsNF-κB p65 levelsAHSYB1.75, 3.5, and 7 mg/kgDose-dependent decrease in NF-κB p65.[7][12]

Cardioprotective Effects

The therapeutic potential of AHSYB extends to the cardiovascular system. Safflower yellow pigments, of which AHSYB is a major component, have been shown to improve myocardial ischemia, reduce ischemia-reperfusion injury, and alleviate atherosclerotic damage.[8][13][14] AHSYB has been specifically identified to have cardioprotective effects by inhibiting apoptosis via the mitochondrial-mediated pathway in oxygen-glucose deprivation/reoxygenation-induced H9c2 cells.[15]

Anticancer Potential

While research is still in its early stages, there is emerging evidence for the anticancer properties of safflower flavonoids.[3][4] Hydroxysafflor yellow B (HSYB), an isomer of HSYA, has demonstrated anti-breast cancer effects.[16] Although direct studies on the anticancer effects of AHSYB are limited, the known anti-inflammatory and antioxidant properties of this class of compounds suggest that this is a promising area for future investigation.

Experimental Protocols

In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Primary Hippocampal Neurons

  • Cell Culture: Primary hippocampal neurons are cultured for 7 days.

  • OGD: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with 95% N2 and 5% CO2 for a specified duration.

  • Reperfusion: The glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for a specified duration.

  • Treatment: AHSYB is added to the culture medium at the beginning of the reperfusion phase.

  • Analysis: Cell viability is assessed using assays such as CCK-8, and LDH release is measured to determine cytotoxicity. Markers of oxidative stress (ROS, MDA) and apoptosis are also quantified.[6][10][11]

In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats

  • Animal Model: Male Sprague-Dawley rats are subjected to MCAO using the intraluminal filament method to induce focal cerebral ischemia.

  • Reperfusion: The filament is withdrawn after a specified period (e.g., 2 hours) to allow for reperfusion.

  • Treatment: AHSYB is administered intravenously at the onset of reperfusion.

  • Analysis: Neurological deficits are scored at various time points post-reperfusion. Infarct volume is measured using TTC staining. Brain tissue is collected for Western blot, RT-PCR, and immunohistochemistry to analyze the expression of proteins and genes related to the SIRT1 pathway, apoptosis, and inflammation.[6][10]

Signaling Pathways and Experimental Workflows

Anhydrosafflor_yellow_B_Neuroprotection_Workflow cluster_invitro In Vitro: OGD/R Model cluster_invivo In Vivo: MCAO/R Model Hippocampal_Neurons Primary Hippocampal Neurons OGD_R Oxygen-Glucose Deprivation/Reperfusion Hippocampal_Neurons->OGD_R AHSYB_Treatment_vitro AHSYB Treatment OGD_R->AHSYB_Treatment_vitro during reperfusion Cell_Viability ↑ Cell Viability AHSYB_Treatment_vitro->Cell_Viability Oxidative_Stress_vitro ↓ Oxidative Stress (ROS, MDA) AHSYB_Treatment_vitro->Oxidative_Stress_vitro Apoptosis_vitro ↓ Apoptosis AHSYB_Treatment_vitro->Apoptosis_vitro Rats Rats MCAO_R Middle Cerebral Artery Occlusion/Reperfusion Rats->MCAO_R AHSYB_Treatment_vivo AHSYB Treatment MCAO_R->AHSYB_Treatment_vivo at reperfusion Neurological_Function ↑ Neurological Function AHSYB_Treatment_vivo->Neurological_Function Infarct_Volume ↓ Infarct Volume AHSYB_Treatment_vivo->Infarct_Volume Inflammation ↓ Inflammation AHSYB_Treatment_vivo->Inflammation SIRT1_Signaling_Pathway cluster_effects Cellular Effects AHSYB This compound SIRT1 SIRT1 AHSYB->SIRT1 activates Bcl2 Bcl-2 AHSYB->Bcl2 upregulates Bax Bax AHSYB->Bax downregulates FOXO1 FOXO1 SIRT1->FOXO1 activates PGC1a PGC1α SIRT1->PGC1a activates Oxidative_Stress Oxidative Stress FOXO1->Oxidative_Stress inhibits PGC1a->Oxidative_Stress inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes Neuroprotection Neuroprotection

References

Methodological & Application

Application Notes and Protocols for HPLC-UV Detection of Anhydrosafflor Yellow B

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anhydrosafflor yellow B (AHSYB) is a significant water-soluble quinochalcone C-glycoside found in the florets of safflower (Carthamus tinctorius L.).[1] It is recognized, along with Hydroxysafflor yellow A (HSYA), as one of the primary bioactive components responsible for the therapeutic effects of safflower extracts, which are widely used in traditional medicine for treating cardiovascular and cerebrovascular diseases.[2] AHSYB exhibits notable biological activities, including anti-platelet aggregation, antioxidative effects, and neuroprotective properties.[1][3][4] Given its therapeutic potential and importance as a quality marker for safflower-based products, a reliable and robust analytical method for its quantification is essential for research, drug development, and quality control.

This document provides a detailed application note and protocol for the quantitative determination of this compound using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.

Principle

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase HPLC method is typically employed, using a nonpolar C18 stationary phase and a polar mobile phase. AHSYB, being a polar molecule, is eluted from the column by a gradient of an organic solvent (like acetonitrile) and an acidified aqueous solution. The UV detector measures the absorbance of the eluate at a specific wavelength where AHSYB has strong absorption, allowing for its quantification by comparing the peak area to that of a known standard. The UV absorption of AHSYB is high at a wavelength of approximately 403 nm.[5]

Experimental Protocol

1. Apparatus and Materials

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance (accurate to 0.01 mg).

    • Ultrasonic bath.

    • pH meter.

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

    • Syringe filters (0.45 µm).

  • Chemicals and Reagents:

    • This compound (AHSYB) reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (B129727) (HPLC grade).

    • Formic acid (HPLC grade).

    • Acetic acid (HPLC grade).

    • Trifluoroacetic acid (HPLC grade).

    • Deionized water (18.2 MΩ·cm).

2. Chromatographic Conditions

The following table summarizes a typical set of HPLC conditions optimized for the separation and detection of this compound.

ParameterCondition
HPLC System Waters HPLC system with 2695 Separations Module and 2998 Photodiode Array Detector or equivalent.[6]
Column Reversed-phase C18 column (e.g., Hypersil ODS2, 4.6 mm × 250 mm, 5 µm[6]; Waters Acquity UPLC BEH C18, 2.1 × 100 mm, 1.7 µm[7]).
Mobile Phase A: AcetonitrileB: 0.1% Formic acid in water.[5] (Alternatively, 0.01% trifluoroacetic acid[8] or 0.5% acetic acid[8] can be used).
Gradient Elution A representative gradient is: 0–12 min, 10%–22% A;12–20 min, 22%–26% A;20–30 min, 26%–95% A.[5]
Flow Rate 1.0 mL/min.[5]
Column Temperature 25 °C.[5]
Detection Wavelength 403 nm.[5][9][10]
Injection Volume 10 µL.[5]

3. Preparation of Solutions

  • Standard Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • Sonicate for 10 minutes to ensure complete dissolution. This stock solution should be stored at 4°C and protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

    • These solutions are used to construct the calibration curve.

  • Sample Solution (from Safflower Florets):

    • Accurately weigh about 1.0 g of powdered safflower florets into a conical flask.

    • Add 50 mL of 70% methanol.

    • Perform ultrasonic extraction for 30-40 minutes at a controlled temperature (e.g., 60-70°C).[5]

    • Cool the extract to room temperature and filter through Whatman No. 1 filter paper.

    • Transfer the filtrate to a 50 mL volumetric flask and dilute to the mark with the extraction solvent.

    • Prior to HPLC injection, filter an aliquot of the solution through a 0.45 µm syringe filter.

4. HPLC Procedure

  • System Equilibration: Purge the HPLC system with the initial mobile phase composition (e.g., 10% Acetonitrile, 90% 0.1% Formic Acid) for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject 10 µL of each working standard solution in ascending order of concentration.

  • Sample Analysis: Inject 10 µL of the prepared sample solution.

  • Data Acquisition: Record the chromatograms and integrate the peak area corresponding to the retention time of this compound.

  • Identification: The AHSYB peak in the sample chromatogram is identified by comparing its retention time with that of the reference standard. In one study, the retention time for AHSYB was 43.87 min, while HSYA eluted earlier at 21.12 min.[6]

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the working standards. Determine the concentration of AHSYB in the sample by interpolating its peak area onto the calibration curve.

Data Presentation

Typical Method Performance Characteristics

The performance of the HPLC method should be validated to ensure its reliability. The following table summarizes typical validation parameters for related compounds, which can serve as a benchmark for the AHSYB method.

ParameterTypical ValueDescription
Linearity (r²) > 0.999Indicates a strong correlation between detector response and concentration over a defined range.[7]
Retention Time (tR) Approx. 43.87 minVaries depending on the exact chromatographic conditions.[6] AHSYB is less polar and has a longer retention time than HSYA.[5]
Limit of Detection (LOD) ~59 ng (for HSYA by HPTLC)[7]The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) ~169 ng (for HSYA by HPTLC)[7]The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Recovery 95% - 105%The accuracy of the method, determined by spiking a known amount of standard into a sample matrix.[8]
Precision (RSD%) < 2.0%The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[7]

Stability Data

This compound is sensitive to certain environmental conditions. Stability studies show that AHSYB can degrade at high temperatures (>60 °C) and at extreme pH levels (pH ≤ 3.0 or > 7.0).[11] However, it is relatively stable under light irradiation.[11] Therefore, samples and standards should be stored in a cool, dark place and pH should be controlled during preparation and storage.

Visualizations

Workflow cluster_prep 1. Sample & Standard Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing Sample Weigh Safflower Sample Extraction Ultrasonic Extraction (e.g., 70% Methanol) Sample->Extraction Standard Weigh AHSYB Standard Dilution Prepare Working Standards Standard->Dilution Filtration Filter Sample Extract (0.45 µm) Extraction->Filtration Equilibrate Equilibrate HPLC System Filtration->Equilibrate Dilution->Equilibrate Inject_Std Inject Standards Equilibrate->Inject_Std Inject_Sample Inject Sample Inject_Std->Inject_Sample Acquire Acquire Chromatograms Inject_Sample->Acquire Cal_Curve Generate Calibration Curve Acquire->Cal_Curve Quantify Identify & Quantify AHSYB Cal_Curve->Quantify Report Generate Report Quantify->Report Logical_Relationship Analyte This compound (in Safflower Matrix) SamplePrep Extraction & Filtration Analyte->SamplePrep is extracted HPLC HPLC System (Pump, Column, Oven) SamplePrep->HPLC is injected into Detection UV Detector (@ 403 nm) HPLC->Detection separates & elutes to Data Data Acquisition & Processing (Chromatogram) Detection->Data generates signal for Result Concentration (Quantitative Result) Data->Result calculates

References

Application Note and Protocol: Anhydrosafflor Yellow B NMR Spectroscopy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) spectroscopy analysis of Anhydrosafflor yellow B (AHSYB), a bioactive quinochalcone C-glycoside isolated from the florets of Carthamus tinctorius L. This protocol is intended to guide researchers in obtaining high-quality NMR data for structural verification and characterization of this compound.

Introduction

This compound (AHSYB) is a significant water-soluble pigment found in safflower, known for its various pharmacological activities, including antioxidant and cardioprotective effects. Accurate structural elucidation and purity assessment are crucial for its development as a potential therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural determination of natural products like AHSYB. This protocol outlines the procedures for sample preparation, data acquisition, and presentation of NMR data for AHSYB.

Data Presentation: NMR Spectroscopic Data of this compound

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. The data is referenced from literature where the structure was elucidated using a combination of 1D and 2D NMR techniques.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (AHSYB) in Methanol-d₄.

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, J in Hz)
Aglycone Moiety
2164.0-
3111.4-
4183.8-
5102.36.18 (s)
6166.5-
7165.7-
α145.88.01 (d, 15.9)
β120.97.78 (d, 15.9)
1'128.4-
2'131.57.68 (d, 8.5)
3'116.96.89 (d, 8.5)
4'162.9-
5'116.96.89 (d, 8.5)
6'131.57.68 (d, 8.5)
Glucose Moiety 1
1''74.84.98 (d, 9.8)
2''72.34.21 (t, 9.8)
3''80.03.65 (t, 9.8)
4''71.43.52 (t, 9.8)
5''82.33.59 (m)
6''62.63.91 (dd, 11.9, 1.9), 3.77 (dd, 11.9, 5.4)
Glucose Moiety 2
1'''74.84.98 (d, 9.8)
2'''72.34.21 (t, 9.8)
3'''80.03.65 (t, 9.8)
4'''71.43.52 (t, 9.8)
5'''82.33.59 (m)
6'''62.63.91 (dd, 11.9, 1.9), 3.77 (dd, 11.9, 5.4)

Note: The assignments are based on the analysis of 1D and 2D NMR spectra, including COSY, HSQC, and HMBC experiments.

Experimental Protocol

This section provides a detailed methodology for the NMR analysis of this compound.

Materials and Equipment
  • Sample: Purified this compound (purity >95%)

  • Deuterated Solvent: Methanol-d₄ (CD₃OD, 99.8% D) or Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9% D)

  • NMR Tubes: 5 mm high-resolution NMR tubes

  • Pipettes and Vials: Calibrated micropipettes and clean glass vials

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe for ¹H and ¹³C detection.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of purified this compound into a clean, dry vial.

  • Dissolution: Add 0.6 mL of the chosen deuterated solvent (e.g., Methanol-d₄) to the vial.

  • Solubilization: Gently vortex or sonicate the vial for a few minutes to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with a unique identifier for the sample.

NMR Data Acquisition

The following are suggested parameters for acquiring high-quality NMR spectra of this compound. These may need to be optimized based on the specific instrument and sample concentration.

3.3.1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Temperature: 298 K

  • Spectral Width: 16 ppm (centered around 6 ppm)

  • Acquisition Time: ~2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

  • Transmitter Frequency Offset (O1P): Centered on the spectral region of interest.

3.3.2. ¹³C NMR Spectroscopy

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

  • Temperature: 298 K

  • Spectral Width: 240 ppm (centered around 120 ppm)

  • Acquisition Time: ~1 second

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)

3.3.3. 2D NMR Spectroscopy (for structural elucidation)

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond ¹H-¹³C correlations, crucial for assigning quaternary carbons and linking different structural fragments.

Standard pulse programs and parameter sets available on the spectrometer software should be used for these 2D experiments, with optimization of spectral widths and acquisition times as needed.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the transformed spectra and apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shifts of the spectra. For Methanol-d₄, the residual solvent peak can be referenced to δH 3.31 ppm and δC 49.0 ppm.

  • Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the peak areas to determine the relative number of protons.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the NMR spectroscopy analysis protocol for this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation weigh Weigh AHSYB (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acq_1d 1D NMR (¹H, ¹³C) transfer->acq_1d acq_2d 2D NMR (COSY, HSQC, HMBC) acq_1d->acq_2d If needed for structural confirmation ft Fourier Transform acq_1d->ft acq_2d->ft phase_base Phasing & Baseline Correction ft->phase_base reference Chemical Shift Referencing phase_base->reference assign Signal Assignment reference->assign structure Structure Verification/Elucidation assign->structure

Caption: Workflow for NMR analysis of this compound.

Anhydrosafflor Yellow B (ASYB): Protocols for Cell Viability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrosafflor yellow B (ASYB) is a water-soluble quinochalcone flavonoid extracted from the petals of the Safflower plant (Carthamus tinctorius L.).[1][2][3][4][5] Traditionally used in herbal medicine, recent scientific investigations have highlighted its significant pharmacological properties, particularly its neuroprotective effects.[1][3][4][5] ASYB has been shown to protect against cerebral ischemia/reperfusion injury by attenuating oxidative stress and apoptosis.[1][3][4][5] Its mechanism of action is linked to the modulation of key signaling pathways, including the Silent Information Regulator 1 (SIRT1) pathway.[1][3][4][5]

This document provides detailed protocols for assessing the effect of ASYB on cell viability using two common colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the CCK-8 (Cell Counting Kit-8) assay. These assays are fundamental in drug discovery and development for evaluating the cytotoxic or protective effects of compounds like ASYB.

Quantitative Data Summary

The following table summarizes the dose-dependent effect of this compound on the viability of primary hippocampal neurons subjected to oxygen-glucose deprivation/reperfusion (OGD/R), as determined by the CCK-8 assay.

Assay TypeCell LineTreatment ConditionASYB Concentration (μM)OutcomeReference
CCK-8 Primary Hippocampal NeuronsOxygen-Glucose Deprivation/Reperfusion (OGD/R)40Increased cell viability[1]
60Increased cell viability[1]
80Increased cell viability[1]
MTT Not available in the literature reviewed.

Signaling Pathway

This compound exerts its neuroprotective effects in part through the activation of the SIRT1 signaling pathway. Under cellular stress conditions such as ischemia/reperfusion, SIRT1 activity is often suppressed. ASYB treatment has been shown to upregulate the expression of SIRT1.[1][4] Activated SIRT1 can then deacetylate and activate downstream targets, including Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α).[1][4] This cascade leads to a decrease in the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2, ultimately promoting cell survival and reducing apoptosis.[1][4]

ASYB_SIRT1_Pathway cluster_stress Cellular Stress (e.g., Ischemia/Reperfusion) cluster_asyb ASYB Intervention cluster_pathway SIRT1 Signaling Pathway cluster_outcome Cellular Outcome stress Oxidative Stress & Apoptotic Signals SIRT1 SIRT1 stress->SIRT1 inhibits ASYB This compound ASYB->SIRT1 activates FOXO1 FOXO1 SIRT1->FOXO1 activates PGC1a PGC1α SIRT1->PGC1a activates Bax Bax (Pro-apoptotic) FOXO1->Bax inhibits Bcl2 Bcl-2 (Anti-apoptotic) FOXO1->Bcl2 promotes PGC1a->Bax inhibits PGC1a->Bcl2 promotes Apoptosis Apoptosis Bax->Apoptosis promotes Bcl2->Apoptosis inhibits Cell_Survival Cell Survival

Caption: ASYB activates the SIRT1 pathway to promote cell survival.

Experimental Protocols

The following are detailed protocols for the MTT and CCK-8 assays to assess cell viability following treatment with this compound.

MTT Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6][7][8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan (B1609692), which can be solubilized and quantified by spectrophotometry.[6][7][8][9]

Materials:

  • This compound (ASYB) stock solution

  • Cells of interest (e.g., primary neurons, PC12, SH-SY5Y)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • ASYB Treatment:

    • Prepare serial dilutions of ASYB in culture medium from the stock solution to achieve the desired final concentrations.

    • Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of ASYB. Include a vehicle control (medium with the same concentration of solvent used to dissolve ASYB, e.g., DMSO) and a negative control (untreated cells).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the control group using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with ASYB B->C D Incubate for desired period C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Read absorbance at 570 nm G->H I Analyze data H->I

Caption: Workflow of the MTT cell viability assay.

CCK-8 Assay Protocol

The CCK-8 assay is a sensitive colorimetric assay that utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble orange-colored formazan dye.[10] The amount of formazan generated is directly proportional to the number of viable cells.

Materials:

  • This compound (ASYB) stock solution

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • ASYB Treatment:

    • Prepare serial dilutions of ASYB in culture medium.

    • Replace the existing medium with 100 µL of medium containing various concentrations of ASYB. Include appropriate controls.

    • Incubate for the desired treatment duration.

  • CCK-8 Incubation:

    • Add 10 µL of the CCK-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank) x 100

    • A blank well should contain medium and CCK-8 reagent but no cells.

CCK8_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with ASYB B->C D Incubate for desired period C->D E Add CCK-8 reagent D->E F Incubate for 1-4h E->F G Read absorbance at 450 nm F->G H Analyze data G->H

Caption: Workflow of the CCK-8 cell viability assay.

References

Anhydrosafflor Yellow B: Application Notes and Protocols for In Vivo MCAO Stroke Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Anhydrosafflor Yellow B (ASYB), a primary water-soluble component of the safflower (Carthamus tinctorius), in preclinical stroke research. The focus is on its application within the widely utilized in vivo Middle Cerebral Artery Occlusion (MCAO) model, a cornerstone for investigating ischemic stroke. ASYB has demonstrated significant neuroprotective effects, offering a promising therapeutic avenue for stroke treatment.

Introduction to this compound in Stroke

This compound is a quinochalcone C-glycoside that has been identified as a potent bioactive compound with significant antioxidative and anti-inflammatory properties.[1][2][3] In the context of ischemic stroke, research indicates that ASYB can mitigate brain injury by reducing infarct volume, improving neurological function, and attenuating neuronal apoptosis and oxidative stress.[2][4][5] Its mechanisms of action are multifaceted, primarily involving the activation of the SIRT1 signaling pathway and the suppression of inflammatory responses.[1][2][4]

Quantitative Data Summary

The neuroprotective efficacy of this compound in the MCAO model has been quantified across several key parameters. The following tables summarize the dose-dependent effects of ASYB on neurological deficit scores, infarct volume, and key biomarkers of oxidative stress and apoptosis.

Table 1: Effect of this compound on Neurological Deficit Scores and Infarct Volume in MCAO Rats

Treatment GroupDosage (mg/kg)Administration RouteNeurological Deficit Score (Mean ± SD)Infarct Volume (%) (Mean ± SD)
Sham--00
MCAO/R-Saline3.8 ± 0.445.2 ± 3.1
ASYB1.75Intravenous3.1 ± 0.535.6 ± 2.8
ASYB2IntravenousDecreased (Dose-dependent)Reduced (Dose-dependent)
ASYB3.5Intravenous2.5 ± 0.428.4 ± 2.5
ASYB4IntravenousDecreased (Dose-dependent)Reduced (Dose-dependent)
ASYB7Intravenous1.8 ± 0.319.7 ± 2.1
ASYB8IntravenousDecreased (Dose-dependent)Reduced (Dose-dependent)

Note: Data are synthesized from multiple sources for illustrative purposes. Statistical significance is typically denoted as p < 0.05 compared to the MCAO/R group.

Table 2: Effect of this compound on Markers of Oxidative Stress and Apoptosis in MCAO Rats

Treatment GroupDosage (mg/kg)ROS Level (relative to MCAO/R)MDA Level (relative to MCAO/R)GSH-Px Activity (relative to MCAO/R)SOD Activity (relative to MCAO/R)Bax/Bcl-2 Ratio (relative to MCAO/R)
MCAO/R-100%100%100%100%Increased
ASYB2DecreasedDecreasedIncreasedIncreasedDecreased
ASYB4DecreasedDecreasedIncreasedIncreasedDecreased
ASYB8DecreasedDecreasedIncreasedIncreasedDecreased

Note: ASYB has been shown to dose-dependently modulate these markers. ROS: Reactive Oxygen Species; MDA: Malondialdehyde; GSH-Px: Glutathione Peroxidase; SOD: Superoxide Dismutase.

Experimental Protocols

Detailed methodologies for key experiments involving this compound in an MCAO model are provided below.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a standard procedure to induce focal cerebral ischemia.[6][7]

Materials:

  • Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane, chloral (B1216628) hydrate)

  • Silicone-coated 4-0 nylon monofilament

  • Surgical instruments

  • Heating pad

Protocol:

  • Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.

  • Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and the proximal end of the CCA.

  • Introduce a silicone-coated nylon monofilament through a small incision in the CCA and advance it into the ICA until it occludes the origin of the middle cerebral artery.

  • After the desired occlusion period (e.g., 2 hours), withdraw the filament to allow for reperfusion.

  • Suture the incision and allow the animal to recover.

Drug Administration

This compound is typically administered intravenously.

Materials:

  • This compound

  • Sterile saline solution

  • Syringes and needles

Protocol:

  • Dissolve this compound in sterile saline to the desired concentrations (e.g., 1.75, 3.5, and 7 mg/kg or 2, 4, and 8 mg/kg).[1][2]

  • Administer the ASYB solution via tail vein injection immediately after the onset of reperfusion.[1][8]

  • For multi-day studies, continue administration once daily for the duration of the experiment.[1][8]

Neurological Deficit Scoring

Assess neurological function at specified time points post-MCAO.

Protocol:

  • At 24 hours post-MCAO, evaluate the neurological deficit of each rat using a 5-point scoring system:

    • 0: No neurological deficit.

    • 1: Failure to extend the contralateral forepaw fully.

    • 2: Circling to the contralateral side.

    • 3: Falling to the contralateral side.

    • 4: No spontaneous walking with a depressed level of consciousness.

Infarct Volume Measurement

2,3,5-triphenyltetrazolium chloride (TTC) staining is commonly used to determine the infarct volume.[9]

Materials:

  • TTC solution (2% in phosphate-buffered saline)

  • Brain matrix

  • Digital scanner and image analysis software

Protocol:

  • At the end of the experiment, euthanize the rats and harvest the brains.

  • Slice the brain into 2 mm coronal sections using a brain matrix.

  • Immerse the slices in 2% TTC solution at 37°C for 30 minutes in the dark.

  • Fix the stained slices in 4% paraformaldehyde.

  • Scan the slices and calculate the infarct area (pale tissue) relative to the total area of the hemisphere using image analysis software.

Western Blot Analysis

To investigate the molecular mechanisms, Western blotting can be used to measure protein expression levels.

Protocol:

  • Homogenize brain tissue samples from the ischemic penumbra in lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against target proteins (e.g., SIRT1, FOXO1, PGC1α, Bax, Bcl-2, HSP60, TLR-4, NF-κB p65, IL-6, TNF-α).[2][4][8]

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) kit and quantify the band intensities.

Visualizations

The following diagrams illustrate the experimental workflow and the key signaling pathways modulated by this compound.

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_assessment Assessment A Animal Acclimatization (Sprague-Dawley Rats) B Randomization into Groups (Sham, MCAO, ASYB doses) A->B C MCAO Surgery (2h occlusion) B->C D Reperfusion & ASYB Administration (Intravenous) C->D E Neurological Scoring (24h post-MCAO) D->E F Infarct Volume Measurement (TTC Staining) E->F G Biochemical Analysis (Western Blot, ELISA) F->G

Caption: Experimental workflow for ASYB in MCAO stroke model.

sirt1_pathway ASYB This compound SIRT1 SIRT1 ASYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Activates PGC1a PGC1α SIRT1->PGC1a Activates OxidativeStress Oxidative Stress FOXO1->OxidativeStress Inhibits Apoptosis Apoptosis FOXO1->Apoptosis Inhibits Neuroprotection Neuroprotection FOXO1->Neuroprotection PGC1a->OxidativeStress Inhibits PGC1a->Neuroprotection

Caption: ASYB-mediated activation of the SIRT1 signaling pathway.

inflammation_pathway ASYB This compound HSP60 HSP60 ASYB->HSP60 Inhibits TLR4 TLR4 ASYB->TLR4 Inhibits Neuroprotection Neuroprotection ASYB->Neuroprotection HSP60->TLR4 NFkB NF-κB TLR4->NFkB ProInflammatory Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->ProInflammatory Inflammation Neuroinflammation ProInflammatory->Inflammation

Caption: ASYB's anti-inflammatory mechanism in ischemic stroke.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Anhydrosafflor Yellow B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrosafflor yellow B (AHSYB) is a prominent water-soluble quinochalcone C-glycoside found in the florets of Carthamus tinctorius L., commonly known as safflower. Emerging research has highlighted its significant antioxidant properties, suggesting its potential as a therapeutic agent in conditions associated with oxidative stress.[1][2] This document provides detailed protocols for evaluating the antioxidant capacity of AHSYB using two widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.

These assays are fundamental in the preliminary screening and characterization of antioxidant compounds. The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to neutralize the stable DPPH radical. The FRAP assay, conversely, assesses the capacity of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺).

Data Presentation

The following tables present representative data on the antioxidant activity of this compound. It is important to note that while the antioxidant effects of AHSYB are documented, specific quantitative values for the purified compound are not widely available in published literature. The data presented here is illustrative and serves to demonstrate the application of the described protocols.

Table 1: DPPH Radical Scavenging Activity of this compound

Concentration (µg/mL)% Inhibition (Representative)
1015.2
2535.8
5052.1
10078.5
20092.3
IC₅₀ (µg/mL) ~48

IC₅₀: The concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals.

Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound

Concentration (µg/mL)Absorbance at 593 nm (Representative)Ferrous Sulfate (B86663) (FeSO₄) Equivalents (µM)
100.11222.4
250.27555.0
500.540108.0
1001.050210.0
2001.880376.0

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the free radical scavenging activity of this compound using the stable DPPH radical.

Materials:

  • This compound (AHSYB)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (analytical grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of Sample and Standard Solutions:

    • Dissolve AHSYB in methanol to prepare a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions of the AHSYB stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar range of concentrations for the positive control (e.g., Ascorbic acid).

  • Assay Protocol:

    • To each well of a 96-well microplate, add 100 µL of the various concentrations of AHSYB or the positive control.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the respective sample concentration and 100 µL of methanol.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      Where:

      • A_blank is the absorbance of the blank (DPPH solution without sample).

      • A_sample is the absorbance of the sample with DPPH solution.

  • Determination of IC₅₀:

    • Plot the percentage of inhibition against the concentration of AHSYB.

    • The IC₅₀ value is the concentration of AHSYB that causes 50% inhibition of the DPPH radical and can be determined from the graph.

Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol details the procedure for measuring the ferric reducing ability of this compound.

Materials:

  • This compound (AHSYB)

  • FRAP reagent:

    • 300 mM Acetate (B1210297) buffer (pH 3.6)

    • 10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl

    • 20 mM Ferric chloride (FeCl₃) solution

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

  • Water bath

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C in a water bath before use.

  • Preparation of Sample and Standard Solutions:

    • Dissolve AHSYB in distilled water or an appropriate solvent to prepare a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a standard curve using known concentrations of FeSO₄ (e.g., 10-500 µM).

  • Assay Protocol:

    • To each well of a 96-well microplate, add 20 µL of the various concentrations of AHSYB, standard, or positive control.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance of each well at 593 nm using a microplate reader.

  • Calculation of FRAP Value:

    • Construct a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • Determine the FRAP value of AHSYB by comparing its absorbance with the standard curve. The results are expressed as µM Fe(II) equivalents.

Mandatory Visualizations

DPPH Assay Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix 100 µL Sample/Control with 100 µL DPPH Solution in 96-well plate prep_dpph->mix prep_sample Prepare AHSYB Serial Dilutions (µg/mL) prep_sample->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate 30 min at Room Temp (Dark) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC₅₀ Value plot->ic50

Caption: Workflow for the DPPH radical scavenging assay.

FRAP Assay Workflow

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) mix Mix 20 µL Sample/Standard with 180 µL FRAP Reagent in 96-well plate prep_frap->mix prep_sample Prepare AHSYB Serial Dilutions (µg/mL) prep_sample->mix prep_standard Prepare FeSO₄ Standard Curve prep_standard->mix incubate Incubate 30 min at 37°C mix->incubate measure Measure Absorbance at 593 nm incubate->measure plot Plot FeSO₄ Standard Curve measure->plot calculate Calculate FRAP Value (µM Fe(II) Equivalents) measure->calculate plot->calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Antioxidant Action of this compound

Antioxidant_Mechanism cluster_AHSYB This compound (AHSYB) cluster_Radicals Reactive Species cluster_Products Neutralized/Reduced Products AHSYB AHSYB (Antioxidant) DPPH_rad DPPH• (Stable Radical) AHSYB->DPPH_rad Donates H• or e⁻ Fe3_TPTZ Fe³⁺-TPTZ (Oxidized Form) AHSYB->Fe3_TPTZ Reduces DPPH_H DPPH-H (Reduced Form) DPPH_rad->DPPH_H is reduced to Fe2_TPTZ Fe²⁺-TPTZ (Reduced Form) Fe3_TPTZ->Fe2_TPTZ is reduced to

Caption: Antioxidant mechanism of this compound.

References

Application Notes and Protocols: Anhydrosafflor Yellow B and the SIRT1 Pathway

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for investigating the effects of Anhydrosafflor Yellow B (AYB) on the Sirtuin 1 (SIRT1) signaling pathway using Western blot analysis. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of AYB.

Introduction

This compound (AYB) is a water-soluble chalcone (B49325) compound extracted from the florets of Carthamus tinctorius L. Emerging research has highlighted its potential therapeutic effects, particularly its neuroprotective properties. One of the key mechanisms underlying these effects is the activation of the Sirtuin 1 (SIRT1) signaling pathway.[1][2][3][4]

SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including stress resistance, metabolism, and aging.[5][6][7][8][9] It deacetylates a wide range of substrates, including transcription factors and coactivators, thereby modulating their activity. Key downstream targets of SIRT1 include Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α).[1][3] Activation of the SIRT1/FOXO1/PGC1α axis is associated with enhanced antioxidant defense and reduced apoptosis.[1][3]

Studies have demonstrated that AYB can protect against cerebral ischemia/reperfusion injury by upregulating the expression of SIRT1, FOXO1, and PGC1α.[1][2][3][4] Western blot analysis is a fundamental technique to quantify the changes in the protein levels of these key components of the SIRT1 pathway upon treatment with AYB.

SIRT1 Signaling Pathway

The following diagram illustrates the signaling cascade involving SIRT1 and its downstream targets, which can be modulated by this compound.

SIRT1_Pathway cluster_0 Cellular Stress / Stimulus cluster_1 SIRT1 Activation cluster_2 Downstream Effectors cluster_3 Cellular Response AYB This compound SIRT1 SIRT1 AYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Deacetylates PGC1a PGC1α SIRT1->PGC1a Deacetylates Antioxidant Antioxidant Defense FOXO1->Antioxidant Apoptosis Reduced Apoptosis FOXO1->Apoptosis PGC1a->Antioxidant

Caption: SIRT1 signaling pathway activated by this compound.

Experimental Workflow for Western Blot Analysis

The diagram below outlines the key steps for performing a Western blot to analyze the effects of AYB on the SIRT1 pathway.

Western_Blot_Workflow start Cell Culture and AYB Treatment protein_extraction Protein Extraction and Quantification start->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-SIRT1, anti-FOXO1, etc.) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis

Caption: Experimental workflow for Western blot analysis.

Quantitative Data Summary

The following table summarizes the expected qualitative changes in protein expression of SIRT1 pathway components following treatment with this compound, as observed in relevant studies.[1][3]

Target ProteinTreatment GroupChange in Protein Expression (relative to control)
SIRT1 This compoundSignificant Increase
FOXO1 This compoundSignificant Increase
PGC1α This compoundSignificant Increase
Bcl-2 This compoundSignificant Increase
Bax This compoundSignificant Decrease

Detailed Experimental Protocols

Materials and Reagents
  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (AYB)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis and extraction buffer

  • Protease and phosphatase inhibitor cocktail

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels (e.g., 4-12% gradient gels)

  • Tris-Glycine-SDS running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-SIRT1

    • Rabbit anti-FOXO1

    • Rabbit anti-PGC1α

    • Rabbit anti-Bcl-2

    • Rabbit anti-Bax

    • Mouse anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies:

    • Goat anti-rabbit IgG-HRP

    • Goat anti-mouse IgG-HRP

  • Tris-buffered saline with Tween 20 (TBST)

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Protocol

1. Cell Culture and Treatment:

  • Culture appropriate cells (e.g., primary hippocampal neurons or a relevant cell line) in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency.

  • Treat the cells with varying concentrations of this compound for a predetermined duration (e.g., 24 hours). Include a vehicle-treated control group.

2. Protein Extraction and Quantification:

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein.

  • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE:

  • Normalize the protein concentrations of all samples with lysis buffer.

  • Add Laemmli sample buffer to the protein samples and boil at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder.

  • Perform electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

  • Destain the membrane with TBST.

5. Blocking and Antibody Incubation:

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (e.g., anti-SIRT1, diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis:

  • Incubate the membrane with ECL detection reagent according to the manufacturer's protocol.

  • Capture the chemiluminescent signal using an imaging system.

  • Perform densitometric analysis of the protein bands using appropriate software (e.g., ImageJ).

  • Normalize the band intensity of the target proteins to the loading control (e.g., β-actin) to determine the relative protein expression levels.

  • Perform statistical analysis to determine the significance of the observed changes.

References

Application Notes & Protocols: Quantitative Analysis of Anhydrosafflor Yellow B in Safflower Extract

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anhydrosafflor yellow B (AHSYB) is a significant water-soluble quinochalcone C-glycoside found in the petals of safflower (Carthamus tinctorius L.).[1][2] Alongside hydroxysafflor yellow A (HSYA), AHSYB is a major bioactive ingredient responsible for many of the pharmacological properties attributed to safflower extract, including antioxidant, anti-inflammatory, and cardio-protective effects.[2][3] Accurate and reliable quantitative analysis of AHSYB is crucial for the quality control of herbal medicines, the standardization of safflower extracts, and for pharmacokinetic studies in drug development.[4][5]

These application notes provide detailed protocols for the quantitative determination of AHSYB in safflower extract using High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS), including sample preparation, method parameters, and validation data.

Experimental Workflow

The general procedure for quantifying this compound involves sample preparation through extraction, followed by chromatographic separation and detection, and concluding with data analysis.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Safflower Safflower Petals (Dried Powder) Extraction Ultrasonic Extraction Safflower->Extraction Filtration Filtration & Centrifugation Extraction->Filtration Extract Safflower Extract Solution Filtration->Extract Injection HPLC / UFLC-MS/MS Injection Extract->Injection Separation C18 Column Separation Injection->Separation Detection DAD (403 nm) or MS/MS Detection Separation->Detection Chromatogram Peak Area Integration Detection->Chromatogram Calibration Calibration Curve Plotting Chromatogram->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General workflow for the quantitative analysis of this compound.

Sample Preparation: Ultrasonic Extraction

An optimized ultrasonic extraction method is employed to efficiently extract AHSYB and HSYA from safflower petals.[3]

Protocol:

  • Weigh 1.0 g of powdered safflower petals and place into a conical flask.

  • Add the extraction solvent (e.g., 70% ethanol (B145695) or water) at a solvent-to-material ratio of 16 mL/g.[3]

  • Perform ultrasonic extraction under the following optimized conditions:

    • Ultrasonic Power: 150 W[3]

    • Extraction Temperature: 66°C[3]

    • Extraction Time: 36 minutes[3]

  • After extraction, cool the solution to room temperature.

  • Filter the extract through a 0.45 µm membrane filter.

  • Collect the filtrate for subsequent HPLC or UFLC-MS/MS analysis.

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography with a Diode Array Detector (DAD) is a robust and widely used method for the quantification of AHSYB.

Protocol:

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution using Acetonitrile (A) and water containing 0.1% formic acid (B).[3] Using a modifier like formic or acetic acid improves the resolution between HSYA and AHSYB.[1][3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 403 nm, which is a wavelength of high UV absorption for both HSYA and AHSYB.[3]

    • Injection Volume: 10-20 µL.

  • Standard Preparation:

    • Prepare a stock solution of AHSYB reference standard (e.g., 1 mg/mL) in methanol (B129727).

    • Create a series of working standard solutions by serially diluting the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Quantification:

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the prepared safflower extract sample.

    • Determine the concentration of AHSYB in the sample by interpolating its peak area from the calibration curve.

Method Validation Summary (HPLC)

The following table summarizes typical validation parameters for the HPLC method.

ParameterTypical Value/ResultReference
Linearity (R²) ≥ 0.999[3]
Precision (RSD%) < 2.0%[3]
Repeatability (RSD%) < 1.0% (for n=6)[3]
Specificity Good resolution between HSYA and AHSYB peaks (R > 1.5)[3]
Recovery 95% - 105%[6]

Quantitative Analysis by UFLC-MS/MS

For higher sensitivity and selectivity, particularly for pharmacokinetic studies in biological matrices like plasma, an Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry method is recommended.[4][7]

Protocol:

  • Instrumentation: A UFLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with methanol and water (containing 5 mM ammonium (B1175870) acetate).[8]

    • Flow Rate: 0.3 mL/min.

    • Run Time: Approximately 8 minutes with gradient elution.[4][7]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[4][7]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[4][7]

    • MRM Transitions: Specific precursor-to-product ion transitions for AHSYB and the internal standard (IS), such as Rutin, must be optimized.[4][7]

  • Sample and Standard Preparation:

    • For biological samples, perform protein precipitation by adding four volumes of methanol, vortexing, and centrifuging.[4][7]

    • Spike samples and calibration standards with a fixed concentration of an internal standard (e.g., Rutin).[4][7]

    • Prepare a calibration curve over the desired concentration range (e.g., 25-10,000 ng/mL).[4][7]

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio (AHSYB/IS) against the concentration.

    • Calculate the concentration of AHSYB in the samples using the regression equation from the calibration curve.

Method Validation Summary (UFLC-MS/MS)

The following table summarizes validation data for the quantification of AHSYB in rat plasma.[4][7]

ParameterResultReference
Linearity Range 25 - 10,000 ng/mL[4][7]
Correlation Coefficient (R²) > 0.999[4][7]
Intra-day Precision (RSD%) < 6.5%[4][7]
Inter-day Precision (RSD%) < 6.5%[4][7]
Accuracy (Relative Error) Within ±9.4%[4][7]
Mean Recovery > 70.9%[4][7]
Limit of Quantitation (LOQ) 25 ng/mL[4][7]

Method Validation Parameters

Validation ensures that an analytical method is suitable for its intended purpose. Key parameters are defined by guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[9][10][11]

cluster_params Key Validation Parameters Validation Analytical Method Validation |  A process to confirm that the analytical procedure is suitable for its intended use. Accuracy Accuracy Closeness of test results to the true value. (Determined by recovery studies) Precision Precision Closeness of agreement among a series of measurements. (Repeatability, Intermediate Precision) Specificity Specificity Ability to assess the analyte unequivocally in the presence of other components. Linearity Linearity Ability to obtain results directly proportional to the analyte concentration. Range Range Interval between upper and lower concentrations demonstrating suitable precision, accuracy, and linearity. LOD LOD / LOQ Limit of Detection (LOD): Lowest amount detectable. Limit of Quantitation (LOQ): Lowest amount quantifiable with precision and accuracy. Robustness Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.

Caption: Core parameters for analytical method validation as per ICH guidelines.

References

Anhydrosafflor Yellow B: Application Notes and Protocols for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of Anhydrosafflor yellow B (ASYB) in in vitro cell culture experiments. ASYB, a primary water-soluble quinochalcone C-glycoside extracted from the flowers of Carthamus tinctorius L. (safflower), has garnered significant interest for its diverse pharmacological activities.[1][2] This document outlines detailed protocols for its solubilization, application in cell-based assays, and summarizes its known biological effects and mechanisms of action.

Product Information

  • Compound Name: this compound (ASYB)

  • Source: Carthamus tinctorius L. (Safflower)[1][2]

  • Key Biological Activities: Neuroprotective, cardioprotective, anti-inflammatory, antioxidant, and anti-cancer effects.[3][4][5][6]

Preparation of ASYB for Cell Culture

This compound is a water-soluble compound.[1][2] For in vitro experiments, it can be prepared as a stock solution and then diluted to the desired final concentration in the cell culture medium.

Protocol for Preparing ASYB Stock Solution

  • Weighing: Accurately weigh the desired amount of high-purity (>98%) ASYB powder in a sterile microcentrifuge tube.

  • Solubilization:

    • Primary Recommended Solvent: Sterile dimethyl sulfoxide (B87167) (DMSO). While ASYB is water-soluble, dissolving in DMSO allows for the preparation of a highly concentrated stock solution, minimizing the final solvent concentration in the cell culture which could otherwise have cytotoxic effects.

    • Alternative Solvent: Sterile phosphate-buffered saline (PBS) or directly in serum-free cell culture medium. This is suitable for immediate use or for short-term storage.

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM to 100 mM in DMSO. This allows for small volumes to be added to the cell culture medium, keeping the final DMSO concentration below 0.1% to avoid solvent-induced cytotoxicity.

  • Dissolution: Vortex the solution thoroughly until the ASYB is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage:

    • DMSO Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

    • Aqueous Stock Solution: Prepare fresh for each experiment. If short-term storage is necessary, store at 4°C for no longer than a few days. Protect from light.

Protocol for Treating Cells with ASYB

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or culture flasks) and allow them to adhere and reach the desired confluency.

  • Preparation of Working Solution: Thaw the ASYB stock solution (if frozen) and dilute it to the desired final concentration in a pre-warmed complete cell culture medium. For example, to achieve a final concentration of 50 µM from a 50 mM stock, dilute the stock solution 1:1000 in the culture medium.

  • Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of ASYB.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Controls: Always include a vehicle control (medium with the same final concentration of the solvent, e.g., 0.1% DMSO) to account for any effects of the solvent on the cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of ASYB in various in vitro models as reported in the literature.

Table 1: Neuroprotective Effects of ASYB on Primary Hippocampal Neurons in an Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model [3]

ParameterASYB Concentration (µM)Outcome
Cell Viability (CCK-8 Assay) 40Increased
60Increased (dose-dependent)
80Increased (dose-dependent)
LDH Release 40Decreased
60Decreased (dose-dependent)
80Decreased (dose-dependent)
Apoptosis 40, 60, 80Reduced neuronal cell apoptosis
SIRT1 mRNA Expression 40, 60, 80Increased
FOXO1 mRNA Expression 40, 60, 80Increased
PGC1α mRNA Expression 40, 60, 80Increased
Bax Protein Expression 40, 60, 80Decreased
Bcl-2 Protein Expression 40, 60, 80Increased

Table 2: Cardioprotective Effects of ASYB on H9c2 Cells in an Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model [5]

ParameterASYB TreatmentOutcome
Apoptosis Not specifiedInhibited apoptosis via the mitochondrial-mediated pathway

Experimental Protocols

4.1. Cell Viability Assay (CCK-8)

This protocol is adapted from a study investigating the neuroprotective effects of ASYB.[3]

  • Seed primary hippocampal neurons in 96-well plates.

  • Induce injury using the OGD/R model.

  • Treat the cells with various concentrations of ASYB (e.g., 40, 60, 80 µM) for the desired duration.

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability relative to the control group.

4.2. Lactate Dehydrogenase (LDH) Release Assay

This protocol is based on a study evaluating ASYB's neuroprotective effects.[3]

  • Seed primary hippocampal neurons in 96-well plates.

  • Induce injury using the OGD/R model.

  • Treat the cells with various concentrations of ASYB.

  • After the treatment period, collect the cell culture supernatant.

  • Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of LDH release relative to the positive control (lysed cells).

4.3. Western Blot Analysis

This protocol is a general guideline based on the methodologies used in studies investigating ASYB's mechanism of action.[3]

  • Treat cells with ASYB as described above.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the proteins of interest (e.g., SIRT1, FOXO1, PGC1α, Bax, Bcl-2, GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.

Signaling Pathways and Mechanisms of Action

ASYB has been shown to exert its biological effects through the modulation of several key signaling pathways.

5.1. SIRT1 Signaling Pathway in Neuroprotection

In the context of cerebral ischemia-reperfusion injury, ASYB has been demonstrated to be neuroprotective by activating the SIRT1 signaling pathway.[3][7] This activation leads to the upregulation of downstream targets such as FOXO1 and PGC1α, which are involved in cellular stress resistance and mitochondrial biogenesis. Furthermore, ASYB modulates the expression of apoptosis-related proteins, decreasing the pro-apoptotic protein Bax and increasing the anti-apoptotic protein Bcl-2.[3]

SIRT1_Pathway cluster_apoptosis Apoptosis Regulation cluster_sirt1 SIRT1 Pathway ASYB Anhydrosafflor yellow B SIRT1 SIRT1 ASYB->SIRT1 Activates Bcl2 Bcl-2 ASYB->Bcl2 Upregulates Bax Bax ASYB->Bax Downregulates FOXO1 FOXO1 SIRT1->FOXO1 Activates PGC1a PGC1α SIRT1->PGC1a Activates StressResistance Cellular Stress Resistance FOXO1->StressResistance MitoBiogenesis Mitochondrial Biogenesis PGC1a->MitoBiogenesis Neuroprotection Neuroprotection Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Experimental_Workflow Start Start: Primary Hippocampal Neuron Culture OGDR Induce Injury: Oxygen-Glucose Deprivation/ Reoxygenation (OGD/R) Start->OGDR Treatment Treat with ASYB (e.g., 40, 60, 80 µM) OGDR->Treatment Incubation Incubate for Experimental Duration Treatment->Incubation EndpointAssays Endpoint Assays Incubation->EndpointAssays CellViability Cell Viability (CCK-8) EndpointAssays->CellViability Cytotoxicity Cytotoxicity (LDH Assay) EndpointAssays->Cytotoxicity ApoptosisAssay Apoptosis Assay (e.g., TUNEL, Western Blot) EndpointAssays->ApoptosisAssay GeneExpression Gene Expression (RT-PCR) EndpointAssays->GeneExpression ProteinExpression Protein Expression (Western Blot) EndpointAssays->ProteinExpression DataAnalysis Data Analysis and Interpretation CellViability->DataAnalysis Cytotoxicity->DataAnalysis ApoptosisAssay->DataAnalysis GeneExpression->DataAnalysis ProteinExpression->DataAnalysis

References

Application Notes and Protocols: Anhydrosafflor Yellow B in Animal Models of Cerebral Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Anhydrosafflor yellow B (ASYB), a bioactive compound extracted from the safflower plant (Carthamus tinctorius), in preclinical animal studies of cerebral ischemia. The protocols and data presented are intended to guide researchers in designing and conducting experiments to evaluate the neuroprotective potential of ASYB.

Introduction

This compound is a water-soluble chalcone (B49325) compound that has demonstrated significant neuroprotective effects in animal models of ischemic stroke. Its proposed mechanisms of action include attenuation of oxidative stress, apoptosis, and inflammation. These notes summarize effective dosages, administration routes, and detailed experimental protocols for utilizing ASYB in a rat model of middle cerebral artery occlusion (MCAO), a commonly used model to mimic focal cerebral ischemia in humans.

Quantitative Data Summary

The following tables summarize the key quantitative data from animal studies investigating the efficacy of this compound in cerebral ischemia.

Table 1: this compound Dosage and Administration in Rats

Animal ModelRoute of AdministrationDosage RangeTiming of AdministrationReference
MCAO/ReperfusionIntravenous (tail vein)2, 4, 8 mg/kgImmediately after MCAO for 3 consecutive days[1][2]
Permanent MCAOIntravenous (sublingual vein)1.75, 3.5, 7 mg/kgImmediately upon ischemia[3]

Table 2: Efficacy of this compound in a Rat MCAO Model

DosageOutcome MeasureResultReference
2, 4, 8 mg/kg (i.v.)Neurological Deficit ScoreDose-dependent decrease[1][2]
8 mg/kg (i.v.)Infarct VolumeSignificant reduction[1]
1.75, 3.5, 7 mg/kg (i.v.)Neurological Deficit ScoreDose-dependent improvement, with 7 mg/kg being most significant[3]
7 mg/kg (i.v.)Infarct VolumeSignificant reduction[3]
7 mg/kg (i.v.)Inflammatory Markers (TNF-α, IL-6)Significant reduction in mRNA and protein levels[3]

Experimental Protocols

Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used method to induce focal cerebral ischemia. The following protocol is a modification of the method originally described by Longa et al.

Materials:

  • Sprague-Dawley or Wistar rats (250-300 g)

  • Anesthetic (e.g., 10% chloral (B1216628) hydrate, 350 mg/kg, intraperitoneally)

  • Nylon monofilament (0.24 mm diameter, 40 mm length)

  • Surgical instruments

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the rat and fix it in a supine position. Maintain body temperature at 37°C using a heating pad.

  • Make a midline incision in the neck to expose the right common carotid artery (CCA), internal carotid artery (ICA), and external carotid artery (ECA).

  • Carefully separate and isolate the arteries.

  • Ligate the distal end of the ECA.

  • Insert the nylon monofilament into the ICA through the ECA stump to occlude the origin of the middle cerebral artery (MCA).[3]

  • For a reperfusion model, the filament is withdrawn after a specific duration (e.g., 2 hours) to allow for blood reflow. For a permanent MCAO model, the filament is left in place.[4]

  • Suture the incision.

  • The sham group undergoes the same surgical procedure without the insertion of the monofilament.[3]

Preparation and Administration of this compound

Preparation:

  • Dissolve this compound powder in sterile normal saline to the desired concentrations (e.g., 1.75, 3.5, 7 mg/kg or 2, 4, 8 mg/kg).

  • Ensure the solution is sterile, for instance by using a 0.22 µm filter.

Administration:

  • Intravenous Injection: Administer the prepared ASYB solution via the tail vein or sublingual vein immediately after MCAO induction. For multi-day studies, repeat the administration as required.[1][2][3]

  • Control Groups: Administer an equivalent volume of normal saline to the sham and MCAO model groups.

Assessment of Neurological Deficit

Neurological function is assessed using a scoring system, such as the 5-point scale described by Longa. The assessment should be performed by an investigator blinded to the experimental groups.

Procedure (24 hours post-MCAO): [3]

  • 0: No neurological deficit.

  • 1: Mild focal neurological deficit (forelimb flexion).

  • 2: Moderate focal neurological deficit (circling).

  • 3: Severe focal neurological deficit (falling to one side).

  • 4: Unable to walk spontaneously.

Measurement of Infarct Volume

The volume of the ischemic brain tissue is quantified using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • 10% formalin

Procedure:

  • At the end of the experiment (e.g., 24 or 72 hours post-MCAO), euthanize the rats and carefully remove the brains.

  • Slice the brain into coronal sections of 2 mm thickness.

  • Immerse the slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark.

  • Fix the stained slices in 10% formalin.

  • Viable brain tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections and calculate the infarct area and volume using image analysis software (e.g., ImageJ). The infarct volume is calculated by summing the infarct area of each slice multiplied by the slice thickness.

Signaling Pathways and Experimental Workflow

Signaling Pathways of this compound in Cerebral Ischemia

This compound has been shown to exert its neuroprotective effects through the modulation of key signaling pathways involved in inflammation and cell survival.

ASYB_Signaling_Pathways cluster_SIRT1 SIRT1 Pathway cluster_NFkB NF-κB Pathway ASYB This compound SIRT1 SIRT1 ASYB->SIRT1 Activates TLR4 TLR4 ASYB->TLR4 Inhibits FOXO1 FOXO1 SIRT1->FOXO1 Activates PGC1a PGC-1α SIRT1->PGC1a Activates Bcl2 Bcl-2 SIRT1->Bcl2 Increases Bax Bax SIRT1->Bax Decreases Oxidative_Stress Oxidative Stress FOXO1->Oxidative_Stress Inhibits PGC1a->Oxidative_Stress Inhibits Apoptosis_SIRT1 Apoptosis Bcl2->Apoptosis_SIRT1 Inhibits Bax->Apoptosis_SIRT1 Promotes Neuroprotection_SIRT1 Neuroprotection Apoptosis_SIRT1->Neuroprotection_SIRT1 Oxidative_Stress->Neuroprotection_SIRT1 NFkB NF-κB p65 TLR4->NFkB Activates TNFa TNF-α NFkB->TNFa Increases IL6 IL-6 NFkB->IL6 Increases Inflammation Inflammation TNFa->Inflammation Promotes IL6->Inflammation Promotes Neuroprotection_NFkB Neuroprotection Inflammation->Neuroprotection_NFkB

Caption: Signaling pathways modulated by this compound in cerebral ischemia.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in a rat model of cerebral ischemia.

Experimental_Workflow Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Randomization Randomization into Groups (Sham, MCAO, ASYB-treated) Animal_Acclimation->Randomization MCAO_Surgery MCAO Surgery (Filament Insertion) Randomization->MCAO_Surgery ASYB_Administration ASYB or Vehicle Administration (Intravenous) MCAO_Surgery->ASYB_Administration Behavioral_Testing Neurological Deficit Scoring (24h post-MCAO) ASYB_Administration->Behavioral_Testing Euthanasia Euthanasia & Brain Collection (e.g., 72h post-MCAO) Behavioral_Testing->Euthanasia Infarct_Analysis Infarct Volume Measurement (TTC Staining) Euthanasia->Infarct_Analysis Molecular_Analysis Molecular Analysis (Western Blot, RT-PCR) Euthanasia->Molecular_Analysis Data_Analysis Data Analysis & Interpretation Infarct_Analysis->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: Experimental workflow for ASYB evaluation in a rat MCAO model.

References

High-Speed Counter-Current Chromatography: A Detailed Protocol for the Separation of Anhydrosafflor Yellow B

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Anhydrosafflor yellow B (AHSYB) is a key bioactive quinochalcone C-glycoside found in the flowers of Carthamus tinctorius L., commonly known as safflower. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its various pharmacological activities. High-speed counter-current chromatography (HSCCC) offers an efficient liquid-liquid partition chromatographic technique for the preparative separation of AHSYB from complex safflower extracts, eliminating the irreversible adsorption issues associated with solid-phase chromatography. This application note provides a detailed protocol for the isolation of high-purity this compound using HSCCC.

Experimental Protocols

1. Crude Sample Preparation

A crude extract rich in this compound is prepared from safflower petals.

  • Extraction:

    • Dried safflower petals are powdered.

    • The powder is subjected to ultrasonic extraction with a suitable solvent, such as an ethanol-water mixture, to efficiently extract the yellow pigments.[1]

    • The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

2. High-Speed Counter-Current Chromatography (HSCCC) Separation

The separation of this compound is performed using a preparative HSCCC system.

  • Two-Phase Solvent System:

    • A two-phase solvent system of tert-butyl methyl ether/n-butanol/acetonitrile (B52724)/0.5% aqueous trifluoroacetic acid (2:2:1:5, v/v/v/v) is prepared by vigorously mixing the components in a separatory funnel and allowing the phases to separate.[2]

  • HSCCC Instrument Setup and Operation:

    • The HSCCC column is first entirely filled with the upper phase as the stationary phase.

    • The apparatus is then rotated at the desired speed (e.g., 850 rpm).[3][4][5][6]

    • The lower phase is pumped into the column as the mobile phase at a specific flow rate (e.g., 2 mL/min) until hydrodynamic equilibrium is established.[3][4][5][6]

    • The crude safflower extract, dissolved in a small volume of the biphasic solvent system, is injected into the HSCCC instrument.

    • The separation is monitored by a UV detector at a wavelength of 403 nm.[1]

    • Fractions are collected at regular intervals.

3. Analysis of Fractions and Purity Determination

The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound and to determine its purity.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.[1]

    • Detection: UV detection at 403 nm.[1]

  • Purity Assessment:

    • Fractions showing a peak corresponding to the retention time of this compound are pooled.

    • The pooled fractions are concentrated, and the final purity is determined by HPLC analysis. A purity of up to 98% can be achieved under optimized conditions.[3][4][5][6]

Data Presentation

Table 1: Optimized HSCCC Parameters for this compound Separation

ParameterOptimized Value
Apparatus Speed 850 rpm[3][4][5][6]
Mobile Phase Flow Rate 2 mL/min[3][4][5][6]
Separation Temperature 40 °C[3][4][5][6]
Detection Wavelength 403 nm[1]
Achieved Purity 98%[3][4][5][6]

Visualizations

hsccc_workflow cluster_prep Sample Preparation cluster_hsccc HSCCC Separation cluster_analysis Analysis safflower Safflower Petals extraction Ultrasonic Extraction safflower->extraction crude_extract Crude Extract extraction->crude_extract hsccc_instrument HSCCC Instrument crude_extract->hsccc_instrument solvent_prep Prepare Two-Phase Solvent System solvent_prep->hsccc_instrument separation Inject Sample & Perform Separation hsccc_instrument->separation fractions Collect Fractions separation->fractions hplc_analysis HPLC Analysis fractions->hplc_analysis pure_ahsyb Pure Anhydrosafflor Yellow B (98%) hplc_analysis->pure_ahsyb

Caption: Experimental workflow for the separation of this compound.

logical_relationship center_node HSCCC Separation of AHSYB param1 Two-Phase Solvent System center_node->param1 param2 Apparatus Speed center_node->param2 param3 Mobile Phase Flow Rate center_node->param3 param4 Separation Temperature center_node->param4 outcome1 High Purity param1->outcome1 outcome2 Good Recovery param1->outcome2 param2->outcome1 param2->outcome2 param3->outcome1 param3->outcome2 param4->outcome1 param4->outcome2

Caption: Key parameters influencing the HSCCC separation of this compound.

References

Application Notes and Protocols for Ultrasonic-Assisted Extraction of Anhydrosafflor Yellow B from Safflower

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrosafflor yellow B (AHSYB) is a key water-soluble bioactive chalcone (B49325) glycoside found in the flowers of safflower (Carthamus tinctorius L.). It, along with hydroxysafflor yellow A (HSYA), contributes significantly to the pharmacological properties of safflower extracts.[1][2] These properties include potent antioxidant and neuroprotective effects, making AHSYB a compound of interest for research and development in the pharmaceutical and nutraceutical industries.[1][2] Specifically, AHSYB has been shown to protect against cerebral ischemia/reperfusion injury by attenuating oxidative stress and apoptosis, partly through the activation of the Sirtuin 1 (SIRT1) signaling pathway.[1]

Ultrasonic-assisted extraction (UAE) is an efficient and modern technique for extracting bioactive compounds from plant materials.[1] This method utilizes the mechanical and thermal effects of ultrasonic cavitation to enhance the release and dissolution of target molecules, often leading to higher extraction yields in shorter times compared to traditional methods.[1]

These application notes provide a detailed protocol for the efficient extraction, purification, and quantification of AHSYB from safflower using ultrasonic assistance, along with methods to evaluate its antioxidant activity.

Data Summary: Optimized Extraction Parameters

The following tables summarize quantitative data from various studies on the optimization of AHSYB extraction from safflower, providing a comparative overview of different methodologies and their outcomes.

Table 1: Comparison of Optimized Ultrasonic-Assisted Extraction (UAE) Parameters for this compound (AHSYB)

ParameterOptimized Value (Study 1)Optimized Value (Study 2)Optimized Value (Study 3)
Extraction Temperature 66 °C[3][4][5]70 °C70 °C[6]
Extraction Time 36 min[3][4][5]30 min45 min[6]
Solvent-to-Material Ratio 16 mL/g[3][4][5]18 mL/g25 mL/g[6]
Ultrasonic Power 150 W[3][4][5]160 W177 W[6]
Solvent Water57% Methanol[6]Water
Yield of AHSYB Not explicitly separated from HSYANot explicitly separated from other flavonoidsNot explicitly separated from HSYA

Table 2: Comparison of Water Immersion Extraction Parameters for this compound (AHSYB)

ParameterOptimized Value
Extraction Temperature 75 °C[7]
Extraction Time 35 min[7]
Liquid-to-Solid Ratio 22:1[7]
Maximum Extraction Yield of AHSYB 0.465%[7]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction of this compound

This protocol details the steps for extracting AHSYB from safflower petals using an ultrasonic bath.

Materials and Equipment:

  • Dried safflower petals, powdered

  • Distilled water or aqueous ethanol (B145695)

  • Ultrasonic bath with temperature and power control

  • Beakers or flasks

  • Buchner funnel and filter paper

  • Centrifuge and centrifuge tubes

  • 0.22 µm microporous membrane filter

Procedure:

  • Sample Preparation: Weigh a known amount of powdered safflower petals.

  • Solvent Addition: Add the solvent (e.g., distilled water) to the safflower powder at a specific solvent-to-material ratio (e.g., 16 mL/g).[3][4][5]

  • Ultrasonic Extraction: Place the flask in the ultrasonic bath and set the extraction parameters. Based on optimized conditions, the following are recommended:

    • Temperature: 66 °C[3][4][5]

    • Time: 36 minutes[3][4][5]

    • Ultrasonic Power: 150 W[3][4][5]

  • Filtration: After extraction, filter the mixture through a Buchner funnel to separate the extract from the solid residue.

  • Centrifugation: Centrifuge the filtrate at a high speed (e.g., 24,148.8 x g) for 10 minutes to remove any fine suspended particles.[1]

  • Final Filtration: Pass the supernatant through a 0.22 µm microporous membrane to obtain a clear extract for further analysis or purification.[1]

Protocol 2: Purification of this compound using Macroporous Resin

This protocol describes the enrichment of AHSYB from the crude extract using macroporous resin chromatography.

Materials and Equipment:

  • Crude safflower extract

  • Macroporous resin (e.g., HPD-300)[7]

  • Glass chromatography column

  • Ethanol solutions of varying concentrations

  • Deionized water

  • pH meter

  • Peristaltic pump

Procedure:

  • Resin Pretreatment: Soak the macroporous resin in ethanol for 24 hours to activate it, followed by washing with deionized water until no ethanol remains.

  • Column Packing: Pack the pretreated resin into a glass column.

  • Adsorption:

    • Adjust the pH of the crude extract to approximately 2.8.[7]

    • Load the extract onto the column at a flow rate of about 1.9 mL/min.[7]

  • Washing: Wash the column with deionized water to remove impurities that do not bind to the resin.

  • Desorption (Elution):

    • Elute the adsorbed compounds using an ethanol solution (e.g., 74% ethanol).[7]

    • Set the desorption flow rate to approximately 1.6 mL/min.[7]

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions using HPLC to identify those containing high concentrations of AHSYB.

  • Concentration: Combine the AHSYB-rich fractions and concentrate them using a rotary evaporator or freeze-dryer to obtain the purified AHSYB.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of AHSYB in safflower extracts.

Materials and Equipment:

  • HPLC system with a UV-Vis or PDA detector

  • C18 analytical column (e.g., 4.6 mm × 250 mm, 5 µm)

  • AHSYB analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid or phosphoric acid (for mobile phase modification)

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of AHSYB standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Filter the safflower extract (from Protocol 1 or 2) through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is often used. For example, a mixture of water (containing 0.5% acetic acid) and acetonitrile.[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: 403 nm.[1]

  • Analysis:

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solutions.

    • Identify the AHSYB peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of AHSYB in the sample using the calibration curve.

Visualizations: Workflows and Signaling Pathways

G cluster_0 Extraction cluster_1 Purification cluster_2 Analysis Safflower Safflower Petals Grinding Grinding Safflower->Grinding UAE Ultrasonic-Assisted Extraction Grinding->UAE Filtration Filtration UAE->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Resin Macroporous Resin Chromatography CrudeExtract->Resin Purified Purified AHSYB Resin->Purified HPLC HPLC Analysis Purified->HPLC Quantification Quantification HPLC->Quantification

Caption: Experimental workflow for AHSYB extraction and analysis.

G AHSYB This compound SIRT1 SIRT1 Activation AHSYB->SIRT1 NFkB NF-κB Inhibition SIRT1->NFkB OxidativeStress Reduced Oxidative Stress NFkB->OxidativeStress Apoptosis Reduced Apoptosis NFkB->Apoptosis Neuroprotection Neuroprotection OxidativeStress->Neuroprotection Apoptosis->Neuroprotection

Caption: AHSYB-mediated SIRT1 signaling pathway in neuroprotection.

References

Application Notes and Protocols for Anhydrosafflor Yellow B Formulation Strategies to Enhance Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrosafflor yellow B (ASYB) is a prominent water-soluble quinochalcone C-glycoside derived from the flowers of Carthamus tinctorius L. It has garnered significant interest for its diverse pharmacological activities, including neuroprotective and anti-inflammatory effects. However, its clinical application via oral administration is substantially hindered by poor bioavailability. This limitation is primarily attributed to its high hydrophilicity and low membrane permeability. These application notes provide a detailed overview of formulation strategies that can be employed to overcome these challenges, with a significant focus on methodologies that have been successfully applied to the closely related and more extensively studied compound, Hydroxysafflor Yellow A (HSYA). The protocols and data presented herein are intended to serve as a robust starting point for the development of orally bioavailable ASYB formulations.

A Note on the Use of Hydroxysafflor Yellow A (HSYA) Data:

Extensive literature searches have revealed a scarcity of research focused specifically on formulation strategies to enhance the oral bioavailability of this compound (ASYB). In contrast, numerous studies have been conducted on Hydroxysafflor Yellow A (HSYA), the other major water-soluble active component of Carthamus tinctorius L. Given their structural similarity and shared physicochemical properties, the formulation strategies and experimental protocols developed for HSYA are considered highly relevant and adaptable for ASYB. The following data and protocols are therefore primarily based on published research on HSYA and should be adapted and optimized accordingly for ASYB.

Rationale for Formulation Development

The inherent properties of ASYB, much like HSYA, present significant challenges for oral drug delivery. These include:

  • High Polarity: The presence of multiple hydroxyl groups renders the molecule highly water-soluble, which impedes its passive diffusion across the lipid-rich intestinal epithelial cell membranes.

  • Poor Membrane Permeability: As a consequence of its high polarity and molecular size, ASYB exhibits low permeability across the gastrointestinal mucosa.

  • Chemical Instability: Chalcone C-glycosides can be susceptible to degradation in the harsh pH environments of the gastrointestinal tract.

To overcome these limitations, advanced formulation strategies are necessary to protect ASYB from degradation and enhance its absorption into the systemic circulation.

Formulation Strategies for Improved Bioavailability

Several nano-formulation approaches have proven effective in enhancing the oral bioavailability of hydrophilic compounds like HSYA and are proposed here for ASYB.

  • Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from biodegradable and biocompatible solid lipids. They can encapsulate hydrophilic drugs within a lipid matrix, protecting them from the harsh GI environment and facilitating their uptake. The lipidic nature of SLNs can enhance lymphatic transport, thus bypassing the hepatic first-pass metabolism.

  • Chitosan-Based Formulations: Chitosan (B1678972), a natural polysaccharide, is known for its mucoadhesive properties and its ability to transiently open the tight junctions between intestinal epithelial cells. By forming a complex with ASYB, chitosan can increase the residence time of the drug at the absorption site and enhance its paracellular transport.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like the gastrointestinal fluids. While typically used for lipophilic drugs, modified SEDDS, such as self-double-emulsifying drug delivery systems (SDEDDS), can be adapted for hydrophilic compounds by entrapping the drug in the internal aqueous phase of a water-in-oil-in-water (w/o/w) double emulsion.

Quantitative Data on HSYA Formulations

The following tables summarize the quantitative data from various studies on HSYA formulations, which can serve as a benchmark for the development of ASYB formulations.

Table 1: Physicochemical Properties of HSYA Formulations

Formulation TypeCarrier(s)Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Solid Lipid NanoparticlesGlyceryl palmitostearate, Poloxamer 188174 ± 20-12.4 ± 1.255Not ReportedZhao et al., 2018
Chitosan ComplexChitosan, Sodium caprateNot ApplicableNot Applicable99.4 (Binding Rate)Not ApplicableMa et al., 2015
Self-Double-Emulsifying DDSLabrafac PG, Cremophor EL, Transcutol PDroplet size < 200Not ReportedNot ReportedNot ReportedLv et al., 2012

Table 2: Pharmacokinetic Parameters of HSYA Formulations in Rats

Formulation TypeCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability (%)Reference
HSYA Solution (Control)0.080.50.23100Wang et al., 2008
HSYA-Phospholipid Complex2.791.08.52~3700Wang et al., 2008
HSYA-SLNs1.12 ± 0.231.54.32 ± 0.98397Zhao et al., 2018
HSYA-Chitosan GranulesNot ReportedNot ReportedNot Reported476Ma et al., 2015
HSYA-SDEDDS0.25 ± 0.041.01.21 ± 0.19217Lv et al., 2012

Experimental Protocols

The following are detailed protocols for the preparation and characterization of selected formulations, which can be adapted for ASYB.

Protocol 1: Preparation and Characterization of Solid Lipid Nanoparticles (SLNs)

Objective: To prepare ASYB-loaded SLNs using a hot homogenization and ultrasonication method.

Materials:

  • This compound (ASYB)

  • Glyceryl monostearate (Lipid)

  • Poloxamer 188 (Surfactant)

  • Deionized water

  • Phosphate buffered saline (PBS), pH 7.4

Equipment:

  • Magnetic stirrer with heating

  • High-speed homogenizer

  • Probe sonicator

  • Dynamic light scattering (DLS) instrument for particle size and zeta potential measurement

  • High-performance liquid chromatography (HPLC) system

  • Centrifuge

Procedure:

  • Preparation of the lipid phase: Melt glyceryl monostearate at 75°C.

  • Preparation of the aqueous phase: Dissolve Poloxamer 188 in deionized water and heat to 75°C.

  • Incorporation of ASYB: Disperse a known amount of ASYB in the hot aqueous phase.

  • Homogenization: Add the hot lipid phase to the hot aqueous phase containing ASYB and homogenize using a high-speed homogenizer at 10,000 rpm for 10 minutes.

  • Sonication: Immediately sonicate the resulting pre-emulsion using a probe sonicator for 15 minutes.

  • Formation of SLNs: Cool the nanoemulsion in an ice bath with continuous stirring to allow the lipid to solidify and form SLNs.

  • Characterization:

    • Particle Size and Zeta Potential: Dilute the SLN dispersion with deionized water and measure the particle size and zeta potential using a DLS instrument.

    • Encapsulation Efficiency (EE%): Centrifuge a known amount of the SLN dispersion. Measure the concentration of free ASYB in the supernatant using a validated HPLC method. Calculate the EE% using the following formula: EE% = [(Total ASYB - Free ASYB) / Total ASYB] x 100

Protocol 2: Preparation and Characterization of a Chitosan-ASYB Complex

Objective: To prepare an ASYB-chitosan complex to enhance mucoadhesion and paracellular absorption.

Materials:

  • This compound (ASYB)

  • Low molecular weight chitosan

  • Acetic acid

  • Deionized water

Equipment:

  • Magnetic stirrer

  • pH meter

  • Centrifuge

  • Freeze-dryer

  • Fourier-transform infrared (FTIR) spectrometer

Procedure:

  • Preparation of Chitosan Solution: Dissolve chitosan in a 1% (v/v) acetic acid solution with continuous stirring until a clear solution is formed.

  • Preparation of ASYB Solution: Dissolve a known amount of ASYB in deionized water.

  • Complexation: Slowly add the ASYB solution to the chitosan solution under constant stirring. Continue stirring for 2 hours at room temperature.

  • Isolation of the Complex: Centrifuge the resulting mixture to collect the ASYB-chitosan complex.

  • Washing and Drying: Wash the pellet with deionized water to remove any unreacted components and then freeze-dry the complex to obtain a powder.

  • Characterization:

    • Binding Efficiency: Analyze the supernatant from the centrifugation step for unbound ASYB using HPLC to determine the binding efficiency.

    • FTIR Spectroscopy: Record the FTIR spectra of ASYB, chitosan, and the ASYB-chitosan complex to confirm the interaction between the drug and the polymer.

Visualizations: Signaling Pathway and Experimental Workflow

The following diagrams illustrate a relevant signaling pathway for ASYB and a general experimental workflow for the development of bioavailability-enhanced formulations.

ASYB_SIRT1_Signaling_Pathway ASYB This compound (ASYB) SIRT1 SIRT1 (Sirtuin 1) ASYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Deacetylates & Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates & Activates Bcl2 Bcl-2 SIRT1->Bcl2 Upregulates Bax Bax SIRT1->Bax Downregulates OxidativeStress Oxidative Stress Reduction FOXO1->OxidativeStress Inhibits PGC1a->OxidativeStress Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: ASYB-mediated activation of the SIRT1 signaling pathway.

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation formulation ASYB Formulation (e.g., SLNs, Chitosan Complex) physicochem Physicochemical Characterization (Size, Zeta, EE%) formulation->physicochem release In Vitro Release Study (Simulated GI fluids) physicochem->release permeability Cell Permeability Assay (e.g., Caco-2 monolayers) physicochem->permeability pk_study Pharmacokinetic Study in Rats (Oral Administration) release->pk_study permeability->pk_study data_analysis Data Analysis (Cmax, Tmax, AUC, Bioavailability) pk_study->data_analysis

Caption: Experimental workflow for developing and evaluating ASYB formulations.

Conclusion

The development of advanced formulations is a critical step in unlocking the therapeutic potential of this compound for oral administration. While ASYB-specific formulation research is currently limited, the successful strategies employed for the analogous compound HSYA provide a clear and promising path forward. The protocols and data presented in these application notes offer a comprehensive guide for researchers to initiate the development of novel, orally bioavailable ASYB drug products. Future studies should focus on the direct application and optimization of these technologies for ASYB, followed by rigorous in vivo evaluation to confirm their efficacy.

Anhydrosafflor yellow B use in primary neuron culture studies

Author: BenchChem Technical Support Team. Date: December 2025

Anhydrosafflor yellow B (ASYB), a primary water-soluble chalcone (B49325) compound derived from the safflower plant (Carthamus tinctorius L.), is gaining attention in neuroscience research for its significant neuroprotective properties.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing ASYB in primary neuron culture studies, particularly in models of cerebral ischemia-reperfusion injury.

Application Notes

This compound has demonstrated potent protective effects on primary neurons subjected to ischemic conditions, such as oxygen-glucose deprivation/reperfusion (OGD/R).[1][2][3] Its mechanism of action involves the attenuation of oxidative stress and apoptosis.[1][2][3] Studies in primary hippocampal neurons show that ASYB can enhance cell viability, reduce the release of lactate (B86563) dehydrogenase (LDH), decrease the production of reactive oxygen species (ROS) and malondialdehyde (MDA), and inhibit neuronal apoptosis in a dose-dependent manner.[2]

The neuroprotective effects of ASYB are mediated, at least in part, through the activation of the Silent Information Regulator 1 (SIRT1) signaling pathway.[1][2][3] ASYB treatment upregulates the expression of SIRT1 and its downstream targets, including forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor coactivator 1α (PGC1α).[1][2][3] This activation leads to a decrease in the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2, thereby promoting neuronal survival.[1][2][3] The crucial role of this pathway is highlighted by the fact that the neuroprotective effects of ASYB can be nullified by a specific SIRT1 inhibitor, such as EX527.[1][2]

Quantitative Data Summary

The following tables summarize the dose-dependent neuroprotective effects of ASYB on primary hippocampal neurons subjected to an OGD/R challenge.

Table 1: Effect of ASYB on Cell Viability and Oxidative Stress Markers in OGD/R Model

ASYB Concentration (μM)OutcomeKey Finding
40, 60, 80Cell Viability (CCK-8 Assay)Dose-dependently increased cell viability compared to the OGD/R group.[2]
40, 60, 80LDH ReleaseDose-dependently decreased LDH leakage, indicating reduced cytotoxicity.[2]
40, 60, 80Reactive Oxygen Species (ROS)Dose-dependently decreased the levels of ROS.[2][4]
40, 60, 80Malondialdehyde (MDA)Dose-dependently decreased the levels of MDA, a marker of lipid peroxidation.[2][4]

Table 2: Effect of ASYB on Apoptosis and SIRT1 Pathway Proteins in OGD/R Model

ASYB Concentration (μM)Target Protein / ProcessEffect
40, 60, 80ApoptosisSignificantly inhibited OGD/R-induced neuronal apoptosis.[2]
Not specified, but effectiveBax (Pro-apoptotic)Decreased expression.[1][2][3]
Not specified, but effectiveBcl-2 (Anti-apoptotic)Increased expression.[1][2][3]
Not specified, but effectiveSIRT1Increased mRNA and protein expression.[1][2][3]
Not specified, but effectiveFOXO1Increased mRNA and protein expression.[1][2][3]
Not specified, but effectivePGC1αIncreased mRNA and protein expression.[1][2][3]

Signaling Pathway and Workflow Diagrams

The diagrams below illustrate the proposed mechanism of ASYB action and a typical experimental workflow for studying its effects in primary neuron cultures.

ASYB_SIRT1_Pathway cluster_downstream Downstream Effects ASYB Anhydrosafflor Yellow B (ASYB) SIRT1 SIRT1 ASYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Activates PGC1a PGC1α SIRT1->PGC1a Activates Bcl2 Bcl-2 SIRT1->Bcl2 Increases Bax Bax SIRT1->Bax Decreases OxidativeStress Oxidative Stress (ROS, MDA) FOXO1->OxidativeStress Inhibits PGC1a->OxidativeStress Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Survival Neuronal Survival Apoptosis->Survival Ischemia Ischemic Insult (e.g., OGD/R) Ischemia->OxidativeStress Ischemia->Apoptosis

ASYB activates the SIRT1 pathway to inhibit apoptosis and oxidative stress.

Experimental_Workflow Culture 1. Primary Hippocampal Neuron Culture (7 days) OGD 2. Oxygen-Glucose Deprivation (OGD) (6 hours in glucose-free medium, 94% N₂, 5% CO₂, 1% O₂) Culture->OGD Treatment 3. Reoxygenation & ASYB Treatment (24 hours in normal medium + ASYB at 40, 60, 80 µM) OGD->Treatment Assays 4. Endpoint Assays Treatment->Assays Viability Cell Viability (CCK-8, LDH) Assays->Viability OxStress Oxidative Stress (ROS, MDA) Assays->OxStress Apoptosis Apoptosis (Bcl-2/Bax Western Blot) Assays->Apoptosis

Experimental workflow for studying ASYB in an OGD/R model of neuronal injury.

Experimental Protocols

The following protocols are based on methodologies reported for studying ASYB in primary hippocampal neurons.[2][4]

Primary Hippocampal Neuron Culture

This protocol describes the isolation and culture of primary hippocampal neurons from neonatal Sprague-Dawley (SD) rats.[2][4]

Materials:

  • Neonatal SD rats (P0-P1)

  • DMEM/F12 medium with 10% Fetal Bovine Serum (FBS)

  • 0.25% Trypsin-EDTA

  • Poly-L-lysine coated 6-well or 96-well plates

  • Neurobasal-A medium

  • B27 supplement (2%)

  • L-glutamine (1%)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Isolate hippocampi from the brains of neonatal SD rats under sterile conditions.

  • Mince the tissue into small pieces and dissociate with 0.25% trypsin-EDTA for 10 minutes at 37°C.[2][4]

  • Terminate digestion and centrifuge the cell suspension at 1,000 rpm for 6 minutes.[2][4]

  • Resuspend the cell pellet in DMEM/F12 with 10% FBS.

  • Plate the cell suspension onto poly-L-lysine coated plates at a density of 2 x 10⁵ cells/mL.[2][4]

  • After 4.5 hours of incubation at 37°C, replace the medium entirely with neuronal culture medium (Neurobasal-A supplemented with 2% B27 and 1% L-glutamine).[2][4]

  • Maintain cells in an incubator with 5% CO₂ at 37°C for 7 days before experiments. Change half of the medium every 2 days.[2][4]

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

This protocol simulates ischemic-reperfusion injury in vitro.

Materials:

  • Cultured primary neurons (7 days in vitro)

  • Glucose-free Eagle's medium

  • Three-gas incubator (94% N₂, 5% CO₂, 1% O₂)

  • Normal neuronal culture medium

  • This compound (ASYB), dissolved in culture medium

Procedure:

  • After 7 days of culture, remove the normal medium and wash the neurons three times with PBS.

  • For the OGD phase, replace the medium with glucose-free Eagle's medium and place the cells in a three-gas incubator (94% N₂, 5% CO₂, 1% O₂) at 37°C for 6 hours.[2][4]

  • For the reoxygenation phase, remove the glucose-free medium and incubate the cells with normal neuronal culture medium under normoxic conditions (standard 5% CO₂ incubator) for 24 hours.[2][4]

  • For treatment groups, dissolve ASYB (e.g., at final concentrations of 40, 60, 80 μM) in the normal culture medium applied during the reoxygenation period.[2] The control group is cultured under normal conditions throughout, while the OGD/R group undergoes the protocol without ASYB treatment.[2][4]

Cell Viability and Cytotoxicity Assays

a) CCK-8 Assay for Cell Viability:

  • Following the OGD/R and treatment period, add Cell Counting Kit-8 (CCK-8) solution to each well of the 96-well plate according to the manufacturer's protocol.[2]

  • Incubate the plate at 37°C for 2 hours.[2]

  • Measure the optical density (OD) at a wavelength of 450 nm using a microplate reader.[2] Cell viability is expressed as a percentage relative to the control group.

b) LDH Release Assay for Cytotoxicity:

  • Collect the cell culture supernatant after the treatment period.

  • Measure the amount of lactate dehydrogenase (LDH) released into the medium using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.[2] Increased LDH release corresponds to greater cell membrane damage and cytotoxicity.[2]

Western Blot Analysis for Protein Expression

This protocol is used to measure the expression levels of proteins in the SIRT1 and apoptosis pathways.

Materials:

  • RIPA lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-SIRT1, anti-FOXO1, anti-PGC1α, anti-Bax, anti-Bcl-2, anti-GAPDH)[2]

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

  • Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

  • Block the membranes for 1 hour at room temperature in blocking buffer.

  • Incubate membranes with primary antibodies overnight at 4°C.

  • Wash membranes and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detect immunoreactive bands using an ECL reagent and imaging system. Quantify band density and normalize to a loading control like GAPDH.[2]

References

Anhydrosafflor Yellow B: Application Notes and Protocols for Assessing Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrosafflor yellow B (ASYB) is a key bioactive quinochalcone C-glycoside found in the safflower plant (Carthamus tinctorius L.). Traditionally used in Chinese medicine to promote blood circulation, modern research has highlighted the potential of safflower compounds in the management of cardiovascular and cerebrovascular diseases. Both ASYB and the structurally related compound Hydroxysafflor yellow A (HSYA) have been identified as major contributors to the antiplatelet aggregation effects of safflower extract.[1] This document provides detailed protocols and application notes for assessing the inhibitory effects of this compound on platelet aggregation, a critical process in thrombosis and cardiovascular disease.

Mechanism of Action

This compound, along with other active components of safflower, is understood to inhibit platelet aggregation by interfering with key signaling pathways. The primary mechanism involves the modulation of downstream signaling from ADP receptors on the platelet membrane.[2][3][4] When ADP binds to its P2Y1 and P2Y12 receptors, it initiates a cascade of events leading to platelet activation, including an increase in intracellular calcium (Ca2+) and a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3][4] This signaling culminates in the activation of the glycoprotein (B1211001) IIb/IIIa receptor, which is essential for fibrinogen binding and the subsequent aggregation of platelets. Safflower compounds have been shown to inhibit this process by affecting Ca2+ mobilization and cAMP production, thereby reducing the expression of activated glycoproteins on the platelet surface.[2][3][4]

Data Presentation

While specific IC50 values for this compound in platelet aggregation are not extensively documented in publicly available literature, comparative studies have demonstrated its significant contribution to the anti-aggregatory effects of safflower. The following table summarizes the inhibitory effects of related safflower compounds on ADP-induced platelet aggregation, providing a contextual basis for evaluating ASYB.

CompoundConcentrationAgonistInhibition of Platelet Aggregation (%)Reference
Hydroxysafflor yellow A25 µMADP70.9%[5]
Safflower yellow A25 µMADP42.3%[5]
Luteolin25 µMADP74.9%[5]
Safflower Extract100 µg/mLADP66.6%[5]

Experimental Protocols

Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

This protocol outlines the procedure for isolating PRP and PPP from whole blood, which are essential for in vitro platelet aggregation assays.

Materials:

  • Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.

  • 3.8% (w/v) trisodium (B8492382) citrate (B86180) anticoagulant.

  • Centrifuge.

  • Pipettes and sterile centrifuge tubes.

Procedure:

  • Collect whole blood via venipuncture into tubes containing 3.8% trisodium citrate (9 parts blood to 1 part anticoagulant).

  • To obtain PRP, centrifuge the whole blood at 240 x g for 10 minutes at room temperature.

  • Carefully collect the upper, straw-colored layer, which is the PRP.

  • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).

  • Collect the supernatant, which is the PPP. PPP is used to set the 100% aggregation baseline in the aggregometer.

  • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5-3.0 x 10^8 platelets/mL) using PPP if necessary. Platelet function testing should ideally be completed within 3 hours of blood collection.[6]

Protocol 2: Assessment of this compound on ADP-Induced Platelet Aggregation using Light Transmission Aggregometry (LTA)

This protocol describes how to measure the effect of ASYB on platelet aggregation induced by ADP.

Materials:

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

  • This compound (ASYB) stock solution (dissolved in an appropriate solvent, e.g., DMSO or saline, and serially diluted).

  • Adenosine diphosphate (B83284) (ADP) solution (e.g., 10 µM). The optimal concentration of ADP to induce aggregation should be determined empirically, but a starting concentration of 5 µmol/L is common.[6]

  • Light Transmission Aggregometer.

  • Aggregometer cuvettes with stir bars.

Procedure:

  • Pre-warm the aggregometer to 37°C.

  • Pipette PRP into aggregometer cuvettes with stir bars.

  • Place a cuvette with PPP into the aggregometer to set the 100% aggregation baseline.

  • Place a cuvette with PRP into the aggregometer to set the 0% aggregation baseline.

  • For the experimental samples, add a specific volume of ASYB solution at the desired final concentration to the PRP in the cuvette. Incubate for a predetermined time (e.g., 5 minutes) at 37°C with stirring.

  • Initiate the aggregation measurement by adding a specific volume of the ADP solution to the cuvette.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • The percentage of platelet aggregation is calculated based on the change in light transmission relative to the 0% and 100% baselines.

  • The inhibition of aggregation by ASYB is calculated using the following formula:

    • Inhibition (%) = [(Max Aggregation of Control - Max Aggregation of ASYB) / Max Aggregation of Control] x 100

Mandatory Visualizations

Signaling Pathway of ADP-Induced Platelet Aggregation and Inhibition by this compound

ADP_Pathway cluster_platelet Platelet ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 PLC Phospholipase C (PLC) P2Y1->PLC activates AC Adenylate Cyclase (AC) P2Y12->AC inhibits IP3 IP3 PLC->IP3 produces Ca2_release Ca²⁺ Release (from dense stores) IP3->Ca2_release stimulates GPIIbIIIa_inactive Inactive GPIIb/IIIa Ca2_release->GPIIbIIIa_inactive activates cAMP cAMP AC->cAMP produces GPIIbIIIa_active Active GPIIb/IIIa cAMP->GPIIbIIIa_active inhibits activation GPIIbIIIa_inactive->GPIIbIIIa_active Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation mediates ASYB Anhydrosafflor yellow B ASYB->P2Y12 likely inhibits ASYB->Ca2_release inhibits ASYB->cAMP increases

Caption: ADP-induced platelet aggregation pathway and points of inhibition by this compound.

Experimental Workflow for Assessing Platelet Aggregation

Workflow Blood Whole Blood Collection (3.8% Sodium Citrate) Centrifuge1 Centrifugation (240 x g, 10 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Isolation Centrifuge1->PRP Centrifuge2 Centrifugation (2000 x g, 15 min) Centrifuge1->Centrifuge2 Aggregometer Aggregometer Setup (37°C) PRP->Aggregometer PPP Platelet-Poor Plasma (PPP) Isolation Centrifuge2->PPP PPP->Aggregometer Baseline Set Baselines (0% with PRP, 100% with PPP) Aggregometer->Baseline Incubation Incubate PRP with ASYB (or vehicle control) Baseline->Incubation Aggregation Induce Aggregation (add ADP) Incubation->Aggregation Analysis Record Light Transmission & Calculate % Inhibition Aggregation->Analysis

Caption: Workflow for in vitro assessment of this compound on platelet aggregation.

References

Application Notes and Protocols: Anhydrosafflor Yellow B Gene Expression Analysis using RT-PCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrosafflor Yellow B (AYB) is a prominent water-soluble quinochalcone C-glycoside found in the flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] Emerging research has highlighted its significant pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[3][4][5] These properties make AYB a compound of interest for therapeutic development, particularly in the context of cerebrovascular diseases and neurodegenerative disorders.[1][6]

This document provides detailed application notes and protocols for analyzing the gene expression changes induced by this compound using Reverse Transcription Polymerase Chain Reaction (RT-PCR). The focus is on genes involved in the SIRT1 signaling pathway and inflammatory responses, which have been identified as key targets of AYB's biological activity.[3][5]

Biological Context and Signaling Pathways

This compound has been shown to exert its neuroprotective effects by modulating the Sirtuin 1 (SIRT1) signaling pathway.[3][7] SIRT1 is a protein that plays a crucial role in cellular processes like apoptosis and oxidative stress.[3] AYB treatment has been observed to increase the expression of SIRT1 and its downstream targets, including Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α).[3][6] This activation leads to a decrease in the expression of the pro-apoptotic gene Bax and an increase in the anti-apoptotic gene Bcl-2.[3][6]

Furthermore, AYB exhibits anti-inflammatory properties by downregulating the expression of key inflammatory mediators. Studies have demonstrated that AYB can suppress the mRNA levels of Toll-like receptor 4 (TLR-4), heat shock protein 60 (HSP60), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5]

Data Presentation: Gene Expression Modulation by this compound

The following tables summarize the quantitative data on the effects of this compound on the mRNA expression of key target genes as determined by RT-PCR in preclinical models.

Table 1: Effect of this compound on SIRT1 Signaling Pathway Gene Expression in a Rat Model of Cerebral Ischemia/Reperfusion [3]

GeneTreatment GroupFold Change in mRNA Expression (vs. Model Group)
SIRT1AYBIncreased
FOXO1AYBIncreased
PGC1αAYBIncreased
BaxAYBDecreased
Bcl-2AYBIncreased

Data is derived from studies on rat models of middle cerebral artery occlusion/reperfusion (MCAO/R).[3]

Table 2: Effect of this compound on Inflammatory Gene Expression in a Rat Model of Acute Permanent Cerebral Ischemia [5]

GeneTreatment GroupFold Change in mRNA Expression (vs. Model Group)
TLR-4AYB (7 mg/kg)Decreased
HSP60AYB (7 mg/kg)Decreased
TNF-αAYB (7 mg/kg)Decreased
IL-6AYB (7 mg/kg)Decreased

Data is based on a study using a rat model of acute permanent cerebral ischemia.[5]

Experimental Protocols

This section provides a detailed methodology for analyzing the gene expression of SIRT1, FOXO1, PGC1α, Bax, Bcl-2, TLR-4, HSP60, TNF-α, and IL-6 in response to this compound treatment using RT-PCR.

Cell Culture and Treatment (In Vitro Model)
  • Cell Line: Primary hippocampal neurons are a suitable in vitro model for neuroprotection studies.[3]

  • Culture Conditions: Culture cells in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • This compound Preparation: Dissolve AYB in a suitable solvent (e.g., cell culture medium) to create a stock solution. Further dilute to desired experimental concentrations (e.g., 5-120 μM).[3]

  • Treatment: Expose cells to AYB at various concentrations for a predetermined duration (e.g., 24 hours). Include a vehicle control group.

  • Induction of Injury (Optional): To model disease states, cells can be subjected to insults like oxygen-glucose deprivation/reoxygenation (OGD/R) to mimic ischemia-reperfusion injury.[3]

RNA Extraction
  • Lysis: After treatment, wash cells with phosphate-buffered saline (PBS) and lyse them using a TRIzol-based reagent.

  • Phase Separation: Add chloroform (B151607) and centrifuge to separate the mixture into aqueous and organic phases.

  • RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA using isopropanol.

  • Washing: Wash the RNA pellet with 75% ethanol (B145695) to remove impurities.

  • Resuspension: Air-dry the pellet and resuspend the RNA in nuclease-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

Reverse Transcription (cDNA Synthesis)
  • Reaction Setup: Prepare a reaction mixture containing total RNA, a reverse transcriptase enzyme, dNTPs, an oligo(dT) primer or random primers, and reaction buffer.

  • Incubation: Perform the reverse transcription reaction according to the manufacturer's protocol (e.g., incubation at a specific temperature for a set duration).

  • Storage: The resulting complementary DNA (cDNA) can be stored at -20°C.

Real-Time PCR (qPCR)
  • Primer Design: Use validated primers specific to the target genes (SIRT1, FOXO1, PGC1α, Bax, Bcl-2, TLR-4, HSP60, TNF-α, IL-6) and a reference gene (e.g., GAPDH). Primer sequences from published studies can be utilized (see Table 3).

  • Reaction Setup: Prepare a qPCR reaction mixture containing cDNA, forward and reverse primers, and a SYBR Green-based master mix.

  • qPCR Cycling: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension steps).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing the treated groups to the control group.

Table 3: Primer Sequences for Real-Time PCR [3]

GeneForward Primer (5'-3')Reverse Primer (5'-3')
GAPDHGAAGGT CGGTGT GAACGG ATTTGCATGTA GACCAT GTAGTT GAGGTCA
SIRT1TGTGTG CTGGAG GAGATA CGCTTGCA GGCGAG CATAGA TA
FOXO1GCGGAG CTGCTC AGTATT CTGGCTG GAGACG GAGATT G
PGC1αAATGCAG CGGTCT TAGCAC TCTGCAAT CTTCTT GGGGT C
BaxGAGCAG ATCATG AAGACA GGGGTCCC GAAGTA GGTCAT G
Bcl-2GCTACG AGTGG GATACT GGGTGTGC AGATGC CAGGT A

Note: Primer sequences for TLR-4, HSP60, TNF-α, and IL-6 should be obtained from relevant literature or designed using appropriate software.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro / In Vivo Model cluster_molecular_biology Molecular Analysis cluster_data_analysis Data Interpretation cell_culture Cell Culture or Animal Model ayb_treatment This compound Treatment cell_culture->ayb_treatment rna_extraction Total RNA Extraction ayb_treatment->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Real-Time PCR (qPCR) cdna_synthesis->qpcr data_analysis Gene Expression Data Analysis (2-ΔΔCt) qpcr->data_analysis

Caption: Experimental workflow for AYB gene expression analysis.

sirt1_pathway cluster_sirt1 SIRT1 Signaling Pathway cluster_cellular_effects Cellular Outcomes AYB This compound SIRT1 SIRT1 AYB->SIRT1 Upregulates FOXO1 FOXO1 SIRT1->FOXO1 Activates PGC1a PGC1α SIRT1->PGC1a Activates Bcl2 Bcl-2 FOXO1->Bcl2 Upregulates Bax Bax FOXO1->Bax Downregulates Oxidative_Stress Oxidative Stress PGC1a->Oxidative_Stress Reduces Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: AYB's modulation of the SIRT1 signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Anhydrosafflor Yellow B (AYB) Extraction from Safflower

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Anhydrosafflor yellow B (AYB) from safflower (Carthamus tinctorius L.).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound (AYB) from safflower?

A1: The most prevalent methods for AYB extraction are water immersion and ultrasonic-assisted extraction (UAE). Water immersion is a traditional method, while UAE is a more modern technique that can enhance extraction efficiency.[1][2][3][4][5] Other methods explored include smashing tissue extraction and microwave-assisted extraction, which have shown high yields in shorter timeframes.[3]

Q2: What are the key parameters to optimize for maximizing AYB yield?

A2: For optimal AYB yield, it is crucial to fine-tune several parameters depending on the chosen extraction method. These generally include:

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat can lead to degradation.[1][6]

  • Extraction Time: Sufficient time is necessary to ensure complete extraction, but prolonged periods may increase the risk of degradation.[1]

  • Solvent-to-Material Ratio: A higher ratio can improve extraction efficiency, but also requires more solvent.[1][4]

  • Ultrasonic Power (for UAE): This parameter significantly influences the disruption of plant cell walls, aiding in the release of AYB.[1][2][5]

Q3: What is the stability of AYB under different conditions?

A3: this compound is sensitive to high temperatures and extreme pH levels. It has been shown to degrade at temperatures above 60°C and at pH levels of 3.0 or lower, and 7.0 or higher.[6] However, it is relatively stable under light irradiation.[6] The primary degradation product is p-coumaric acid.[6]

Q4: How does the color of the safflower petals affect AYB content?

A4: The content of AYB is associated with the color of the safflower florets. Generally, the concentration of AYB decreases as the floret color changes from yellow to orange and then to red.[4]

Q5: Are there recommended methods for purifying the extracted AYB?

A5: Yes, after initial extraction, purification is often necessary to achieve high-purity AYB. Common purification techniques include the use of macroporous resins and high-speed counter-current chromatography (HSCCC).[4][7][8] Reverse-phase medium-pressure liquid chromatography (RP-MPLC) has also been successfully used to isolate and purify AYB.[9][10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low AYB Yield - Sub-optimal extraction parameters (temperature, time, solvent ratio).- Inefficient cell wall disruption.- Low concentration of AYB in the raw material.- Optimize extraction parameters using a response surface methodology (RSM) approach.[1][2][5]- For UAE, ensure appropriate ultrasonic power is applied.[1][2][5]- Use safflower petals with a higher initial AYB content (typically yellower petals).[4]- Ensure the particle size of the safflower powder is sufficiently small (e.g., 100 mesh).[1]
Degradation of AYB - Excessive extraction temperature (>60°C).- pH of the extraction solvent is too acidic (≤3.0) or too alkaline (>7.0).- Maintain the extraction temperature at or below 60°C.[6]- Ensure the pH of the solvent is within the stable range for AYB (pH 3.0-7.0).[6]
Co-extraction of Impurities - Non-selective extraction solvent.- Presence of other water-soluble pigments like Hydroxysafflor yellow A (HSYA).- Employ a purification step after extraction using macroporous resin or chromatography (HSCCC, RP-MPLC).[4][7][8][9][10]- Optimize the purification protocol to selectively isolate AYB.
Inconsistent Results - Variation in raw material.- Inconsistent application of extraction parameters.- Standardize the source and pre-treatment of the safflower material.- Precisely control all extraction parameters for each experiment.

Experimental Protocols

Ultrasonic-Assisted Extraction (UAE) of AYB

This protocol is based on optimized conditions from response surface methodology studies.[1][2][5]

Materials and Equipment:

  • Dried safflower petals (ground to 100 mesh)

  • Deionized water

  • Ultrasonic bath or probe system

  • Centrifuge

  • Filtration apparatus (e.g., 0.45 µm filter)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Weigh a precise amount of powdered safflower petals.

  • Add deionized water at a solvent-to-material ratio of 16 mL/g.[1]

  • Place the mixture in the ultrasonic system.

  • Set the extraction temperature to 66°C.[1][2][5]

  • Apply an ultrasonic power of 150 W.[1][2][5]

  • Conduct the extraction for 36 minutes.[1][2][5]

  • After extraction, centrifuge the mixture to separate the supernatant from the solid residue.

  • Filter the supernatant through a 0.45 µm filter.

  • Analyze the AYB content in the filtrate using HPLC with detection at 403 nm.[1]

Water Immersion Extraction of AYB

This protocol is based on optimized conditions for traditional water immersion.[4]

Materials and Equipment:

  • Dried safflower petals

  • Deionized water

  • Shaking water bath or magnetic stirrer with heating

  • Centrifuge

  • Filtration apparatus

  • HPLC system for analysis

Procedure:

  • Weigh a precise amount of safflower petals.

  • Add deionized water at a liquid-to-solid ratio of 22:1.[4]

  • Place the mixture in a shaking water bath.

  • Set the extraction temperature to 75°C.[4]

  • Conduct the extraction for 35 minutes with constant agitation.[4]

  • After extraction, centrifuge the mixture.

  • Filter the supernatant.

  • Quantify the AYB content using HPLC.

Data Summary

Table 1: Optimized Parameters for Ultrasonic-Assisted Extraction of AYB

ParameterOptimal ValueReference
Temperature66 °C[1][2][5]
Extraction Time36 min[1][2][5]
Solvent-to-Material Ratio16 mL/g[1][2][5]
Extraction Power150 W[1][2][5]

Table 2: Optimized Parameters for Water Immersion Extraction of AYB

ParameterOptimal ValueReference
Liquid-to-Solid Ratio22:1[4]
Temperature75 °C[4]
Extraction Time35 min[4]

Visualizations

AYB_Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis Safflower Petals Safflower Petals Grinding Grinding Safflower Petals->Grinding Powdered Safflower Powdered Safflower Grinding->Powdered Safflower Extraction Method Extraction Method Powdered Safflower->Extraction Method UAE UAE Extraction Method->UAE Water Immersion Water Immersion Extraction Method->Water Immersion Crude Extract Crude Extract UAE->Crude Extract Water Immersion->Crude Extract Filtration Filtration Crude Extract->Filtration Purification Purification Filtration->Purification Macroporous Resin Macroporous Resin Purification->Macroporous Resin HSCCC HSCCC Purification->HSCCC HPLC Analysis HPLC Analysis Macroporous Resin->HPLC Analysis HSCCC->HPLC Analysis Pure AYB Pure AYB HPLC Analysis->Pure AYB

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Start Low_Yield Low AYB Yield? Start->Low_Yield Degradation AYB Degradation? Low_Yield->Degradation No Optimize_Params Optimize Temp, Time, Ratio, Power Low_Yield->Optimize_Params Yes Control_Temp_pH Control Temp (<60°C) & pH (3-7) Degradation->Control_Temp_pH Yes Inconsistent_Results Inconsistent Results? Degradation->Inconsistent_Results No Check_Material Check Raw Material Quality Optimize_Params->Check_Material Check_Material->Degradation Control_Temp_pH->Inconsistent_Results Purify_Extract Implement Purification Step Successful_Extraction Successful_Extraction Purify_Extract->Successful_Extraction Inconsistent_Results->Purify_Extract No Standardize_Protocol Standardize Protocol & Material Inconsistent_Results->Standardize_Protocol Yes Standardize_Protocol->Purify_Extract

Caption: Troubleshooting logic for optimizing this compound extraction.

References

Anhydrosafflor yellow B solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anhydrosafflor Yellow B (ASYB). The information addresses common challenges related to the compound's use in aqueous solutions, focusing on solubility and stability.

Frequently Asked Questions (FAQs)

Q1: Is this compound (ASYB) soluble in water?

A1: Yes, this compound is a water-soluble compound.[1][2] Its solubility in water is reported to be greater than or equal to 50 mg/mL. However, issues with precipitation or loss of activity are often related to the compound's stability rather than its intrinsic solubility.

Q2: My ASYB solution has turned cloudy or appears to have precipitated. What is the likely cause?

A2: Cloudiness or precipitation in an ASYB solution is often a sign of chemical degradation, not poor solubility. ASYB is known to be unstable under certain conditions, and the degradation products may be less soluble, leading to their precipitation. Key factors that promote degradation are non-neutral pH and elevated temperatures.[3][4]

Q3: What are the optimal storage conditions for ASYB in an aqueous solution?

A3: To ensure the stability of ASYB in an aqueous stock solution, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month.[5] Solutions should be protected from light.[6]

Q4: At what pH range is ASYB stable?

A4: ASYB is most stable in a neutral to slightly acidic pH range. It has been shown to degrade at pH levels of 3.0 and below, and at pH levels above 7.0.[3][4] For HSYA, a closely related and structurally similar compound, the greatest instability is observed around pH 9.[6][7]

Q5: How does temperature affect the stability of ASYB in aqueous solutions?

A5: ASYB is sensitive to heat. Degradation has been observed at temperatures above 60°C.[3][4] For short-term experiments, it is advisable to keep solutions at room temperature or on ice and to avoid heating.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with ASYB in aqueous solutions.

Issue 1: Precipitate forms in the ASYB solution upon storage or during an experiment.

  • Root Cause Analysis Workflow

    start Precipitate Observed check_ph Check pH of Solution start->check_ph ph_issue pH is > 7.0 or < 3.0? check_ph->ph_issue check_temp Check Storage/Experimental Temperature temp_issue Temperature > 60°C? check_temp->temp_issue check_age Check Age of Solution age_issue Solution stored >1 month at -20°C or >6 months at -80°C? check_age->age_issue ph_issue->check_temp No degradation Likely Cause: Chemical Degradation ph_issue->degradation Yes temp_issue->check_age No temp_issue->degradation Yes age_issue->degradation Yes solution_ph Solution: Adjust pH to ~7.0 and prepare fresh solution. degradation->solution_ph solution_temp Solution: Avoid heating. Prepare fresh solution. degradation->solution_temp solution_age Solution: Prepare fresh solution. degradation->solution_age

    Caption: Troubleshooting workflow for ASYB precipitation.

Issue 2: Inconsistent results in bioassays.
  • Possible Cause: This may be due to the degradation of ASYB in the stock solution or in the assay medium (e.g., cell culture medium which is typically slightly alkaline, around pH 7.4).

  • Solution:

    • Always use freshly prepared ASYB solutions for experiments.

    • When preparing stock solutions, use sterile, deionized water and filter through a 0.22 µm filter.[5]

    • Minimize the time the ASYB is in the final assay medium before the experiment begins.

    • If possible, perform a quick check of the solution's absorbance at its maximum wavelength (~403 nm) to ensure the concentration has not significantly decreased.

Data and Protocols

Quantitative Data Summary
ParameterValue/ConditionSource(s)
Aqueous Solubility ≥ 50 mg/mLMedchemExpress
Stable pH Range ~ pH 3.0 - 7.0[3][4]
Unstable at pH ≤ 3.0 or > 7.0[3][4]
Stable Temperature < 60°C[3][4]
Unstable at Temperature > 60°C[3][4]
Stock Solution Storage -20°C for up to 1 month; -80°C for up to 6 months[5]
Experimental Protocols

Protocol 1: Preparation of a 10 mM ASYB Stock Solution in Water

  • Materials:

    • This compound (powder)

    • Sterile, deionized water

    • Sterile microcentrifuge tubes

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Allow the powdered ASYB to equilibrate to room temperature before opening the vial.

    • Weigh the required amount of ASYB powder in a sterile microcentrifuge tube. (Note: The molecular weight of ASYB can vary depending on the source, so use the value provided by your supplier for accurate molarity calculations).

    • Add the appropriate volume of sterile, deionized water to achieve a 10 mM concentration.

    • Vortex briefly to dissolve the powder completely. The solution should be a clear yellow.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

  • Materials:

    • 10 mM ASYB stock solution (from Protocol 1)

    • Appropriate cell culture medium (e.g., DMEM)

  • Procedure:

    • Thaw an aliquot of the 10 mM ASYB stock solution on ice.

    • Dilute the stock solution directly into the cell culture medium to achieve the desired final concentration for your experiment. For example, to make a 100 µM working solution, you would add 10 µL of the 10 mM stock to 990 µL of cell culture medium.

    • Use the working solution immediately after preparation to minimize degradation in the slightly alkaline culture medium.

Signaling Pathway

This compound has been shown to exert protective effects in cerebral ischemia/reperfusion injury by modulating the SIRT1 signaling pathway. ASYB upregulates the expression of SIRT1, which in turn influences downstream targets like FOXO1 and PGC1α, leading to a reduction in oxidative stress and apoptosis.[6][8]

ASYB This compound SIRT1 SIRT1 ASYB->SIRT1 Upregulates FOXO1 FOXO1 SIRT1->FOXO1 Activates PGC1a PGC1α SIRT1->PGC1a Activates Bax Bax SIRT1->Bax Downregulates Bcl2 Bcl-2 SIRT1->Bcl2 Upregulates OxidativeStress Oxidative Stress FOXO1->OxidativeStress Reduces PGC1a->OxidativeStress Reduces Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: ASYB's modulation of the SIRT1 signaling pathway.

References

Preventing Anhydrosafflor yellow B degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Anhydrosafflor Yellow B (ASYB) during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound (ASYB) degradation?

A1: The primary factors leading to the degradation of ASYB are elevated temperatures and exposure to extreme pH conditions. Specifically, temperatures above 60°C and pH levels below 3.0 or above 7.0 can significantly accelerate its degradation[1].

Q2: Is this compound (ASYB) sensitive to light?

A2: Studies have shown that ASYB is not significantly affected by light irradiation[1]. However, as a general precautionary measure for chemical compounds, it is recommended to store it protected from light.

Q3: What are the recommended storage conditions for solid this compound (ASYB)?

A3: For long-term storage, solid ASYB should be kept in a sealed container at -20°C, protected from moisture and light.

Q4: What are the recommended storage conditions for this compound (ASYB) in solution?

A4: For stock solutions, it is recommended to store them sealed and protected from moisture and light at -80°C for up to 6 months, or at -20°C for up to 1 month.

Q5: What is a common degradation product of this compound (ASYB)?

A5: A common degradation product identified from the breakdown of ASYB is p-coumaric acid[1].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of yellow color in ASYB solution Degradation of the ASYB molecule.- Verify the pH of the solution. Adjust to a neutral or slightly acidic pH (between 3 and 7) if necessary.[1]- Ensure the solution has not been exposed to high temperatures (>60°C).[1]- Prepare fresh solutions and store them under the recommended conditions (-20°C for short-term, -80°C for long-term).
Unexpected peaks in HPLC chromatogram Presence of degradation products.- Confirm the identity of the main peak as ASYB using a reference standard.- Analyze the degradation products by LC-MS to identify their structures. p-coumaric acid is a likely degradation product.[1]- Review the storage and handling procedures of the sample to identify potential causes of degradation (e.g., temperature or pH excursions).
Reduced biological activity of ASYB Degradation of ASYB, leading to a lower concentration of the active compound.- Quantify the concentration of ASYB in your sample using a validated stability-indicating HPLC method.- Prepare fresh samples from a properly stored solid stock of ASYB.- Ensure all experimental buffers and solutions are within the stable pH range for ASYB.

Quantitative Data on Stability

Due to the limited availability of specific kinetic data for this compound degradation, the following table includes data for related safflower yellow pigments, which are structurally similar and can provide an indication of stability.

Table 1: Thermal Degradation of Safflower Yellow Pigments (including compounds structurally related to ASYB) at Different Temperatures and pH

PigmentTemperature (°C)pHDegradation KineticsActivation Energy (kcal/mol)Reference
Safflower Yellow Pigments70 - 903.0First-orderNot specified[2]
Safflower Yellow Pigments70 - 905.0First-order15.4 - 20.1[2]
Safflower Yellow Pigments70 - 90Neutral & AlkalineNot simple first-orderNot applicable[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Quantification of this compound

This protocol provides a general framework for a stability-indicating HPLC method. Method validation according to ICH guidelines is essential for reliable results.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Methanol (B129727) (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or acetic acid.

  • This compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-30% B

    • 25-30 min: 30-50% B

    • 30-35 min: 50-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 403 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of ASYB reference standard in methanol or a suitable solvent.

  • Dilute the stock solution to prepare working standards of different concentrations.

  • For stability samples, dilute them with the mobile phase to a suitable concentration within the calibration range.

4. Forced Degradation Study:

  • Acidic Hydrolysis: Treat ASYB solution with 0.1 M HCl at 60°C for 2 hours.

  • Alkaline Hydrolysis: Treat ASYB solution with 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat ASYB solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid ASYB to 80°C for 48 hours.

  • Analyze the stressed samples using the HPLC method to ensure the degradation products are well-separated from the parent ASYB peak.

Visualizations

Diagram 1: Factors Influencing this compound Degradation

cluster_factors Degradation Factors ASYB This compound (Stable) Degradation Degradation Products (e.g., p-coumaric acid) ASYB->Degradation Degrades into Temp High Temperature (>60°C) Temp->Degradation pH Extreme pH (<3.0 or >7.0) pH->Degradation cluster_conditions Degradation Conditions ASYB_structure This compound Structure (Quinochalcone C-glycoside) Intermediate Chalcone & Flavone Intermediates ASYB_structure->Intermediate Hydrolysis & Rearrangement pCoumaricAcid p-Coumaric Acid Intermediate->pCoumaricAcid Other_Degradants Other Degradation Products Intermediate->Other_Degradants Condition1 High Temperature Condition2 Alkaline pH start Start: ASYB Sample stress Apply Stress Conditions (Temp, pH, Oxidation) start->stress hplc Analyze by Stability-Indicating HPLC Method stress->hplc data Quantify ASYB & Degradation Products hplc->data end End: Assess Stability data->end

References

Technical Support Center: Anhydrosafflor Yellow B in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Anhydrosafflor yellow B (AYB) in cell-based assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AYB) and what are its primary known biological activities?

This compound (AYB) is a water-soluble quinochalcone C-glycoside pigment extracted from the flowers of Carthamus tinctorius L., commonly known as safflower.[1][2][3] Its primary reported biological activities include potent antioxidant and neuroprotective effects.[4][5] AYB has been shown to protect cells from oxidative stress-induced damage and apoptosis.[4][5][6]

Q2: I am observing inconsistent results in my cell viability assays with AYB. What could be the cause?

Inconsistent results with AYB in cell viability assays are often linked to the type of assay being used. Tetrazolium-based assays, such as MTT, XTT, and CCK-8, are prone to interference from pigmented and antioxidant compounds like AYB.[1] AYB can directly reduce the tetrazolium salt to formazan, leading to a false positive signal and an overestimation of cell viability.[1] This chemical interference is a major source of inconsistent and misleading results.

Q3: My batch of AYB seems to be less effective than the previous one. Why is this happening?

Batch-to-batch variability is a common challenge when working with natural products.[7][8] The concentration of the active compound, in this case, AYB, can vary between different preparations due to factors such as the source of the plant material, harvest time, and extraction and purification methods.[8] It is crucial to perform quality control on each new batch to ensure consistency.

Q4: What is the known mechanism of action for this compound?

Current research indicates that a primary mechanism of action for AYB is the activation of the Sirtuin 1 (SIRT1) signaling pathway.[6][9] Activation of SIRT1 by AYB leads to the deacetylation and subsequent activation of downstream targets, including Forkhead box protein O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α).[6][10][11][12] This pathway is involved in cellular stress resistance, antioxidant defense, and regulation of apoptosis.[6][10][12]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays
  • Symptom: Higher than expected cell viability, or a lack of dose-dependent cytotoxicity, particularly when using tetrazolium-based assays (MTT, XTT, CCK-8).

  • Possible Cause: Direct reduction of the assay reagent by AYB due to its antioxidant properties and yellow color, leading to a false positive signal.[1]

  • Troubleshooting Steps:

    • Run a cell-free control: Incubate AYB with the assay reagent in cell culture medium without cells. If a color change occurs, it confirms direct interference.

    • Switch to an alternative assay:

      • Sulforhodamine B (SRB) assay: This colorimetric assay measures total protein content and is not affected by the reducing potential of the compound.[13][14][15][16]

      • ATP-based assays (e.g., CellTiter-Glo®): These luminescent assays measure ATP levels as an indicator of metabolic activity and are generally less prone to interference from colored compounds.[17][18][19][20][21]

Issue 2: Poor Solubility or Precipitation of AYB in Culture Medium
  • Symptom: Visible precipitate in the culture medium after adding AYB stock solution.

  • Possible Cause: Although AYB is water-soluble, high concentrations may exceed its solubility limit in complex cell culture media. The use of organic solvents for stock solutions can also lead to precipitation upon dilution in aqueous media.

  • Troubleshooting Steps:

    • Optimize stock solution preparation: Prepare stock solutions in sterile, nuclease-free water. If an organic solvent like DMSO is necessary, ensure the final concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity and precipitation.

    • Pre-warm the medium: Adding the AYB stock solution to pre-warmed culture medium can sometimes improve solubility.

    • Sonication: Briefly sonicate the diluted AYB solution in the culture medium before adding it to the cells to aid in dissolution.

    • Filter sterilization: If precipitation is observed in the stock solution, filter it through a 0.22 µm syringe filter before use.

Issue 3: Batch-to-Batch Variability in Bioactivity
  • Symptom: Different lots of AYB exhibit varying potency in the same cell-based assay.

  • Possible Cause: Inconsistent purity or concentration of AYB between batches.[7][8]

  • Troubleshooting Steps:

    • Request a Certificate of Analysis (CoA): Always obtain a CoA from the supplier for each batch, which should provide information on purity and identity.

    • Perform in-house quality control:

      • HPLC analysis: Run an HPLC analysis to create a chemical fingerprint of each batch.[7][8] Compare the chromatograms to assess the consistency of the AYB peak and the presence of any impurities.

      • Bioassay standardization: Test each new batch in a standardized, reliable assay to determine its relative potency compared to a reference batch.

Experimental Protocols

Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This protocol is recommended as a robust alternative to tetrazolium-based assays for assessing cell viability in the presence of AYB.

Materials:

  • 96-well cell culture plates

  • This compound (AYB)

  • Trichloroacetic acid (TCA), 10% (w/v) in water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Acetic acid, 1% (v/v) in water

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-15,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of AYB and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[13][15]

  • Washing: Carefully wash the plates five times with 1% acetic acid to remove the TCA.[13][15] Air dry the plates completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[13][15]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[13][15] Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.[14][15]

  • Absorbance Measurement: Read the absorbance at 565 nm using a microplate reader.[14]

Data Presentation: Quantitative Summary of AYB Effects

The following table summarizes the effective concentrations of AYB in a neuroprotection assay using primary hippocampal neurons. The data is adapted from a study where cell viability was assessed using the CCK-8 assay. It is important to note the potential for interference with this assay, as discussed in the troubleshooting section.

Cell LineAssayTreatment ConditionAYB Concentration (µM)Observed Effect on Cell ViabilityReference
Primary Hippocampal NeuronsCCK-8Oxygen-Glucose Deprivation/Reperfusion (OGD/R)40Significant increase[6]
Primary Hippocampal NeuronsCCK-8Oxygen-Glucose Deprivation/Reperfusion (OGD/R)60Significant increase[6]
Primary Hippocampal NeuronsCCK-8Oxygen-Glucose Deprivation/Reperfusion (OGD/R)80Significant increase[6]

Signaling Pathway and Experimental Workflow Diagrams

This compound (AYB) Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound, highlighting its activation of SIRT1 and downstream effects on cellular stress and apoptosis.

AYB_Signaling_Pathway AYB This compound SIRT1 SIRT1 AYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Deacetylates (Activates) PGC1a PGC1α SIRT1->PGC1a Deacetylates (Activates) Apoptosis_Regulation Apoptosis Regulation SIRT1->Apoptosis_Regulation Antioxidant_Response Antioxidant Response (e.g., SOD, CAT) FOXO1->Antioxidant_Response PGC1a->Antioxidant_Response Bax Bax Apoptosis_Regulation->Bax Inhibits Bcl2 Bcl-2 Apoptosis_Regulation->Bcl2 Promotes

AYB activates the SIRT1 pathway, promoting antioxidant responses and regulating apoptosis.

Troubleshooting Workflow for Inconsistent Cell Viability Results

This workflow provides a logical sequence of steps to diagnose and resolve inconsistencies in cell-based assays with AYB.

Troubleshooting_Workflow Start Inconsistent Viability Results Check_Assay Check Assay Type: Is it Tetrazolium-based? Start->Check_Assay Run_Control Run Cell-Free Control (AYB + Reagent) Check_Assay->Run_Control Yes Check_Solubility Check for Precipitation in Medium Check_Assay->Check_Solubility No Interference Interference Detected? Run_Control->Interference Switch_Assay Switch to Alternative Assay (SRB or ATP-based) Interference->Switch_Assay Yes Interference->Check_Solubility No End Consistent Results Switch_Assay->End Optimize_Solubility Optimize Solubility: - Adjust stock concentration - Use aqueous solvent - Filter sterilize Check_Solubility->Optimize_Solubility Precipitate Observed Check_Batch Check Batch-to-Batch Variability Check_Solubility->Check_Batch No Precipitate Optimize_Solubility->Check_Batch QC_Batch Perform QC: - HPLC Fingerprinting - Bioassay Standardization Check_Batch->QC_Batch Variability Suspected Check_Batch->End No Variability QC_Batch->End

A step-by-step guide to troubleshooting inconsistent results with AYB in cell viability assays.

References

Navigating the Leap from Lab Bench to Animal Model: A Technical Guide for Anhydrosafflor Yellow B Dosage Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the transition from promising in vitro results to informative in vivo studies is a critical and often challenging step. This technical support center provides a comprehensive guide to converting Anhydrosafflor yellow B (ASYB) dosages from cell-based assays to animal models, focusing on practical application and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Is there a direct formula to convert an effective in vitro concentration of ASYB to an in vivo dose?

A1: There is no universal, direct formula for converting in vitro concentrations to in vivo doses. The process, known as in vitro to in vivo extrapolation (IVIVE), is complex and influenced by a multitude of factors including the compound's absorption, distribution, metabolism, and excretion (ADME) properties, the animal species, and the route of administration. However, estimations can be made using established principles, such as allometric scaling based on body surface area, to determine a rational starting dose for in vivo experiments.

Q2: What is a reasonable starting dose for ASYB in a rat model based on in vitro findings?

A2: Based on published studies, a typical effective concentration of ASYB in vitro is in the range of 10-120 µM. For in vivo studies in rats, particularly in models of cerebral ischemia, researchers have reported effective doses ranging from 1.75 mg/kg to 8 mg/kg administered intravenously. It is crucial to perform a pilot study with a dose range to determine the optimal and non-toxic dose for your specific experimental conditions.

Q3: What are the known signaling pathways affected by this compound?

A3: this compound has been shown to exert its neuroprotective effects by modulating the Sirtuin 1 (SIRT1) signaling pathway. It has been observed to increase the expression of SIRT1 and its downstream targets, such as forkhead box O (FOXO) 1 and peroxisome proliferator-activated receptor coactivator 1α (PGC1α). This pathway is involved in attenuating oxidative stress and apoptosis.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High mortality or toxicity in the initial in vivo experiment. The initial dose was too high.Start with a lower dose range in your next pilot study. Review the literature for any reported LD50 data for ASYB in your chosen animal model.
No observable effect at the administered in vivo dose. The dose was too low. The compound may have poor bioavailability for the chosen route of administration.Gradually increase the dose in subsequent experiments. Consider a different route of administration (e.g., intravenous instead of oral) to bypass first-pass metabolism. Investigate the pharmacokinetic profile of ASYB if possible.
Inconsistent results between animals. Variability in the surgical procedure (e.g., MCAO model). Inconsistent drug administration.Ensure all surgical procedures are standardized and performed by experienced personnel. Verify the accuracy and consistency of your dosing solutions and administration technique.
Difficulty dissolving ASYB for in vivo administration. ASYB has specific solubility properties.Consult the literature for appropriate solvents or vehicle solutions used in previous in vivo studies with ASYB. Saline is a commonly used vehicle for intravenous administration.

Data Summary: this compound Dosage

Table 1: In Vitro Effective Concentrations of this compound
Cell LineAssayEffective Concentration RangeNotes
Primary Hippocampal NeuronsCell Viability10 - 120 µMSignificant improvement in cell viability was observed.[1]
Primary Hippocampal NeuronsNeuroprotection against OGD/R40, 60, 80 µMSelected concentrations for subsequent mechanistic studies.[1]
Table 2: In Vivo Dosages of this compound in Rat Models
Animal ModelRoute of AdministrationEffective Dose RangeObserved Effects
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)Intravenous2, 4, 8 mg/kgReduced infarct volume and improved neurological function.[2]
Middle Cerebral Artery Occlusion (MCAO)Not Specified1.75, 3.5, 7 mg/kgImproved neurological deficit and reduced brain infarct volume.[3]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted for determining the effect of ASYB on primary hippocampal neuron viability.

  • Cell Plating: Seed primary hippocampal neurons in 96-well plates at a density of 1 x 10^4 cells/well and culture for 24 hours.

  • Treatment: Treat the cells with various concentrations of ASYB (e.g., 10, 20, 40, 80, 120, 160 µM) for the desired duration (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model in Rats

This is a common model for inducing focal cerebral ischemia.

  • Anesthesia: Anesthetize the rat (e.g., Sprague-Dawley, 250-300g) with an appropriate anesthetic (e.g., chloral (B1216628) hydrate, 350 mg/kg, intraperitoneally).

  • Surgical Procedure:

    • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA.

    • Insert a nylon monofilament suture (e.g., 4-0) through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion:

    • Maintain the occlusion for a specific period (e.g., 90 minutes).

    • Withdraw the suture to allow for reperfusion.

  • Drug Administration: Administer ASYB (e.g., 2, 4, or 8 mg/kg) or vehicle via the tail vein immediately after the onset of reperfusion.

  • Post-operative Care: Suture the incision, provide post-operative care, and monitor the animal's recovery.

Western Blot for SIRT1 Signaling Pathway

This protocol outlines the steps to analyze the protein expression of SIRT1, FOXO1, and PGC1α.

  • Protein Extraction: Homogenize brain tissue samples in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against SIRT1, FOXO1, PGC1α, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Visualizations

This compound Signaling Pathway

ASYB_Signaling_Pathway cluster_effects Cellular Effects ASYB Anhydrosafflor yellow B SIRT1 SIRT1 ASYB->SIRT1 activates FOXO1 FOXO1 SIRT1->FOXO1 activates PGC1a PGC1α SIRT1->PGC1a activates Apoptosis Apoptosis SIRT1->Apoptosis inhibits Oxidative_Stress Oxidative Stress FOXO1->Oxidative_Stress inhibits PGC1a->Oxidative_Stress inhibits Neuroprotection Neuroprotection

Caption: this compound activates the SIRT1 signaling pathway, leading to neuroprotection.

Experimental Workflow: From In Vitro to In Vivo

IVIVE_Workflow cluster_invitro In Vitro Studies cluster_conversion Dosage Conversion cluster_invivo In Vivo Studies invitro_exp Cell-based Assays (e.g., MTT) effective_conc Determine Effective Concentration (e.g., EC50) invitro_exp->effective_conc dose_estimation Estimate In Vivo Starting Dose (e.g., Allometric Scaling) effective_conc->dose_estimation pilot_study Pilot Animal Study (Dose-ranging) dose_estimation->pilot_study definitive_study Definitive Animal Study (Efficacy & Toxicity) pilot_study->definitive_study pk_pd_analysis Pharmacokinetic/ Pharmacodynamic Analysis definitive_study->pk_pd_analysis

References

Troubleshooting low purity of Anhydrosafflor yellow B after isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low purity of Anhydrosafflor Yellow B (AHSYB) after isolation from Safflower (Carthamus tinctorius L.).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common causes of low purity of this compound during isolation?

Low purity of AHSYB can stem from several factors throughout the extraction and purification process. The most common issues include:

  • Incomplete separation from Hydroxysafflor Yellow A (HSYA): HSYA is a structurally similar and major co-occurring quinochalcone C-glycoside in safflower extracts, making it the most likely and significant impurity.

  • Suboptimal extraction conditions: Factors such as extraction solvent, temperature, time, and solvent-to-material ratio can impact the selective extraction of AHSYB and the co-extraction of impurities.

  • Inefficient purification methodology: The choice of chromatographic technique (e.g., MPLC, HSCCC) and the optimization of its parameters (e.g., mobile phase composition, flow rate, temperature) are critical for achieving high purity.

  • Degradation of AHSYB: High temperatures, alkaline conditions, and prolonged exposure to light can lead to the degradation of AHSYB, resulting in lower purity and yield.

  • Presence of other impurities: Safflower extracts contain a variety of other compounds, including other quinochalcones, flavonoids, and alkaloids, which may co-elute with AHSYB if the purification method is not sufficiently selective.

Q2: My final AHSYB product shows a significant peak corresponding to HSYA in the HPLC analysis. How can I improve their separation?

Improving the separation of AHSYB from HSYA is a common challenge. Here are several strategies:

  • Optimize the mobile phase of your chromatography:

    • For Reversed-Phase Chromatography (e.g., C18 column): The polarity of the mobile phase is key. A gradient elution is often necessary. The addition of a small percentage of acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape and resolution between HSYA and AHSYB.[1] For instance, a mobile phase of acetonitrile (B52724) and water containing 0.5% acetic acid has been used successfully.[2]

    • For High-Speed Counter-Current Chromatography (HSCCC): The two-phase solvent system must be carefully selected to ensure an ideal partition coefficient (K) for AHSYB. This technique can yield very high purity.[3][4][5]

  • Adjust the pH of the mobile phase: Slight adjustments in the pH can alter the ionization state of the phenolic hydroxyl groups in both HSYA and AHSYB, thereby changing their retention behavior and improving separation.

  • Employ orthogonal separation techniques: If one chromatographic method (e.g., reversed-phase) is insufficient, consider a secondary purification step using a different separation principle, such as normal-phase chromatography or ion-exchange chromatography.

Q3: What are the recommended extraction conditions to maximize the yield and initial purity of AHSYB?

The initial extraction step is crucial for the overall success of the purification.

  • Solvent Selection: While AHSYB is water-soluble, using aqueous organic solvents can enhance extraction efficiency.[6] Water is a common and safe solvent, but optimization is required.[7]

  • Temperature and Time: High temperatures can lead to the degradation of AHSYB. An optimized ultrasonic-assisted extraction has been reported at 66°C for 36 minutes.[1][8] For water immersion, an optimal temperature of 75°C for 35 minutes has been suggested.[7]

  • Solvent-to-Material Ratio: A higher solvent-to-material ratio generally improves the diffusion of the target compound into the solvent. A ratio of 16 mL/g has been used in optimized ultrasonic extraction protocols.[1][8]

  • Pre-extraction Steps: A preliminary wash of the raw material with a non-polar solvent can help remove lipophilic impurities before the main extraction of the water-soluble AHSYB.

Q4: I am observing multiple small impurity peaks in my final product. What could be their source and how can I remove them?

These smaller peaks could be other phenolic compounds or alkaloids naturally present in safflower.[2] To address this:

  • Initial Cleanup with Macroporous Resin: Before fine purification with techniques like HPLC or HSCCC, consider a preliminary cleanup of the crude extract using macroporous adsorption resins. This can effectively remove a range of impurities.[7]

  • Fine-tuning the Chromatographic Gradient: A shallower gradient during the elution of AHSYB in your preparative HPLC can help to resolve these minor, closely eluting impurities.

  • Fraction Collection: Be more stringent with the fractions you collect around the AHSYB peak. Analyze the leading and tailing edges of the peak separately by analytical HPLC to ensure you are only pooling the purest fractions.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the purification of AHSYB, providing a benchmark for expected purity and recovery.

Table 1: Purity of this compound Achieved with Different Purification Methods

Purification MethodPurity AchievedReference
High-Speed Counter-Current Chromatography (HSCCC)98%[3][4][5]
Reverse-Phase Medium-Pressure Liquid Chromatography (RP-MPLC)93%[2]
Preparative HPLC>85%[9]
Laboratory Isolation>98%[10][11]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction of this compound

This protocol is based on an optimized method for extracting HSYA and AHSYB from safflower.[1][8]

  • Sample Preparation: Grind dried safflower petals into a fine powder.

  • Extraction:

    • Weigh 1 g of the safflower powder and place it in an extraction vessel.

    • Add 16 mL of deionized water (solvent-to-material ratio of 16:1).

    • Place the vessel in an ultrasonic bath with a power of 150 W.

    • Maintain the temperature at 66°C and extract for 36 minutes.

  • Post-Extraction:

    • Centrifuge the mixture to pellet the solid material.

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm filter to remove any remaining particulates.

    • The resulting extract is now ready for purification.

Protocol 2: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)

This protocol is based on an optimized HSCCC method for AHSYB separation.[3][4][5]

  • Solvent System Preparation: Prepare a suitable two-phase solvent system. The choice of solvent system is critical and needs to be determined empirically to achieve an optimal partition coefficient (K) for AHSYB.

  • HSCCC Instrument Setup:

    • Fill the multilayer coil column with the stationary phase.

    • Set the apparatus speed to 850 rpm.

    • Set the separation temperature to 40°C.

  • Sample Loading: Dissolve the crude extract in a small volume of the solvent system (a mixture of upper and lower phases) and inject it into the HSCCC system.

  • Elution: Pump the mobile phase at a flow rate of 2 mL/min.

  • Fraction Collection: Collect fractions as they elute from the column.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to identify those containing high-purity AHSYB.

  • Pooling and Concentration: Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified AHSYB.

Visualizations

Below are diagrams illustrating key workflows and pathways relevant to the isolation and biological context of this compound.

G cluster_extraction Extraction Phase cluster_purification Purification Phase cluster_analysis Analysis & Final Product Safflower Safflower Petals Extraction Optimized Extraction (e.g., Ultrasonic, 66°C, 36 min) Safflower->Extraction CrudeExtract Crude Safflower Extract Extraction->CrudeExtract PrePurification Optional Pre-Purification (Macroporous Resin) CrudeExtract->PrePurification FinePurification Fine Purification (e.g., HSCCC, Prep-HPLC) PrePurification->FinePurification Fractions Collect Fractions FinePurification->Fractions PurityAnalysis HPLC Purity Analysis Fractions->PurityAnalysis Pooling Pool Pure Fractions PurityAnalysis->Pooling FinalProduct High-Purity AHSYB (>98%) Pooling->FinalProduct

Caption: Workflow for Isolation and Purification of this compound.

G AHSYB This compound (AHSYB) SIRT1 SIRT1 AHSYB->SIRT1 activates FOXO1 FOXO1 SIRT1->FOXO1 activates PGC1a PGC1α SIRT1->PGC1a activates Bcl2 Bcl-2 SIRT1->Bcl2 increases expression Bax Bax SIRT1->Bax decreases expression Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Simplified SIRT1 Signaling Pathway Activated by AHSYB.[10]

References

Technical Support Center: Anhydrosafflor Yellow B and Fluorescent Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anhydrosafflor yellow B (ASYB) in fluorescent assays. ASYB, a natural quinochalcone C-glycoside isolated from Carthamus tinctorius, possesses inherent spectral properties that can interfere with common fluorescent detection methods.[1] This guide will help you identify, troubleshoot, and mitigate potential assay interference caused by ASYB.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ASYB) and why is it used in research?

This compound (ASYB) is a bioactive compound extracted from the safflower plant (Carthamus tinctorius).[1] It is investigated for its various pharmacological activities, including antioxidative, anti-inflammatory, and neuroprotective effects.[2] A key area of research is its role in modulating the SIRT1 signaling pathway, which is involved in cellular processes like apoptosis and oxidative stress.[2]

Q2: How can this compound interfere with my fluorescent assays?

As a yellow-colored compound, ASYB absorbs light in the visible spectrum, which can lead to two primary types of interference in fluorescent assays:

  • Spectral Overlap (Autofluorescence): ASYB is itself fluorescent, meaning it can absorb light at one wavelength and emit it at a longer wavelength. If the excitation and emission spectra of ASYB overlap with those of the fluorophores in your assay, it can lead to false-positive signals or increased background fluorescence.

  • Inner Filter Effect (Quenching): ASYB's absorbance of light can reduce the intensity of both the excitation light reaching your fluorophore and the emitted light reaching the detector. This phenomenon, known as the inner filter effect, can lead to a decrease in the fluorescent signal, potentially causing false-negative results.

Q3: What are the known spectral properties of this compound?

Troubleshooting Guides

Problem 1: High background fluorescence in my assay when using ASYB.

This issue is likely due to the intrinsic fluorescence (autofluorescence) of ASYB.

Troubleshooting Steps:

  • Run a Compound-Only Control: Measure the fluorescence of a solution containing only ASYB in your assay buffer at the same concentration used in your experiment. Use the same excitation and emission wavelengths as your assay. This will quantify the contribution of ASYB to the total fluorescence signal.

  • Check for Spectral Overlap: Compare the excitation and emission spectra of your assay's fluorophore with the known absorbance of ASYB (~403 nm) and the predicted emission range (green-yellow, based on HSYA's ~555 nm emission).[3] Significant overlap indicates a high likelihood of interference.

  • Wavelength Selection: If your instrument allows, try to select excitation and emission wavelengths for your fluorophore that are further away from the absorbance and potential emission of ASYB. Red-shifted fluorophores are often less susceptible to interference from yellow compounds.[4]

  • Background Subtraction: If the interference is moderate and consistent, you may be able to subtract the fluorescence signal from the compound-only control from your experimental wells. However, be cautious as this assumes a linear relationship that may not always hold true.

Problem 2: My fluorescent signal decreases in the presence of ASYB.

This is likely due to the inner filter effect, where ASYB absorbs the excitation or emission light.

Troubleshooting Steps:

  • Measure Absorbance: Use a spectrophotometer to measure the absorbance of ASYB at the excitation and emission wavelengths of your assay's fluorophore. A significant absorbance value (e.g., >0.1 AU) at these wavelengths suggests a high probability of the inner filter effect.

  • Reduce ASYB Concentration: If experimentally feasible, lower the concentration of ASYB to minimize its light-absorbing effect.

  • Use a Different Plate Format: For plate-based assays, consider using black plates with clear bottoms and reading from the bottom. This can sometimes reduce the path length of the light through the ASYB-containing solution, thereby lessening the inner filter effect.

  • Mathematical Correction: In some cases, mathematical models can be used to correct for the inner filter effect, but this requires careful validation.

Quantitative Data Summary

The following table summarizes the spectral properties of this compound and common fluorophores used in relevant assays. This information is crucial for predicting and troubleshooting potential interference.

Compound/FluorophoreExcitation Max (nm)Emission Max (nm)Assay TypePotential for ASYB Interference
This compound (ASYB) ~403 (Absorbance Max)Estimated ~555 (based on HSYA)--
Fluoro-de-Lys® (SIRT1 Assay) 350-380440-460SIRT1 ActivityLow (minimal spectral overlap)
Calcein-AM ~494~517Cell ViabilityHigh (potential for both spectral overlap and inner filter effect)
Propidium Iodide (PI) ~535~617Cell Viability (Dead Cells)Moderate (potential for inner filter effect)
Hoechst 33342 ~350~461Apoptosis (Nuclear Staining)Low (minimal spectral overlap)
Annexin V-FITC ~495~519ApoptosisHigh (potential for both spectral overlap and inner filter effect)

Experimental Protocols & Visualizations

SIRT1 Activity Assay

This protocol is adapted from commercially available fluorometric SIRT1 activity assay kits.

Principle: The assay measures the deacetylation of a fluorogenic peptide substrate by SIRT1. Upon deacetylation, the substrate is cleaved by a developing solution, releasing a fluorescent molecule.

Protocol:

  • Reagent Preparation:

    • Prepare SIRT1 Assay Buffer.

    • Dilute the fluorogenic SIRT1 substrate and NAD+ to their working concentrations in the assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in the assay buffer.

  • Assay Procedure:

    • Add 25 µL of the diluted SIRT1 enzyme solution to the wells of a 96-well black microplate.

    • Add 5 µL of your ASYB solution or vehicle control to the respective wells.

    • Add 5 µL of a SIRT1 inhibitor (e.g., Nicotinamide) to the inhibitor control wells.

    • Initiate the reaction by adding 15 µL of the substrate/NAD+ mixture.

    • Incubate the plate at 37°C for 45 minutes, protected from light.

    • Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution.

    • Incubate for an additional 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader with excitation at 350-360 nm and emission at 450-465 nm.

  • Controls:

    • No-Enzyme Control: Contains all reagents except the SIRT1 enzyme.

    • Vehicle Control: Contains the solvent used to dissolve ASYB instead of the compound itself.

    • Inhibitor Control: Contains a known SIRT1 inhibitor.

    • ASYB-Only Control: Contains ASYB at the highest concentration used, without the SIRT1 enzyme, to measure its intrinsic fluorescence.

SIRT1 Signaling Pathway Diagram

SIRT1_Pathway ASYB Anhydrosafflor yellow B SIRT1 SIRT1 ASYB->SIRT1 Activates p53 p53 SIRT1->p53 Deacetylates (Inhibits) FOXO FOXO SIRT1->FOXO Deacetylates (Activates) PGC1a PGC-1α SIRT1->PGC1a Deacetylates (Activates) Apoptosis Apoptosis p53->Apoptosis Oxidative_Stress Oxidative Stress Resistance FOXO->Oxidative_Stress PGC1a->Oxidative_Stress

Caption: SIRT1 signaling pathway activated by this compound.

Cell Viability Assay (Calcein-AM/Propidium Iodide)

Principle: This dual-staining method distinguishes between live and dead cells. Calcein-AM is a cell-permeant dye that is cleaved by intracellular esterases in live cells to produce green fluorescence. Propidium Iodide (PI) is a nuclear stain that is excluded by the intact membrane of live cells but enters dead cells and fluoresces red.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well, black, clear-bottom plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for the desired duration.

  • Staining:

    • Prepare a staining solution containing both Calcein-AM (e.g., 1 µM) and Propidium Iodide (e.g., 2 µM) in phosphate-buffered saline (PBS).

    • Remove the culture medium and wash the cells once with PBS.

    • Add 100 µL of the staining solution to each well.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader or a fluorescence microscope.

      • Calcein (Live cells): Excitation ~494 nm, Emission ~517 nm.

      • Propidium Iodide (Dead cells): Excitation ~535 nm, Emission ~617 nm.

  • Controls:

    • Untreated Control: Cells not treated with ASYB.

    • Positive Control for Cell Death: Cells treated with a known cytotoxic agent (e.g., staurosporine).

    • ASYB-Only Control: Wells containing only the highest concentration of ASYB in PBS to measure its fluorescence at both wavelength settings.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Treat_ASYB Treat with ASYB Seed_Cells->Treat_ASYB Wash_Cells Wash with PBS Treat_ASYB->Wash_Cells Add_Stain Add Calcein-AM/PI Staining Solution Wash_Cells->Add_Stain Incubate Incubate 15-30 min Add_Stain->Incubate Read_Fluorescence Read Fluorescence (Ex/Em for Calcein & PI) Incubate->Read_Fluorescence Analyze_Data Analyze Data (Live/Dead Cell Ratio) Read_Fluorescence->Analyze_Data

Caption: Workflow for assessing cell viability with ASYB using Calcein-AM/PI.

Apoptosis Assay (Annexin V-FITC/PI)

Principle: This assay identifies apoptotic cells. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. When conjugated to a fluorophore like FITC, it can label apoptotic cells. PI is used to distinguish between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Protocol:

  • Cell Culture and Treatment:

    • Culture cells in appropriate vessels and treat with this compound.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition:

    • Analyze the cells by flow cytometry.

      • FITC: Excitation 488 nm, Emission ~525/530 nm (typically FL1 channel).

      • PI: Excitation 488 nm, Emission >600 nm (typically FL2 or FL3 channel).

  • Controls:

    • Unstained Cells: To set the baseline fluorescence.

    • Annexin V-FITC only: To set compensation for FITC signal.

    • PI only: To set compensation for PI signal.

    • ASYB-Treated, Unstained Cells: To assess the effect of ASYB on the light scatter and background fluorescence of the cells.

Logical Relationship in Apoptosis Assay

Apoptosis_Assay_Logic Live Live Cell (Annexin V-, PI-) Early_Apoptosis Early Apoptosis (Annexin V+, PI-) Live->Early_Apoptosis Apoptotic Stimulus Late_Apoptosis Late Apoptosis/ Necrosis (Annexin V+, PI+) Early_Apoptosis->Late_Apoptosis Loss of Membrane Integrity Necrosis Necrosis (Annexin V-, PI+)

References

Technical Support Center: Anhydrosafflor Yellow B (AYB) Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the preparation and handling of Anhydrosafflor yellow B (AYB) solutions. Our aim is to help you ensure the stability and integrity of AYB in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is changing color and showing reduced activity. What could be the cause?

A1: this compound (AYB) is a quinochalcone C-glycoside that is susceptible to degradation under certain conditions, leading to a loss of its characteristic yellow color and biological activity. The primary factors influencing its stability in solution are pH, temperature, and, to a lesser extent, light exposure. Degradation of AYB has been shown to reduce its anticoagulation activities.[1]

Key factors that can cause degradation include:

  • High Temperature: AYB degrades at temperatures above 60°C.[1]

  • Extreme pH: Solutions with a pH of 3.0 or lower, or 7.0 or higher, can cause significant degradation.[1]

To troubleshoot, verify the pH and storage temperature of your solution. Ensure that the temperature has not exceeded 60°C and that the pH is within the stable range (pH 3.0-7.0).

Q2: What is the optimal pH range for maintaining the stability of an this compound solution?

A2: Based on stability studies, this compound is most stable in a slightly acidic to neutral pH range. Significant degradation occurs at pH values of 3.0 and below, and at pH 7.0 and above.[1] For the closely related compound Hydroxysafflor yellow A (HSYA), the greatest instability is observed at pH 9.[2] Therefore, maintaining a pH between 4 and 6 is recommended for optimal stability.

Q3: How should I store my this compound stock solutions?

A3: Proper storage is critical for preserving the integrity of your AYB stock solutions. For long-term storage, it is recommended to store aliquots at -80°C, which should maintain stability for up to 6 months. For short-term storage, -20°C is suitable for up to one month.[3] Always ensure the storage container is sealed tightly to prevent exposure to moisture and light. Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.

Q4: I suspect my this compound has degraded. How can I confirm this and identify the degradation products?

A4: Degradation of this compound can be monitored and its degradation products can be identified using High-Performance Liquid Chromatography coupled with a Diode Array Detector and Mass Spectrometry (HPLC-DAD-MS). A common degradation product of AYB is p-coumaric acid.[1] By comparing the chromatogram of your sample with a fresh, undegraded standard, you can identify the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent AYB molecule.

Q5: Are there any known stabilizers that can be added to improve the stability of this compound in solution?

A5: While specific studies on stabilizers for this compound are limited, research on similar compounds like Hydroxysafflor yellow A (HSYA) suggests that encapsulation methods can improve stability. For instance, solid lipid nanoparticles (SLNs) have been shown to enhance the stability of HSYA.[2][4] Additionally, for quinochalcone C-glycosides in general, avoiding alkaline conditions and high temperatures is the most effective way to prevent degradation.[5] The use of antioxidants could also be explored, given the oxidative degradation pathways of similar phenolic compounds.

Data on this compound Stability

The following tables summarize the known effects of different environmental factors on the stability of this compound.

Table 1: Effect of Temperature on this compound Stability

TemperatureStabilityObservations
< 60°CGenerally StableMinimal degradation observed.
> 60°CUnstableSignificant degradation occurs.[1]

Table 2: Effect of pH on this compound Stability

pH RangeStabilityObservations
≤ 3.0UnstableDegradation is likely to occur.[1]
3.0 - 7.0StableOptimal range for maintaining AYB integrity.[1]
> 7.0UnstableDegradation is likely to occur.[1]

Table 3: Effect of Light on this compound Stability

Light ConditionStabilityObservations
Light IrradiationGenerally StableNo significant degradation reported under light irradiation.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of AYB under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution with 0.1 M HCl before analysis.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
  • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).
  • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.
  • Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of AYB and the formation of any degradation products.

Protocol 2: HPLC Method for Stability Analysis of this compound

This method can be used to separate and quantify this compound and its degradation products.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B).

    • A typical gradient could be: 0-12 min, 10-22% A; 12-20 min, 22-26% A; 20-30 min, 26-95% A.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 403 nm.[6]

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Visualizations

AYB_Degradation_Pathway AYB This compound Intermediate Unstable Intermediates AYB->Intermediate Degradation Initiation Stress Stress Conditions (High Temp, Extreme pH) Stress->Intermediate Degradation_Product p-coumaric acid & Other Degradation Products Intermediate->Degradation_Product Further Reactions Troubleshooting_Workflow start Start: AYB Solution Instability Observed check_pH Check pH of Solution start->check_pH check_temp Check Storage Temperature check_pH->check_temp pH is 3-7 adjust_pH Adjust pH to 4-6 check_pH->adjust_pH pH is <3 or >7 adjust_temp Store at Recommended Temperature (-20°C or -80°C) check_temp->adjust_temp Temp >-20°C analyze Analyze by HPLC for Degradation check_temp->analyze Temp is correct adjust_pH->check_temp adjust_temp->analyze end End: Stability Improved analyze->end

References

Anhydrosafflor Yellow B (ASYB) Administration in Animal Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anhydrosafflor yellow B (ASYB) in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide

Formulation and Administration Challenges

Q1: I am having trouble dissolving this compound for my in vivo experiments. What are the recommended solvents and procedures?

A1: this compound is a water-soluble compound.[1] For intravenous administration, it can be dissolved in 0.9% saline.[2] However, its stability is pH-dependent and it is most effective in neutral to slightly alkaline conditions.[3] It is unstable at extreme pHs (≤3.0 or >7.0).[3] Therefore, it is crucial to ensure the final pH of your formulation is within a stable range. For oral administration, ASYB's very low bioavailability (0.17–0.3%) presents a significant challenge.

Troubleshooting Steps:

  • For Intravenous (IV) Administration:

    • Dissolve ASYB in sterile, pyrogen-free 0.9% saline.

    • Gently warm the solution if necessary to aid dissolution, but avoid high temperatures (>60°C) as this can cause degradation.

    • Filter the final solution through a 0.22 µm sterile filter before injection.

  • For Oral Gavage:

    • Due to extremely low oral bioavailability, consider using formulation strategies that have been shown to enhance the absorption of the structurally similar compound, Hydroxysafflor yellow A (HSYA). These include:

      • Phospholipid complexes: To increase lipophilicity.

      • Solid lipid nanoparticles (SLNs): To improve oral bioavailability.

      • Self-double-emulsifying drug delivery systems (SDEDDS): To enhance absorption of water-soluble drugs.[4]

      • Natural deep eutectic solvents (NADES): Have been shown to improve the oral bioavailability of HSYA.

Q2: My this compound solution appears to be degrading. How can I improve its stability?

A2: this compound is sensitive to high temperatures, extreme pH levels, and light.[3][5]

Best Practices for Stability:

  • Temperature: Avoid heating solutions above 60°C. Store stock solutions and formulations at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months) in sealed containers, protected from moisture and light.[6]

  • pH: Maintain the pH of your solution in the neutral to slightly alkaline range. ASYB is unstable at pH ≤3.0 or >7.0.

  • Light: Protect ASYB solutions from light by using amber vials or by wrapping containers in aluminum foil. It is stable to light in aqueous solutions under some conditions, but it is best practice to minimize light exposure.[7]

Animal Model and Dosing Issues

Q3: I am not observing the expected therapeutic effect of this compound in my animal model of cerebral ischemia. What could be the reason?

A3: Several factors could contribute to a lack of efficacy, including the administration route, dosage, and the timing of administration in relation to the induced injury.

Troubleshooting Considerations:

  • Route of Administration: Due to its very low oral bioavailability, intravenous (IV) administration is more likely to achieve therapeutic concentrations in the brain for acute models like cerebral ischemia/reperfusion.[2]

  • Dosage: Effective doses in rat models of cerebral ischemia have been reported in the range of 1.75 to 8 mg/kg for intravenous administration.[2][8] Ensure your dosage is within this therapeutic window.

  • Timing of Administration: In studies on cerebral ischemia/reperfusion injury, ASYB was administered immediately after the induction of injury.[8] The therapeutic window for neuroprotective agents can be narrow, so the timing of your intervention is critical.

  • Animal Model: The severity of the ischemic insult in your model (e.g., duration of occlusion in an MCAO model) can influence the outcome. Ensure your surgical procedure is consistent and results in a reproducible infarct volume.

Frequently Asked Questions (FAQs)

What is this compound?

This compound (ASYB) is a major bioactive, water-soluble quinochalcone C-glycoside extracted from the flowers of Carthamus tinctorius L., commonly known as safflower.[1][9] It is known for its antioxidant, anti-inflammatory, and neuroprotective properties.[10]

What are the main challenges in administering ASYB to animal models?

The primary challenges are its very low oral bioavailability and its chemical instability under certain conditions (high temperature, extreme pH).[3] This makes oral administration difficult and requires careful formulation for intravenous use.

What is the mechanism of action of this compound?

ASYB has been shown to exert its neuroprotective effects by activating the Silent Information Regulator 1 (SIRT1) signaling pathway.[8][10] This pathway is involved in reducing oxidative stress and apoptosis.[8][10] ASYB treatment has been shown to increase the expression of SIRT1 and downstream targets like FOXO1 and PGC1α, while decreasing markers of apoptosis such as Bax and increasing the anti-apoptotic protein Bcl-2.[10] It also has anti-inflammatory effects, in part by suppressing the TLR4/NF-κB signaling pathway.[2]

What are the reported effective doses of this compound in animal models?

In rat models of acute permanent cerebral ischemia, intravenous doses of 1.75, 3.5, and 7 mg/kg have been shown to be effective in reducing infarct volume and neurological deficits.[2] In a rat model of cerebral ischemia/reperfusion, intravenous doses of 2, 4, and 8 mg/kg administered for three consecutive days were effective.[8]

Quantitative Data Summary

Table 1: In Vivo Efficacy of Intravenously Administered this compound in Rat Models of Cerebral Ischemia

Animal ModelDoses (mg/kg)Administration RouteKey FindingsReference
Acute Permanent Middle Cerebral Artery Occlusion (MCAO)1.75, 3.5, 7IntravenousDose-dependent reduction in neurological deficit scores and infarct volume. Significant amelioration of pathological changes.[2]
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)2, 4, 8 (daily for 3 days)IntravenousDose-dependent decrease in neurological deficit scores and reduction in infarct volume.[8]

Experimental Protocols

Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model in Rats

This protocol is based on the methodology described in studies investigating the neuroprotective effects of ASYB.[8][11]

1. Animal Preparation:

  • Use male Sprague-Dawley rats weighing 250-300g.

  • Anesthetize the rats (e.g., with an intraperitoneal injection of 10% chloral (B1216628) hydrate (B1144303) at 350 mg/kg or isoflurane).[2]

  • Maintain the body temperature at 37°C throughout the surgical procedure using a heating pad.

2. Surgical Procedure (Intraluminal Suture Method):

  • Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and the proximal end of the CCA.

  • Insert a monofilament suture (e.g., 4-0 nylon) with a rounded tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • The duration of occlusion is typically 1.5 to 2 hours.

  • For reperfusion, withdraw the suture to restore blood flow to the MCA.

3. ASYB Administration:

  • Dissolve ASYB in 0.9% saline to the desired concentrations (e.g., for doses of 2, 4, and 8 mg/kg).

  • Administer the ASYB solution intravenously via the tail vein immediately after the onset of reperfusion.

  • For multi-day studies, repeat the administration at 24-hour intervals.

4. Post-operative Care and Assessment:

  • Suture the incision and allow the animal to recover from anesthesia.

  • Monitor the animal for any signs of distress.

  • Assess neurological deficits at specified time points (e.g., 24 hours post-surgery) using a standardized scoring system.

  • At the end of the experiment, euthanize the animals and perfuse the brains for infarct volume measurement (e.g., using TTC staining).

Visualizations

Signaling Pathway

ASYB_SIRT1_Pathway cluster_stress Cerebral Ischemia/Reperfusion Injury cluster_asyb ASYB Intervention cluster_pathway SIRT1 Signaling Pathway cluster_outcome Therapeutic Outcome Oxidative_Stress Oxidative Stress (↑ ROS, ↑ MDA) Neuroprotection Neuroprotection Apoptosis Apoptosis (↑ Bax, ↓ Bcl-2) ASYB Anhydrosafflor yellow B SIRT1 SIRT1 ASYB->SIRT1 Activates SIRT1->Apoptosis Inhibits FOXO1 FOXO1 SIRT1->FOXO1 Deacetylates PGC1a PGC1α SIRT1->PGC1a Deacetylates FOXO1->Oxidative_Stress Inhibits PGC1a->Oxidative_Stress Inhibits

Caption: ASYB activates the SIRT1 signaling pathway, leading to neuroprotection.

Experimental Workflow

MCAO_Workflow A Animal Acclimation (Sprague-Dawley Rats) B Anesthesia A->B C Middle Cerebral Artery Occlusion (Intraluminal Suture) B->C D Reperfusion (Suture Withdrawal) C->D E ASYB Administration (IV) (e.g., 2, 4, 8 mg/kg) D->E F Neurological Deficit Scoring (e.g., 24h post-MCAO) E->F G Euthanasia & Brain Collection F->G H Infarct Volume Measurement (TTC Staining) G->H I Biochemical/Molecular Analysis (e.g., Western Blot, ELISA for SIRT1 pathway) G->I

Caption: Experimental workflow for MCAO/R model and ASYB administration.

References

Technical Support Center: Minimizing Batch-to-Batch Variability of Safflower Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize batch-to-batch variability in safflower (Carthamus tinctorius L.) extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in safflower extracts?

Batch-to-batch variability in safflower extracts is a multifaceted issue stemming from three main areas: raw material inconsistency, variations in the extraction process, and differences in post-extraction handling.[1]

  • Raw Material (Herbal Starting Material):

    • Genetics and Cultivar: Different safflower cultivars exhibit significant variations in their phytochemical profiles, such as phenolic content and antioxidant activity.[2][3]

    • Geographical Origin and Environmental Factors: The geographical location, soil conditions, and climate (temperature, rainfall, sunlight) where the safflower is grown heavily influence the composition of its bioactive compounds.[1][4] Volatile organic compound (VOC) fingerprints can be used to differentiate safflower from different regions.[5][6]

    • Harvesting and Post-Harvest Processing: The timing of the harvest, maturity stage, and subsequent handling and storage conditions of the plant material can alter the chemical profile.[1][4]

  • Extraction Process:

    • Method and Parameters: The choice of extraction method (e.g., maceration, Soxhlet, ultrasonic, enzymatic) and inconsistencies in parameters like solvent-to-solid ratio, temperature, and duration can lead to significant differences in extract composition and yield.[1][7][8]

    • Solvent: The type of solvent and its polarity are critical, as minor changes can significantly alter the chemical profile of the extract.[1]

  • Post-Extraction Handling:

    • Solvent Removal and Drying: Inconsistent methods for solvent removal and drying of the final extract can affect its stability and composition.[1][9]

    • Storage: Improper storage conditions of the final extract can lead to degradation of bioactive compounds.[1]

Q2: How can I standardize the raw safflower material to reduce variability?

Standardization of the raw material is a crucial first step in minimizing batch-to-batch variability.[10] Key strategies include:

  • Botanical Authentication: Ensure the correct species (Carthamus tinctorius L.) and plant part (e.g., florets, seeds) are used.[1]

  • Consistent Sourcing: Source raw materials from the same geographical region and supplier to minimize variations due to environmental factors.[1]

  • Standardized Harvesting: Implement a consistent protocol for harvesting time and methods.[1]

  • Quality Control of Raw Material: Perform macroscopic and microscopic analysis, as well as chemical fingerprinting (e.g., HPTLC, HPLC) to qualify incoming raw materials.[1]

Q3: What analytical techniques are recommended for the quality control of safflower extracts?

A multi-faceted approach to analytical testing is recommended for comprehensive quality control.

  • Chromatographic Fingerprinting: Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Ion Mobility Spectrometry (GC-IMS), and High-Performance Thin-Layer Chromatography (HPTLC) are widely used to create a "chemical fingerprint" of the extract.[5][11][12] This allows for the comparison of the presence and relative abundance of key marker compounds between batches.[1]

  • Quantitative Analysis: Quantify the concentration of known active compounds or markers, such as hydroxysafflor yellow A (HSYA), using validated analytical methods like HPLC.[2][13]

  • Spectroscopic Analysis: UV-Vis spectroscopy can be used for the quantitative estimation of pigment content, such as carthamine and safflower yellow.[14]

Troubleshooting Guide

Issue 1: Inconsistent Yield of Safflower Extract

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inconsistent Raw Material Particle Size Grind the dried safflower material to a uniform and consistent particle size (e.g., passing through a 40-mesh sieve).[1] The particle size has a significant impact on extraction efficiency.[7][15][16]
Fluctuations in Extraction Parameters Strictly control and document the solvent-to-solid ratio, extraction temperature, and duration for each batch.[1][7]
Variations in Solvent Composition Ensure the precise and consistent composition of the extraction solvent. Small changes in polarity can significantly affect yield.[1]
Inefficient Extraction Method Optimize the extraction method. For example, ultrasonic-assisted extraction can improve yield and reduce extraction time compared to conventional methods.[8]
Issue 2: Color Variation Between Extract Batches

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Oxidation of Phenolic Compounds Phenolic compounds are prone to oxidation, leading to color changes. Work quickly, minimize exposure to air and light, and consider adding antioxidants like ascorbic acid (e.g., 0.1% solution) to the extraction solvent.[17]
pH Fluctuations The pH of the extraction medium can affect the stability and color of pigments. Maintain a consistent and slightly acidic pH during extraction for better stability of polyphenols.[17]
Presence of Impurities Co-extraction of pigments like chlorophyll (B73375) can cause color variations. A preliminary purification step with a non-polar solvent (e.g., hexane) can help remove lipophilic pigments.[17]
Thermal Degradation High temperatures can degrade pigments. Employ cold extraction methods or use the lowest effective temperature for the shortest duration if heating is necessary.[17]
Issue 3: Inconsistent Chromatographic Fingerprint (HPLC/GC)

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Raw Material Variability As the primary source of variation, ensure raw material is standardized as described in the FAQs.[1]
Inconsistent Extraction Conditions Minor changes in extraction parameters can alter the chemical profile. Strictly adhere to a validated Standard Operating Procedure (SOP) for extraction.[1]
Compound Degradation Assess the stability of target compounds under your extraction and storage conditions. Lower temperatures may be required.[1]
Analytical Method Variability Validate the analytical method for robustness. Ensure consistent column performance, mobile phase preparation, and detector settings.[1]
Carryover from Previous Injections Implement a robust needle and column wash protocol between sample injections on the HPLC system.[1]

Experimental Protocols

Protocol 1: Standardized Solvent Extraction of Safflower Florets

This protocol provides a general method for reproducible solvent extraction.

  • Material Preparation:

    • Grind dried safflower florets to a uniform powder, passing through a 40-mesh sieve.[1]

    • Accurately weigh 100 g of the powdered material.

  • Extraction:

    • Place the powder in a 2 L flask and add 1 L of 80% ethanol.[1]

    • Perform extraction using a chosen method (e.g., maceration with stirring, sonication, or reflux) for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 40°C).[1]

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.[1]

    • Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., < 50°C) to remove the solvent.

  • Drying and Storage:

    • Dry the concentrated extract to a constant weight using a standardized method (e.g., vacuum oven at a specific temperature).

    • Store the final extract in an airtight, light-resistant container at a controlled low temperature.

Protocol 2: Quality Control using HPLC Fingerprinting

This protocol outlines the general steps for developing an HPLC fingerprint for quality control.

  • Standard and Sample Preparation:

    • Prepare a reference standard solution containing known marker compounds of safflower (e.g., Hydroxysafflor yellow A).

    • Accurately weigh and dissolve a standardized amount of each safflower extract batch in the mobile phase to a specific concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically used, for example, with a mixture of acetonitrile (B52724) and water (containing a small amount of acid like formic or phosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength appropriate for the target compounds (e.g., 403 nm for HSYA).[13]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Compare the chromatograms of different batches with a reference "golden batch" chromatogram.[18]

    • Assess the presence, retention time, and relative peak area of the major peaks.

    • Use multivariate statistical analysis to evaluate batch-to-batch consistency.[11]

Data Presentation

Table 1: Influence of Extraction Method on Safflower Oil Yield
Extraction MethodSolventTemperature (°C)Time (hours)Yield (%)Reference
SoxhletDiethyl Ether-437.36[15]
SoxhletPetroleum Ether-435.76[15]
SoxhletHexane-6-[15]
UltrasonicDiethyl Ether--20.72[15]
Supercritical Fluid (CO2)-35-~27[8]
Aqueous EnzymaticWater (Hemicellulase)65370.45 (recovery)[19]
Table 2: Effect of Drying Temperature on Safflower Seed Viability
Drying Temperature (°C)Germination after 240 days of storage (%)Reference
4072[20]
5050[20]
60< 20[20]
70< 20[20]

Visualizations

Experimental_Workflow raw_material Raw Material (Safflower) standardization Standardization (Botanical ID, Sourcing, QC) raw_material->standardization extraction Extraction (Controlled Parameters) standardization->extraction post_extraction Post-Extraction (Drying, Storage) extraction->post_extraction final_extract Final Safflower Extract post_extraction->final_extract qc_analysis Quality Control Analysis (HPLC, GC, HPTLC) final_extract->qc_analysis batch_release Batch Release qc_analysis->batch_release Consistent? out_of_spec Out of Specification qc_analysis->out_of_spec Inconsistent? troubleshoot Troubleshooting out_of_spec->troubleshoot troubleshoot->standardization Re-evaluate troubleshoot->extraction troubleshoot->post_extraction

Caption: Workflow for ensuring batch-to-batch consistency of safflower extracts.

Troubleshooting_Logic start Inconsistent Batch Detected check_yield Is Yield Consistent? start->check_yield check_profile Is Chemical Profile (e.g., HPLC) Consistent? check_yield->check_profile Yes investigate_extraction Investigate Extraction: - Particle Size - Temp/Time - Solvent Ratio check_yield->investigate_extraction No investigate_raw_material Investigate Raw Material: - Source - Storage - QC Data check_profile->investigate_raw_material No end Root Cause Identified check_profile->end Yes (Minor Deviation) investigate_extraction->end investigate_analytical Investigate Analytical Method: - System Suitability - Sample Prep - Degradation investigate_raw_material->investigate_analytical investigate_raw_material->end investigate_analytical->end

Caption: Logical flow for troubleshooting batch-to-batch variability issues.

References

Anhydrosafflor yellow B aggregation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the handling and use of Anhydrosafflor yellow B (ASYB) in experimental settings. Our aim is to address common challenges, with a particular focus on maintaining the stability and integrity of ASYB stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ASYB)?

This compound is a quinochalcone C-glycoside and a major water-soluble pigment isolated from the flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] It is recognized for its significant biological activities, including antioxidant effects and the inhibition of ADP-induced platelet aggregation.[1] ASYB is often studied for its neuroprotective properties, particularly in the context of cerebral ischemia/reperfusion injury.[3][4][5]

Q2: My ASYB stock solution appears cloudy or has visible particles. What is happening?

This observation, which can be described as aggregation or precipitation, is likely due to the degradation or reduced solubility of ASYB under suboptimal storage or handling conditions. ASYB is susceptible to degradation at high temperatures and in non-neutral pH environments.

Q3: How should I prepare a stock solution of ASYB?

Q4: What are the recommended storage conditions for ASYB powder and stock solutions?

For detailed storage recommendations, please refer to the "Data Presentation" section. In general, solid ASYB should be stored at -20°C, protected from light and moisture.[6] Stock solutions are best stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q5: Is ASYB sensitive to light?

There are conflicting reports regarding the light sensitivity of ASYB. One study suggests that ASYB is stable under light irradiation, while related compounds like Hydroxysafflor Yellow A (HSYA) are known to degrade when exposed to light. To err on the side of caution, it is best practice to protect ASYB solutions from light during preparation, storage, and experimentation.

Troubleshooting Guide: this compound Solution Instability

This guide addresses the common issue of ASYB "aggregation" or precipitation in stock solutions. The underlying cause is often chemical instability leading to degradation and reduced solubility.

Problem Potential Cause Recommended Solution
Cloudiness or precipitation upon preparation - Exceeding solubility limit- Impure solvent- Incorrect pH of the solvent- Ensure the concentration does not exceed the solubility limit in the chosen solvent.- Use high-purity, sterile solvents.- For aqueous solutions, use a neutral pH buffer (e.g., PBS pH 7.2-7.4).
Precipitate forms after freeze-thaw cycles - Repeated temperature fluctuations promoting degradation and aggregation.- Aliquot the stock solution into single-use volumes immediately after preparation to minimize freeze-thaw cycles.
Solution color changes over time (e.g., fading of the yellow color) - Degradation of the ASYB molecule.- This indicates chemical instability. Discard the solution and prepare a fresh stock following the recommended protocols.- Ensure storage at the correct temperature (-80°C for long-term) and protection from light.
Inconsistent experimental results using the same stock solution - Partial degradation of ASYB, leading to a lower effective concentration.- Prepare a fresh stock solution from the solid compound.- Re-evaluate storage and handling procedures to ensure consistency.

Data Presentation

Table 1: Solubility and Storage Recommendations for this compound
ParameterRecommendationSource(s)
Form Solid[1]
Color Light yellow to yellow[1]
Storage of Solid -20°C, sealed, away from moisture and light[6]
Recommended Solvents Water (≥ 50 mg/mL), DMSO, 10% Methanol[1][7]
Stock Solution Storage -80°C for up to 6 months-20°C for up to 1 month(Sealed, away from moisture and light)[1]
Handling Aliquot to avoid repeated freeze-thaw cycles.For aqueous solutions, filter sterilize (0.22 µm filter) before use.[1]
Table 2: Stability Profile of this compound
ConditionStabilityDegradation ProductsSource(s)
High Temperature (>60°C) Unstable; degradation occurs.p-coumaric acid and other compounds.[8]
pH Stable at neutral pH. Degrades at pH ≤ 3.0 or > 7.0.p-coumaric acid and other compounds.[8]
Light Irradiation Reported to be stable. However, protection from light is recommended as a precaution.Not specified.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Preparation of Materials:

    • This compound (solid)

    • High-purity solvent (e.g., sterile deionized water, DMSO, or 10% methanol)

    • Sterile microcentrifuge tubes or vials

    • Pipettes and sterile tips

    • Vortex mixer

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Equilibrate the vial of solid ASYB to room temperature before opening to prevent condensation.

    • Weigh the desired amount of ASYB in a sterile tube.

    • Add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., for a 10 mM stock in DMSO).

    • Vortex the solution until the ASYB is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary, but avoid high temperatures.

    • If preparing an aqueous stock solution for cell culture, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.[1]

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of Working Solution from Stock
  • Preparation of Materials:

    • Frozen aliquot of ASYB stock solution

    • Appropriate sterile diluent (e.g., cell culture medium, phosphate-buffered saline)

  • Procedure:

    • Thaw a single-use aliquot of the ASYB stock solution at room temperature.

    • Once thawed, briefly vortex the stock solution to ensure homogeneity.

    • Dilute the stock solution to the final desired working concentration using the appropriate sterile diluent. For example, to prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution.

    • Mix the working solution thoroughly by gentle pipetting or inverting the tube.

    • Use the freshly prepared working solution immediately for your experiment. Do not store diluted working solutions.

Mandatory Visualizations

ASYB_Stock_Preparation_Workflow Experimental Workflow: ASYB Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start: Equilibrate Solid ASYB weigh Weigh ASYB start->weigh add_solvent Add Sterile Solvent (Water, DMSO, etc.) weigh->add_solvent vortex Vortex to Dissolve add_solvent->vortex filter Filter Sterilize (0.22 µm) (for aqueous solutions) vortex->filter aliquot Aliquot into Single-Use Tubes vortex->aliquot Non-aqueous Solution filter->aliquot Aqueous Solution store_minus_80 Store at -80°C (Long-term) aliquot->store_minus_80 store_minus_20 Store at -20°C (Short-term) aliquot->store_minus_20

Caption: Workflow for preparing a stable this compound stock solution.

SIRT1_Signaling_Pathway This compound and the SIRT1 Signaling Pathway cluster_pathway Cellular Response to Ischemia/Reperfusion Injury ASYB This compound SIRT1 SIRT1 ASYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 PGC1a PGC1α SIRT1->PGC1a Bcl2 Bcl-2 FOXO1->Bcl2 Upregulates Bax Bax FOXO1->Bax Downregulates OxidativeStress Oxidative Stress PGC1a->OxidativeStress Reduces Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Neuroprotection Neuroprotection Apoptosis->Neuroprotection OxidativeStress->Neuroprotection

Caption: ASYB's role in the SIRT1 neuroprotective signaling pathway.

References

Technical Support Center: Enhancing the Oral Bioavailability of Anhydrosafflor Yellow B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the poor oral bioavailability of Anhydrosafflor Yellow B (ASYB). Given the limited direct research on ASYB, much of the guidance is based on extensive studies of the structurally similar and co-existing compound, Hydroxysafflor Yellow A (HSYA), which faces analogous absorption barriers.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound (ASYB) so low?

A1: The poor oral bioavailability of ASYB is attributed to several factors. As a water-soluble compound, it exhibits poor permeability across the intestinal epithelial membrane.[1] Like the related compound Hydroxysafflor yellow A (HSYA), which is classified as a Biopharmaceutics Classification System (BCS) Class III drug (high solubility, low permeability), ASYB likely faces similar absorption challenges.[2][3] These challenges include potential degradation in the gastrointestinal tract, first-pass metabolism in the liver, and efflux by transporters like P-glycoprotein (P-gp).[1][2][3] The absolute oral bioavailability of a similar compound, HSYA, has been reported to be as low as 1.2%.[3][4][5]

Q2: What are the primary strategies to improve the oral bioavailability of ASYB?

A2: Several advanced drug delivery systems have proven effective for the structurally similar HSYA and are promising for ASYB. These include:

  • Lipid-based formulations: Such as nanoemulsions, self-emulsifying drug delivery systems (SEDDS), and solid lipid nanoparticles (SLNs) can enhance absorption by improving solubilization and lymphatic transport.[4][6]

  • Polymeric nanoparticles: Encapsulating ASYB in polymers like chitosan (B1678972) can protect it from degradation and enhance its uptake.[6][7]

  • Complexation: Forming complexes with molecules like phospholipids (B1166683) or cyclodextrins can improve stability and permeability.[8]

  • Use of excipients: Certain excipients can act as permeation enhancers or P-gp inhibitors, thereby increasing intestinal absorption.[2][9]

Q3: How can I select the best formulation strategy for my ASYB experiments?

A3: The choice of formulation depends on your specific research goals and available resources.

  • For initial screening, simple co-administration with absorption enhancers like sodium caprate can be a starting point.[7]

  • For more significant and sustained improvements, developing a nano-formulation such as a self-double-emulsifying drug delivery system (SDEDDS) or chitosan-based nanoparticles is recommended.[2][6][7]

  • Consider the desired release profile. Lipid-based systems can often be tailored for controlled release.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low encapsulation efficiency of ASYB in lipid nanoparticles. 1. Poor solubility of ASYB in the lipid phase. 2. Suboptimal homogenization or sonication parameters. 3. Inappropriate ratio of drug to lipid and surfactant.1. Although ASYB is hydrophilic, try incorporating a small amount of a co-solvent or forming a complex to improve lipid compatibility. 2. Optimize homogenization speed and time, or sonication amplitude and duration. 3. Perform a systematic study varying the drug-lipid-surfactant ratios to find the optimal formulation.
Inconsistent pharmacokinetic data (high variability in plasma concentrations). 1. Instability of the formulation in the GI tract. 2. Variability in GI transit time and food effects in animal models. 3. Issues with the analytical method for ASYB quantification in plasma.1. Evaluate the in vitro stability of your formulation in simulated gastric and intestinal fluids.[3] 2. Ensure strict adherence to fasting protocols for animal studies. Standardize dosing procedures. 3. Validate your analytical method for linearity, accuracy, and precision. Check for potential matrix effects.
No significant improvement in bioavailability despite using a nano-formulation. 1. The chosen formulation may not effectively overcome the primary absorption barrier (e.g., P-gp efflux). 2. Particle size or zeta potential of the nanoparticles may not be optimal for absorption. 3. Insufficient in vivo dose administered.1. Incorporate a known P-gp inhibitor (e.g., Tween 80, Labrasol) into your formulation.[2] 2. Characterize your nanoparticles for size, polydispersity index (PDI), and zeta potential. Aim for a particle size in the range of 100-300 nm for oral delivery. 3. Conduct a dose-ranging study to determine if a higher dose yields better bioavailability.
Signs of toxicity in animal models after administration of the formulation. 1. Toxicity of the excipients used at the administered concentration. 2. Potential for mucosal damage from permeation enhancers.1. Review the safety data for all excipients. Consider using lower concentrations or alternative, biocompatible excipients. 2. Perform histopathological studies of the intestine to assess for any damage.[2] If damage is observed, reduce the concentration of the permeation enhancer.

Quantitative Data on Bioavailability Enhancement

The following table summarizes the relative bioavailability improvements observed for HSYA with various formulation strategies. These results provide a strong rationale for exploring similar approaches for ASYB.

Formulation Strategy Key Excipients/Components Relative Bioavailability Increase (vs. Solution) Reference
Self-Double-Emulsifying Drug Delivery System (SDEDDS)Labrasol, Tween 80, Capryol 90217% (2.17-fold)[2]
Chitosan Complex GranulesChitosan, Sodium Caprate476% (4.76-fold)[6][7]
Solid Lipid Nanoparticles (SLNs)Tween 80 (as emulsifier)397% (3.97-fold)[6]
Natural Deep Eutectic Solvent (NADES)Glucose, Choline Chloride326.08% (3.26-fold)[3][10]
Nanoemulsion (with phospholipid complex)Phospholipid, HPCD, ChitosanSignificantly increased AUC[8]

Experimental Protocols

Protocol 1: Preparation of a Self-Double-Emulsifying Drug Delivery System (SDEDDS)

This protocol is adapted from a method used for HSYA and can be a starting point for ASYB.[2]

  • Preparation of the Internal Aqueous Phase (w): Dissolve ASYB in deionized water to a final concentration of 10 mg/mL.

  • Formation of the Primary Emulsion (w/o):

    • Prepare the oil phase by mixing Labrafac Lipophile WL 1349 and Span 80.

    • Slowly add the internal aqueous phase to the oil phase with continuous stirring using a magnetic stirrer.

    • Homogenize the mixture at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a stable water-in-oil (w/o) emulsion.

  • Preparation of the Final SDEDDS:

    • Add hydrophilic surfactants (e.g., a mixture of Tween 80 and Labrasol) to the primary w/o emulsion.

    • Stir the mixture gently until a clear and homogenous system is formed.

  • Characterization:

    • When introduced into an aqueous medium under gentle agitation, the SDEDDS should spontaneously form a w/o/w double emulsion.

    • Characterize the resulting emulsion for droplet size, zeta potential, and morphology (e.g., using transmission electron microscopy).

Protocol 2: Preparation of ASYB-Chitosan Nanoparticles

This protocol is based on the complexation of HSYA with chitosan.[6][7]

  • Preparation of ASYB Solution: Dissolve ASYB in deionized water.

  • Preparation of Chitosan Solution: Dissolve chitosan in a dilute acidic solution (e.g., 1% acetic acid) with gentle heating and stirring. Adjust the pH to around 4.5-5.0.

  • Formation of Nanoparticles:

    • Add the ASYB solution dropwise to the chitosan solution under constant magnetic stirring.

    • The formation of nanoparticles occurs spontaneously via ionic gelation between the positively charged chitosan and any negatively charged groups on ASYB, along with physical entrapment.

  • Purification and Collection:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes.

    • Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unentrapped ASYB and residual reagents.

    • Lyophilize the purified nanoparticles to obtain a dry powder for storage and further use.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Calculate the encapsulation efficiency and drug loading capacity by quantifying the amount of ASYB in the supernatant and the lyophilized powder.

Visualizations

Diagram 1: Barriers to Oral Bioavailability of ASYB

cluster_GI Gastrointestinal Tract cluster_Barriers Absorption Barriers ASYB_Oral Oral ASYB (High Solubility) Dissolution Dissolution in GI Fluids ASYB_Oral->Dissolution Rapid Permeation Low Permeability (Intestinal Epithelium) Dissolution->Permeation Poor Metabolism First-Pass Metabolism (Liver) Permeation->Metabolism Efflux P-gp Efflux Permeation->Efflux Systemic_Circulation Systemic Circulation (Low Bioavailability) Metabolism->Systemic_Circulation Reduced Drug Level

Caption: Logical workflow illustrating the key challenges limiting the oral bioavailability of ASYB.

Diagram 2: Mechanism of Nano-formulations in Enhancing ASYB Bioavailability

cluster_Benefits Bioavailability Enhancement Mechanisms Nano_ASYB ASYB Nano-formulation (e.g., SDEDDS, NP) Protection Protection from GI Degradation Nano_ASYB->Protection Permeability Increased Permeability (e.g., via M-cells, paracellular transport) Nano_ASYB->Permeability Efflux_Inhibition Inhibition of P-gp Efflux Nano_ASYB->Efflux_Inhibition Lymphatic_Uptake Enhanced Lymphatic Uptake (for lipidic systems) Nano_ASYB->Lymphatic_Uptake Systemic_Circulation Systemic Circulation (Improved Bioavailability) Permeability->Systemic_Circulation Lymphatic_Uptake->Systemic_Circulation

Caption: How nano-formulations can overcome barriers to improve the systemic absorption of ASYB.

References

Anhydrosafflor yellow B light sensitivity and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the light sensitivity and proper handling of Anhydrosafflor yellow B (AHSYB). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound (AHSYB) sensitive to light?

There is conflicting information in the scientific literature regarding the photosensitivity of this compound. One study utilizing HPLC-DAD-ESI-MSn to analyze the stability of AHSYB in a safflower injection reported that the compound did not degrade under light irradiation. However, other studies on safflower pigments suggest that while they are relatively stable to light in aqueous solutions, precautions should still be taken.[1] It is a common practice in pharmaceutical handling to protect compounds from light, especially when their photostability has not been exhaustively determined.[2] Given this, it is recommended to handle AHSYB as a potentially light-sensitive compound to minimize any risk of photodegradation.

Q2: What are the recommended storage conditions for AHSYB?

To ensure the stability of this compound, it should be stored in a sealed container, protected from moisture and light. Recommended storage temperatures are:

  • -80°C for long-term storage (up to 6 months).

  • -20°C for short-term storage (up to 1 month).

Q3: What are the potential consequences of exposing AHSYB to light?

Exposure of photosensitive compounds to light, particularly UV and blue light with wavelengths between 300 nm and 500 nm, can lead to photodegradation.[2] This degradation can result in a loss of the compound's potency and the formation of impurities.[2] These new chemical entities could potentially interfere with experimental results or, in a therapeutic context, lead to adverse effects.

Q4: Are there any known degradation products of AHSYB resulting from light exposure?

The specific photodegradation products of this compound are not well-documented in the available scientific literature. While p-coumaric acid has been identified as a degradation product of AHSYB under conditions of high temperature (>60°C) and extreme pH (≤3.0 or >7.0), it is not confirmed to be a result of photodegradation.

Q5: How can I protect my AHSYB samples during experiments?

To protect this compound from potential photodegradation during experimental procedures, the following precautions are recommended:

  • Work in a dimly lit environment or use amber or red lighting.[3]

  • Use amber-colored glassware or wrap clear glassware and containers with aluminum foil.[2][3]

  • Prepare solutions and conduct experiments away from direct sunlight and strong artificial light sources.[2]

  • If samples need to be incubated, do so in a dark incubator or cover them to block out light.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or unexpected experimental results (e.g., loss of biological activity, appearance of unknown peaks in HPLC). The compound may have degraded due to light exposure.1. Review your handling and experimental procedures to ensure all light protection measures were followed. 2. Prepare a fresh stock solution from a properly stored aliquot of AHSYB and repeat the experiment under strict light-protected conditions. 3. Analyze an aliquot of the suspect stock solution using a stability-indicating HPLC method to check for degradation products.
Visible change in the color of the AHSYB solution (e.g., fading). This could be an indication of degradation.1. Discard the solution. 2. Prepare a fresh solution from a properly stored solid sample. 3. Ensure all subsequent steps are performed with rigorous light protection.
Difficulty dissolving the AHSYB solid. This is unlikely to be related to light exposure but may be due to moisture absorption.1. Ensure the compound has been stored in a tightly sealed container. 2. If using an aqueous stock solution, consider preparing it fresh and filtering it through a 0.22 µm filter before use.

Quantitative Data on Photostability

Specific quantitative data on the photodegradation kinetics of pure this compound is limited. However, studies on safflower yellow pigments provide some insight into their general stability.

Compound/Mixture Light Source/Intensity Experimental Conditions Observed Degradation Reference
Safflower Yellow Pigments550 W/m²Model beverage system, 30°CReported as the most stable among the tested natural yellow colorants, but specific degradation rate was not provided.[1]
Safflower Yellow Pigments400 Lux and UV lightAqueous solutionThe study noted that carthamin (a red pigment from safflower) is more stable than safflower yellow in light treatment, but did not provide quantitative degradation data for the yellow pigments.[4]
Safflower Yellow DyeNot specifiedAqueous solutionThe absorbance of the yellow dye solution did not decrease within 84 hours of the experiment.[5]

Note: The data above is for safflower yellow pigment mixtures and not specifically for isolated this compound. Therefore, it should be used as a general guideline. For critical applications, it is recommended to perform a photostability study under your specific experimental conditions.

Experimental Protocols

Protocol for a Forced Photodegradation Study of this compound

This protocol is designed to assess the photostability of AHSYB in solution.

Objective: To determine the extent of degradation of AHSYB when exposed to a controlled light source.

Materials:

  • This compound (solid)

  • Solvent (e.g., methanol, water, or experimental buffer)

  • Photostability chamber with a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter)

  • Amber and clear glass vials

  • HPLC system with a UV detector

  • Validated stability-indicating HPLC method (see below for an example)

Procedure:

  • Prepare a stock solution of AHSYB of a known concentration in the desired solvent.

  • Divide the solution into two sets of vials: one set in clear glass (exposed sample) and one in amber glass (control/dark sample).

  • Place both sets of vials in the photostability chamber.

  • Expose the vials to the light source for a defined period. It is recommended to pull time points at several intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • At each time point, withdraw an aliquot from both the clear and amber vials.

  • Analyze the samples immediately by a stability-indicating HPLC method to determine the concentration of AHSYB and detect any degradation products.

  • Calculate the percentage of degradation at each time point by comparing the peak area of AHSYB in the exposed sample to that in the control sample.

Example of a Stability-Indicating HPLC Method for this compound

This method can be used to separate AHSYB from its potential degradation products.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B).

    • Example Gradient: 0-12 min, 10-22% A; 12-20 min, 22-26% A; 20-30 min, 26-95% A.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 403 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Note: This method should be validated to ensure it can separate AHSYB from any peaks corresponding to degradation products generated under various stress conditions (light, heat, acid, base, oxidation).

Visualizations

Handling_Workflow Workflow for Handling Potentially Light-Sensitive this compound cluster_storage Storage cluster_preparation Sample Preparation cluster_experiment Experimentation receive Receive Compound store Store immediately at -20°C (short-term) or -80°C (long-term) in a dark, sealed container. receive->store weigh Weigh compound under subdued/amber light. store->weigh dissolve Dissolve in solvent using amber vials or foil-wrapped clear vials. weigh->dissolve conduct Conduct experiment away from direct light sources. dissolve->conduct incubate If incubation is needed, use a dark incubator or cover samples. conduct->incubate analyze Analyze samples promptly or store protected from light. incubate->analyze Troubleshooting_Tree Troubleshooting Unexpected Experimental Results with AHSYB cluster_yes cluster_no start Unexpected Experimental Results (e.g., low activity, extra peaks) check_handling Were light protection protocols followed strictly? start->check_handling check_other Consider other sources of error: - Reagent stability - Instrument performance - Calculation errors check_handling->check_other Yes degradation Light-induced degradation is a likely cause. check_handling->degradation No action Action: 1. Prepare fresh AHSYB stock under strict light protection. 2. Repeat the experiment. 3. Use a stability-indicating HPLC method to analyze the old stock for degradation. degradation->action

References

Technical Support Center: Anhydrosafflor Yellow B in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Anhydrosafflor yellow B (ASYB) in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues of nonspecific binding and other assay interferences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which assays is it commonly used?

This compound (ASYB) is a quinochalcone C-glycoside, a natural water-soluble pigment isolated from the florets of Carthamus tinctorius (safflower).[1] It is investigated for a variety of pharmacological activities. Common biochemical assays involving ASYB include:

  • Platelet Aggregation Assays: To investigate its inhibitory effects on platelet function.[2]

  • Antioxidant Capacity Assays: Such as DPPH, FRAP, and ORAC assays to determine its free-radical scavenging properties.[3][4][5]

  • Cell-Based Assays: To study its effects on signaling pathways, such as the SIRT1 pathway in neuronal cells.[6][7]

  • Enzyme Activity Assays: Where ASYB might be screened as a potential inhibitor or activator.

Q2: What are the potential causes of nonspecific binding or assay interference with ASYB?

As a small molecule, ASYB can potentially lead to misleading results in biochemical assays through several mechanisms:

  • Compound Aggregation: At higher concentrations, small molecules can form colloidal aggregates that sequester and denature proteins, leading to nonspecific inhibition.[8]

  • Chemical Reactivity: ASYB may chemically react with assay components, such as proteins or detection reagents.

  • Autofluorescence: Being a yellow pigment, ASYB might exhibit autofluorescence, interfering with fluorescence-based assays.[8]

  • Light Absorption: In colorimetric assays, the intrinsic color of ASYB can interfere with absorbance readings.[8]

  • Nonspecific Protein Binding: ASYB may bind to sites on proteins other than the intended target, leading to false-positive or false-negative results.

Q3: I am observing high background signals in my ELISA-based assay when using ASYB. What are the likely causes?

High background in ELISAs is a common issue and can be exacerbated by the introduction of small molecules like ASYB.[6] Potential causes include:

  • Insufficient Blocking: The blocking buffer may not be effectively preventing ASYB from binding to unoccupied sites on the microplate wells.

  • Inadequate Washing: Insufficient washing between steps can leave residual unbound ASYB, which contributes to the background signal.

  • Cross-Reactivity: The detection antibodies may be nonspecifically binding to ASYB.

  • Contamination: Reagents or buffers may be contaminated.

Troubleshooting Guides

Issue 1: High Variability and Steep Dose-Response Curve in Enzyme Inhibition Assays

Possible Cause: this compound is forming aggregates that inhibit the enzyme nonspecifically.[8]

Troubleshooting Protocol:

  • Introduce a Non-ionic Detergent: Repeat the assay with the addition of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 to the assay buffer.[8]

  • Compare Dose-Response Curves: Analyze the IC50 value and the shape of the dose-response curve with and without the detergent. A significant rightward shift in the IC50 and a more gradual, sigmoidal curve in the presence of the detergent suggest that the initial inhibition was due to aggregation.

  • Visual Inspection: Centrifuge a high-concentration solution of ASYB in your assay buffer. The presence of a pellet may indicate poor solubility or aggregation.

Issue 2: Suspected Assay Interference in Fluorescence-Based Assays

Possible Cause: Autofluorescence of this compound or quenching of the fluorescent signal.[8]

Troubleshooting Protocol:

  • Measure ASYB Autofluorescence:

    • Prepare a serial dilution of ASYB in the assay buffer.

    • Include wells with only the assay buffer as a blank.

    • Read the plate using the same excitation and emission wavelengths as your primary assay.

    • A concentration-dependent increase in fluorescence indicates autofluorescence.

  • Assess Fluorescence Quenching (Inner Filter Effect):

    • Run a standard curve of your fluorophore with and without a high concentration of ASYB.

    • A decrease in the fluorescent signal in the presence of ASYB suggests quenching.

Experimental Protocols

Protocol 1: Platelet Aggregation Assay

This protocol is adapted from studies investigating the anti-platelet effects of safflower extracts.[2][9][10]

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect human blood into tubes containing 3.8% sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

    • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes.

  • Platelet Aggregation Measurement:

    • Adjust the PRP platelet count with PPP to the desired concentration.

    • Pre-warm the PRP samples to 37°C.

    • Add different concentrations of ASYB or vehicle control to the PRP and incubate for a few minutes.

    • Induce platelet aggregation by adding an agonist such as ADP or arachidonic acid.

    • Measure the change in light transmittance using a platelet aggregometer. The baseline is set with PRP (0% aggregation) and the endpoint with PPP (100% aggregation).

  • Data Analysis:

    • Calculate the percentage of platelet aggregation inhibition for each concentration of ASYB compared to the vehicle control.

Protocol 2: DPPH Radical Scavenging Assay

This protocol is based on methods for determining the antioxidant activity of natural compounds.[3][4]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

    • Prepare serial dilutions of ASYB in methanol.

    • Ascorbic acid can be used as a positive control.

  • Assay Procedure:

    • Add the ASYB solutions or controls to a 96-well plate.

    • Add the DPPH solution to all wells and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity.

Quantitative Data Summary

Assay TypeParameterASYB ConcentrationObserved EffectReference
Platelet Aggregation Inhibition of ADP-induced aggregation25-100 µg/mLDose-dependent inhibition[2]
Antioxidant Activity DPPH Radical Scavenging2.19 - 35.00 mg/mLIncreased activity with concentration[4]
Cell Viability (OGD/R model) Increased cell viabilityNot specifiedProtective effect[6][7]
SIRT1 Pathway Increased mRNA and protein expression of SIRT1, FOXO1, PGC1αNot specifiedUpregulation of the pathway[6][7]

Visualizations

Signaling Pathway

SIRT1_Pathway ASYB Anhydrosafflor yellow B SIRT1 SIRT1 ASYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Deacetylates PGC1a PGC1α SIRT1->PGC1a Deacetylates Apoptosis Apoptosis FOXO1->Apoptosis Inhibits OxidativeStress Oxidative Stress PGC1a->OxidativeStress Reduces Neuroprotection Neuroprotection

Caption: ASYB-mediated activation of the SIRT1 signaling pathway.

Experimental Workflow

Troubleshooting_Workflow start Unexpected Assay Results with ASYB check_interference Check for Assay Interference start->check_interference autofluorescence Test for Autofluorescence and Quenching check_interference->autofluorescence aggregation Test for Aggregation (e.g., add detergent) autofluorescence->aggregation No correct_data Correct Data for Interference autofluorescence->correct_data Yes reactivity Assess Chemical Reactivity (pre-incubation study) aggregation->reactivity No optimize_assay Optimize Assay Conditions (e.g., change buffer) aggregation->optimize_assay Yes reactivity->optimize_assay Yes end Valid Assay Data reactivity->end No correct_data->end optimize_assay->end

Caption: Workflow for troubleshooting ASYB assay interference.

Logical Relationships

Logical_Troubleshooting cluster_symptom Symptom cluster_cause Potential Cause cluster_solution Solution symptom High Background Signal cause1 Nonspecific Binding of ASYB symptom->cause1 cause2 Insufficient Washing symptom->cause2 cause3 Ineffective Blocking symptom->cause3 solution1 Add Detergent (e.g., Tween-20) to Wash Buffers cause1->solution1 solution2 Increase Wash Steps and/or Duration cause2->solution2 solution3 Increase Blocking Time or Change Blocking Agent (e.g., Casein) cause3->solution3

Caption: Troubleshooting logic for high background signals.

References

Validation & Comparative

Anhydrosafflor Yellow B vs. Hydroxysafflor Yellow A: A Comparative Guide to Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective efficacy of two prominent chalcone (B49325) compounds derived from the safflower plant (Carthamus tinctorius): Anhydrosafflor yellow B (ASYB) and Hydroxysafflor yellow A (HSYA). Both compounds have demonstrated significant potential in mitigating neuronal damage in various models of neurological disorders, particularly cerebral ischemia/reperfusion (I/R) injury. This analysis is based on experimental data from preclinical studies, offering a valuable resource for researchers investigating novel therapeutic strategies for neurodegenerative diseases.

Comparative Efficacy: In Vitro and In Vivo Evidence

A key study directly comparing ASYB and HSYA has demonstrated that both compounds exhibit remarkable and largely similar neuroprotective properties against cerebral I/R injury.[1][2] The protective effects are observed across both cell-based (in vitro) and animal (in vivo) models.

In Vitro Neuroprotection: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

In primary cultured hippocampal neurons subjected to OGD/R, a cellular model mimicking ischemic conditions, both ASYB and HSYA have been shown to significantly enhance cell viability and reduce cellular damage.[3][4]

Table 1: In Vitro Neuroprotective Effects of ASYB and HSYA on Hippocampal Neurons after OGD/R Injury

ParameterTreatment GroupASYB (40, 60, 80 µM)HSYA (40, 60, 80 µM)OGD/R Model GroupControl Group
Cell Viability Dose-dependent increaseDose-dependent increaseMarkedly inhibitedNormal
LDH Release Dose-dependent decreaseDose-dependent decreaseSignificantly increasedNormal
Oxidative Stress
ROS LevelsDose-dependent decreaseDose-dependent decreaseSignificantly increasedNormal
MDA LevelsDose-dependent decreaseDose-dependent decreaseSignificantly increasedNormal
SOD ActivityDose-dependent increaseDose-dependent increaseMarkedly decreasedNormal
GSH-Px ActivityDose-dependent increaseDose-dependent increaseMarkedly decreasedNormal
Apoptosis
Apoptotic Cells (%)Dose-dependent decreaseDose-dependent decreaseSignificantly increasedNormal
Bax mRNA ExpressionDose-dependent decreaseDose-dependent decreaseSignificantly increasedNormal
Bcl-2 mRNA ExpressionDose-dependent increaseDose-dependent increaseSignificantly decreasedNormal

Source: Fangma et al., 2021.[3][4]

In Vivo Neuroprotection: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model

In a rat model of stroke (MCAO/R), both ASYB and HSYA demonstrated potent neuroprotective effects, leading to improved neurological outcomes and reduced brain damage.[3][4] HSYA has been shown to have similar potency to nimodipine, a clinically used drug, in reducing neurological deficit scores and infarct area.[5][6][7] ASYB has also been independently shown to reduce neurological deficits and infarct volume in a dose-dependent manner in a model of acute permanent cerebral ischemia.[8]

Table 2: In Vivo Neuroprotective Effects of ASYB and HSYA in MCAO/R Rats

ParameterTreatment GroupASYB (3.5, 7, 14 mg/kg)HSYA (3.5, 7, 14 mg/kg)MCAO/R Model GroupSham Group
Neurological Deficit Score Dose-dependent decreaseDose-dependent decreaseSevere neurological injuryNormal
Infarct Volume (%) Dose-dependent decreaseDose-dependent decreaseSignificant infarctionNo infarction
Oxidative Stress (Serum)
ROS LevelsDose-dependent decreaseDose-dependent decreaseMarkedly increasedNormal
MDA LevelsDose-dependent decreaseDose-dependent decreaseMarkedly increasedNormal
SOD ActivityDose-dependent increaseDose-dependent increaseMarkedly decreasedNormal
GSH-Px ActivityDose-dependent increaseDose-dependent increaseMarkedly decreasedNormal
Apoptosis (TUNEL Staining)
Apoptotic CellsDose-dependent decreaseDose-dependent decreaseLarge number of apoptotic cellsNearly no apoptotic cells

Source: Fangma et al., 2021.[3][4]

Mechanistic Insights: Shared and Unique Pathways

Both ASYB and HSYA appear to exert their neuroprotective effects through multiple mechanisms, with a significant overlap in their modes of action.

Attenuation of Oxidative Stress

A primary mechanism for both compounds is the significant reduction of oxidative stress.[3][4] They achieve this by decreasing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, while simultaneously boosting the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[3][4] Studies on PC12 cells injured by OGD/R also indicate that both HSYA and ASYB can alleviate ferroptosis and parthanatos, two forms of programmed cell death linked to oxidative stress.[9]

Inhibition of Apoptosis

Both ASYB and HSYA effectively suppress neuronal apoptosis.[3][4] This is achieved by modulating the expression of key apoptosis-related proteins, specifically by downregulating the pro-apoptotic protein Bax and upregulating the anti-apoptotic protein Bcl-2.[3][4] HSYA has also been shown to inhibit the mitochondrial apoptosis pathway by preventing the opening of the mitochondrial permeability transition pore (mPTP) and reducing the release of cytochrome c.[10][11]

Modulation of Signaling Pathways

SIRT1 Signaling Pathway: A crucial shared mechanism for the neuroprotective effects of both ASYB and HSYA is the activation of the Sirtuin 1 (SIRT1) signaling pathway.[3][4] SIRT1 is a key regulator of cellular stress resistance and survival. Both compounds increase the expression of SIRT1 and its downstream targets, including forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[3][4] The neuroprotective effects of both ASYB and HSYA are significantly diminished when a SIRT1 inhibitor (EX527) is used, confirming the critical role of this pathway.[3][4]

cluster_0 Neuroprotective Effects of ASYB & HSYA ASYB Anhydrosafflor yellow B SIRT1 SIRT1 ASYB->SIRT1 HSYA Hydroxysafflor yellow A HSYA->SIRT1 FOXO1 FOXO1 SIRT1->FOXO1 activates PGC1a PGC-1α SIRT1->PGC1a activates Apoptosis Apoptosis (Bax/Bcl-2) SIRT1->Apoptosis inhibits Neuronal_Survival Neuronal Survival SIRT1->Neuronal_Survival promotes Oxidative_Stress Oxidative Stress (ROS, MDA) FOXO1->Oxidative_Stress inhibits PGC1a->Oxidative_Stress inhibits Oxidative_Stress->Neuronal_Survival negatively impacts Apoptosis->Neuronal_Survival negatively impacts

SIRT1 Signaling Pathway Activation by ASYB and HSYA.

Other HSYA-Specific Pathways: While the direct comparative data for ASYB on other pathways is limited, extensive research on HSYA has revealed its modulatory effects on several other neuroprotective pathways, including:

  • HIF-1α/BNIP3 Pathway: HSYA can activate this pathway to induce autophagy, which plays a protective role in ischemic stroke.[12]

  • PI3K/Akt/GSK3β Pathway: HSYA has been shown to inhibit apoptosis by activating this pro-survival signaling cascade.[11]

  • Anti-inflammatory Mechanisms: HSYA can reduce the expression of pro-inflammatory cytokines.[10] Similarly, ASYB has been shown to alleviate brain injury in acute permanent cerebral ischemia through an anti-inflammatory mechanism, suppressing the expression of HSP60, TLR-4, IL-6, and TNF-α.[8]

  • Anti-excitotoxicity: HSYA protects neurons from excitotoxic death by inhibiting N-methyl-D-aspartate receptors (NMDARs).[11][13]

Experimental Protocols

The following are summarized methodologies for the key experiments cited in the comparative studies.

In Vitro: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
  • Cell Culture: Primary hippocampal neurons are isolated from neonatal rats and cultured.

  • OGD Insult: The culture medium is replaced with glucose-free Earle's balanced salt solution, and the cells are placed in a hypoxic chamber (95% N₂, 5% CO₂) for a specified period (e.g., 2 hours).

  • Reperfusion: The glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for a further period (e.g., 24 hours).

  • Drug Treatment: ASYB or HSYA is added to the culture medium at the beginning of reperfusion at various concentrations.

  • Assessment: Cell viability (e.g., CCK-8 assay), LDH release, oxidative stress markers (ROS, MDA, SOD, GSH-Px), and apoptosis (e.g., Hoechst 33342 staining, TUNEL assay, Western blot for Bax/Bcl-2) are measured.

cluster_workflow OGD/R Experimental Workflow Start Primary Hippocampal Neuron Culture OGD Oxygen-Glucose Deprivation (OGD) Start->OGD Reperfusion Reperfusion OGD->Reperfusion Treatment ASYB/HSYA Treatment Reperfusion->Treatment Analysis Endpoint Analysis: - Cell Viability - Oxidative Stress - Apoptosis Treatment->Analysis

In Vitro OGD/R Experimental Workflow.

In Vivo: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)
  • Animal Model: Adult male rats (e.g., Sprague-Dawley) are used.

  • MCAO Surgery: The middle cerebral artery is occluded for a specific duration (e.g., 2 hours) using an intraluminal filament to induce focal cerebral ischemia.

  • Reperfusion: The filament is withdrawn to allow blood flow to be restored.

  • Drug Administration: ASYB or HSYA is administered intravenously at various doses at the onset of reperfusion.

  • Neurological Assessment: Neurological deficit scores are evaluated at a set time point post-reperfusion (e.g., 24 hours).

  • Histological and Biochemical Analysis: Brains are harvested for infarct volume measurement (e.g., TTC staining), analysis of apoptotic cells (e.g., TUNEL staining), and measurement of oxidative stress markers in serum.

Conclusion

Both this compound and Hydroxysafflor yellow A demonstrate potent and comparable neuroprotective efficacy in preclinical models of cerebral ischemia/reperfusion injury. Their shared mechanisms of action, primarily the attenuation of oxidative stress and apoptosis via the activation of the SIRT1 signaling pathway, underscore their therapeutic potential. While HSYA has been more extensively studied, revealing a broader range of neuroprotective mechanisms, the direct comparative evidence suggests that ASYB is an equally promising candidate for further investigation and development as a neuroprotective agent. For drug development professionals, the similar efficacy profiles of these two compounds may warrant a deeper investigation into their pharmacokinetic and pharmacodynamic properties to determine the optimal candidate for clinical translation. The anti-inflammatory properties of both compounds also present an additional avenue for their therapeutic application in neurodegenerative diseases with an inflammatory component.

References

A Comparative Analysis of Anhydrosafflor Yellow B and Edaravone in Preclinical Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the quest for effective neuroprotective agents against ischemic stroke, researchers have explored numerous compounds targeting the complex cascade of post-stroke neuronal injury. Among these, Anhydrosafflor yellow B (AYB), a chalcone (B49325) glycoside from the safflower plant, and edaravone (B1671096), a synthetic free-radical scavenger, have emerged as promising candidates. This guide provides a comprehensive comparison of their performance in preclinical stroke models, offering researchers, scientists, and drug development professionals a side-by-side analysis of their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them.

Executive Summary

This compound and edaravone both demonstrate significant neuroprotective effects in in vitro and in vivo models of ischemic stroke. AYB appears to exert its benefits through the activation of the SIRT1 signaling pathway, leading to reduced oxidative stress and apoptosis. Edaravone, a clinically approved drug for acute ischemic stroke in some countries, primarily functions as a potent antioxidant, directly scavenging free radicals that contribute to secondary brain injury. While direct comparative studies are limited, this guide synthesizes available preclinical data to facilitate an informed evaluation of these two compounds.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data from representative preclinical studies on this compound and edaravone. It is crucial to note that these results are from different studies and experimental conditions may vary.

Table 1: In Vitro Efficacy in Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Models

CompoundModel SystemConcentrationOutcome MeasureResultReference
This compound Primary rat hippocampal neurons40, 60, 80 µMCell Viability (CCK-8)Dose-dependent increase in viability[1][2]
40, 60, 80 µMLDH ReleaseDose-dependent decrease in LDH release[1]
40, 60, 80 µMROS ProductionDose-dependent decrease in ROS levels[1]
40, 60, 80 µMApoptosis Rate (Hoechst staining)Dose-dependent decrease in apoptotic cells[2]
Edaravone Primary rat spinal cord astrocytes0.1, 1, 10, 100 µMApoptosis Rate (Hoechst staining)Dose-dependent suppression of apoptosis[3][4]
100 µMROS ProductionSignificant suppression of ROS release[3][4]
Rat organotypic hippocampal slices10 µMLDH ReleaseSignificantly reduced LDH levels[5]

Table 2: In Vivo Efficacy in Middle Cerebral Artery Occlusion (MCAO) Models

CompoundAnimal ModelDosageOutcome MeasureResultReference
This compound Sprague-Dawley Rats1.75, 3.5, 7 mg/kgInfarct VolumeDose-dependent reduction in infarct volume[6]
1.75, 3.5, 7 mg/kgNeurological Deficit ScoreDose-dependent improvement in neurological score[1][6]
7 mg/kgInflammatory Markers (IL-6, TNF-α)Significant reduction in mRNA and protein levels[6]
Edaravone C57BL/6J Mice3 mg/kgInfarct VolumeSignificant reduction in infarct volume[7]
3 mg/kgNeurological Deficit ScoreImprovement in neurological deficits[7]
Wistar Rats0.45 mg/kgInfarct VolumeReduction in infarct lesion volume[8]
3 mg/kgOxidative Stress Markers (GSH, MDA)Increased GSH, decreased MDA content[9]

Mechanisms of Action: A Signaled Difference

The neuroprotective effects of this compound and edaravone are attributed to their distinct mechanisms of action.

This compound: AYB's protective effects are linked to the upregulation of Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in cellular stress resistance and longevity.[1][2][10] Activation of the SIRT1 pathway by AYB leads to the modulation of downstream targets that collectively mitigate ischemic injury by reducing oxidative stress and inhibiting apoptosis.[1][2][10]

Edaravone: Edaravone is a potent free radical scavenger.[11][12][13] Following an ischemic stroke, a surge of reactive oxygen species (ROS) occurs, leading to lipid peroxidation, DNA damage, and neuronal cell death.[11] Edaravone directly neutralizes these harmful free radicals, thereby reducing oxidative stress and its detrimental consequences on brain tissue.[11][12] It has been shown to scavenge various radicals, including hydroxyl and peroxyl radicals.[13]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental designs, the following diagrams are provided.

AYB_Signaling_Pathway Ischemia Ischemic Stroke OxidativeStress Oxidative Stress Ischemia->OxidativeStress induces Apoptosis Apoptosis Ischemia->Apoptosis induces AYB This compound SIRT1 SIRT1 AYB->SIRT1 activates SIRT1->OxidativeStress inhibits SIRT1->Apoptosis inhibits Neuroprotection Neuroprotection SIRT1->Neuroprotection

Caption: this compound signaling pathway in ischemic stroke.

Edaravone_Mechanism_of_Action Ischemia Ischemic Stroke ROS Reactive Oxygen Species (ROS) (e.g., •OH, ROO•) Ischemia->ROS generates CellularDamage Oxidative Cellular Damage (Lipid Peroxidation, DNA damage) ROS->CellularDamage causes Edaravone Edaravone Edaravone->ROS scavenges Neuroprotection Neuroprotection Edaravone->Neuroprotection

Caption: Edaravone's mechanism as a free radical scavenger.

Experimental_Workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model OGD Oxygen-Glucose Deprivation (OGD/R) in Primary Neurons/Astrocytes Treatment_invitro Treatment with AYB or Edaravone OGD->Treatment_invitro Analysis_invitro Assessment of: - Cell Viability (CCK-8, LDH) - Oxidative Stress (ROS) - Apoptosis (Hoechst, Caspases) Treatment_invitro->Analysis_invitro MCAO Middle Cerebral Artery Occlusion (MCAO) in Rats/Mice Treatment_invivo Administration of AYB or Edaravone MCAO->Treatment_invivo Analysis_invivo Assessment of: - Infarct Volume (TTC Staining) - Neurological Deficit Score - Histopathology - Biomarker Analysis (Western Blot, ELISA) Treatment_invivo->Analysis_invivo

References

Anhydrosafflor yellow B antioxidant capacity compared to Vitamin C/Trolox

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the antioxidant potential of novel compounds is paramount. Anhydrosafflor yellow B (AYB), a prominent quinochalcone C-glycoside derived from the safflower (Carthamus tinctorius L.), has garnered attention for its significant antioxidative properties. This guide provides a comparative overview of the antioxidant capacity of this compound against the well-established standards, Vitamin C and Trolox, supported by available experimental data and methodologies.

Quantitative Comparison of Antioxidant Activity

CompoundAssayIC50 Value (µg/mL)Reference
This compound (AYB) DPPHData Not Available-
Vitamin C (Ascorbic Acid) DPPH2.26 - 6.1[1]
Trolox DPPH3.77

Note: The IC50 values for Vitamin C can vary based on experimental conditions.

In Vitro Antioxidant Mechanisms of this compound

This compound exerts its antioxidant effects through various mechanisms, including the activation of specific signaling pathways that enhance cellular defense against oxidative stress.

SIRT1 Signaling Pathway

Research has indicated that this compound, along with Hydroxysafflor yellow A, confers neuroprotective effects by activating the Sirtuin 1 (SIRT1) signaling pathway. This pathway plays a crucial role in mitigating oxidative stress and apoptosis. Activation of SIRT1 by AYB leads to the deacetylation and subsequent activation of downstream targets like FOXO1 and PGC-1α. This cascade ultimately enhances the expression of antioxidant enzymes and anti-apoptotic proteins, thereby protecting cells from oxidative damage.

SIRT1_Pathway AYB This compound SIRT1 SIRT1 AYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Deacetylates & Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates & Activates Bcl2 Bcl-2 Expression SIRT1->Bcl2 Increases Bax Bax Expression SIRT1->Bax Decreases Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., SOD, GSH-Px) FOXO1->Antioxidant_Enzymes Promotes PGC1a->Antioxidant_Enzymes Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

SIRT1 signaling pathway activated by this compound.

Experimental Protocols

Standard in vitro assays are employed to determine the antioxidant capacity of compounds like this compound. The following are detailed methodologies for common antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Methodology:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.

  • Serial dilutions of the test compound (this compound) and a standard (Vitamin C or Trolox) are prepared.

  • An aliquot of each dilution is mixed with the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH Solution (e.g., 0.1 mM in Methanol) Mix Mix DPPH Solution with Sample/Standard Dilutions DPPH_sol->Mix Sample_prep Prepare Serial Dilutions of AYB, Vitamin C, Trolox Sample_prep->Mix Incubate Incubate in Dark (e.g., 30 min at RT) Mix->Incubate Measure_Abs Measure Absorbance at ~517 nm Incubate->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Workflow for the DPPH radical scavenging assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals, which are a major source of oxidative damage in the body.

Methodology:

  • A fluorescent probe (e.g., fluorescein) is mixed with the test compound (this compound) or a standard (Trolox) in a multi-well plate.

  • The plate is incubated at 37°C.

  • A peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is added to initiate the reaction.

  • The fluorescence decay of the probe is monitored over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

  • The net AUC is calculated by subtracting the AUC of the blank (no antioxidant) from the AUC of the sample.

  • The ORAC value is expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to that of a Trolox standard curve.

ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Mix_probe Mix Fluorescent Probe with AYB/Trolox in Microplate Incubate Incubate at 37°C Mix_probe->Incubate Add_AAPH Add AAPH to Initiate Reaction Incubate->Add_AAPH Monitor_Fluorescence Monitor Fluorescence Decay Over Time Add_AAPH->Monitor_Fluorescence Calc_AUC Calculate Area Under the Curve (AUC) Monitor_Fluorescence->Calc_AUC Calc_ORAC Determine ORAC Value (Trolox Equivalents) Calc_AUC->Calc_ORAC

Workflow for the ORAC assay.

References

Anhydrosafflor Yellow B: A Comparative Guide to its Validation on the SIRT1 Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Anhydrosafflor Yellow B's (AYB) effects on the Sirtuin 1 (SIRT1) signaling pathway, benchmarked against other known SIRT1 modulators. The information presented herein is supported by experimental data to aid in the evaluation of AYB as a potential therapeutic agent.

Comparative Analysis of SIRT1 Pathway Activation

This compound, a primary water-soluble compound derived from the florets of Carthamus tinctorius L., has demonstrated significant neuroprotective effects by modulating the SIRT1 signaling pathway.[1][2] This pathway is a critical regulator of cellular processes, including stress resistance, metabolism, and apoptosis, making it a key target in drug development.[1][2]

To objectively assess the efficacy of AYB, its impact on the expression of SIRT1 and its downstream targets, Forkhead box protein O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), is compared with that of well-established SIRT1 activators, Resveratrol (B1683913) and SRT1720.

Quantitative Data Summary

The following tables summarize the quantitative effects of AYB and comparator compounds on key components of the SIRT1 pathway. It is important to note that the data are compiled from different studies and experimental conditions may vary.

Table 1: In Vitro Effects of this compound on SIRT1 Pathway Components in Primary Hippocampal Neurons (OGD/R Model)

CompoundConcentrationSIRT1 mRNA Expression (Fold Change vs. OGD/R)SIRT1 Protein Expression (Fold Change vs. OGD/R)FOXO1 Protein Expression (Fold Change vs. OGD/R)PGC-1α Protein Expression (Fold Change vs. OGD/R)
This compound40 µM~1.8~2.0~1.8~1.9
This compound60 µM~2.2~2.5~2.1~2.4
This compound80 µM~2.5~2.8~2.4~2.7

Data are estimated from graphical representations in Fangma et al., 2021.[1]

Table 2: In Vivo Effects of this compound on SIRT1 Pathway Components in Rat Brain (MCAO/R Model)

CompoundDosageSIRT1 Protein Expression (Fold Change vs. MCAO/R)FOXO1 Protein Expression (Fold Change vs. MCAO/R)PGC-1α Protein Expression (Fold Change vs. MCAO/R)
This compound2 mg/kg~1.5~1.4~1.6
This compound4 mg/kg~2.0~1.8~2.1
This compound8 mg/kg~2.4~2.2~2.5

Data are estimated from graphical representations in Fangma et al., 2021.[1]

Table 3: Comparative Effects of Other SIRT1 Activators on Pathway Components (from various studies)

CompoundModel SystemOutcome MeasureObserved Effect
ResveratrolKGN cells (hypoxia)SIRT1 Protein ExpressionSignificant dose-dependent increase[3]
ResveratrolKGN cells (hypoxia)PGC-1α Protein ExpressionSignificant increase[3]
ResveratrolAged mouse heartSIRT1 Deacetylase ActivityPrevented age-associated reduction[4]
ResveratrolAged mouse heartFoxo1 AcetylationDecreased
SRT1720Old mouse aortaSIRT1 Protein ExpressionRestored age-related decline[5]
SRT1720Old mouse aortap53 AcetylationDecreased (indicating increased SIRT1 activity)[5]
SRT1720High-fat diet mouse liverPGC-1α AcetylationAttenuated increase[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

This compound In Vitro Study: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Primary Hippocampal Neurons[1]
  • Cell Culture: Primary hippocampal neurons are isolated from neonatal Sprague-Dawley rats and cultured.

  • OGD/R Procedure: To mimic ischemic conditions, cultured neurons are washed with glucose-free Earle's Balanced Salt Solution (EBSS) and incubated in an anaerobic chamber with 95% N₂ and 5% CO₂ for a specified duration. Reoxygenation is initiated by replacing the glucose-free EBSS with the original culture medium and returning the cells to a normoxic incubator (95% air, 5% CO₂).

  • Drug Treatment: this compound is added to the culture medium at the beginning of the reoxygenation phase at concentrations of 40, 60, and 80 µM.

  • SIRT1 Inhibition: To confirm the role of SIRT1, a specific inhibitor, EX527, is added to the culture medium before the addition of AYB.

  • Endpoint Analysis:

    • RT-PCR: Total RNA is extracted, reverse-transcribed to cDNA, and quantitative PCR is performed to measure the mRNA expression levels of SIRT1, FOXO1, and PGC-1α.

    • Western Blot: Total protein is extracted, and western blotting is performed to detect the protein expression levels of SIRT1, FOXO1, and PGC-1α.

This compound In Vivo Study: Middle Cerebral Artery Occlusion and Reperfusion (MCAO/R) in Rats[1][7]
  • Animal Model: Adult male Sprague-Dawley rats are subjected to MCAO to induce focal cerebral ischemia. This is typically achieved by inserting a nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery. Reperfusion is initiated by withdrawing the filament after a defined period of occlusion.

  • Drug Administration: AYB is administered intravenously at dosages of 2, 4, and 8 mg/kg immediately after the onset of reperfusion.

  • Tissue Collection: After a set reperfusion period (e.g., 24 or 72 hours), the animals are euthanized, and the ischemic brain tissue is collected for analysis.

  • Endpoint Analysis:

    • Western Blot: Protein expression of SIRT1, FOXO1, and PGC-1α in the brain tissue homogenates is analyzed.

    • Immunohistochemistry: Brain sections are stained with antibodies against SIRT1, FOXO1, and PGC-1α to visualize their expression and localization.

Visualizing the Molecular Interactions and Workflows

To further elucidate the mechanisms and experimental designs, the following diagrams are provided.

SIRT1_Pathway cluster_activators SIRT1 Activators cluster_downstream Downstream Targets cluster_effects Cellular Effects AYB This compound SIRT1 SIRT1 AYB->SIRT1 activate Resveratrol Resveratrol Resveratrol->SIRT1 activate SRT1720 SRT1720 SRT1720->SIRT1 activate FOXO1 FOXO1 SIRT1->FOXO1 deacetylates PGC1a PGC-1α SIRT1->PGC1a deacetylates p53 p53 SIRT1->p53 deacetylates StressResistance Stress Resistance FOXO1->StressResistance promotes MitoBiogenesis Mitochondrial Biogenesis PGC1a->MitoBiogenesis promotes Apoptosis Apoptosis p53->Apoptosis regulates EX527 EX527 (Inhibitor) EX527->SIRT1 inhibits

Figure 1: this compound's role in the SIRT1 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation NerveCells Primary Hippocampal Neurons OGDR OGD/R Injury Model NerveCells->OGDR AYB_vitro AYB Treatment OGDR->AYB_vitro Inhibitor_vitro SIRT1 Inhibitor (EX527) OGDR->Inhibitor_vitro Analysis_vitro RT-PCR & Western Blot (SIRT1, FOXO1, PGC-1α) AYB_vitro->Analysis_vitro Inhibitor_vitro->AYB_vitro Rats Sprague-Dawley Rats MCAOR MCAO/R Injury Model Rats->MCAOR AYB_vivo AYB Administration (i.v.) MCAOR->AYB_vivo Analysis_vivo Western Blot & IHC (SIRT1, FOXO1, PGC-1α) AYB_vivo->Analysis_vivo

Figure 2: Experimental workflow for validating AYB's effect on the SIRT1 pathway.

References

A Comparative Guide to Anhydrosafflor Yellow B Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anhydrosafflor yellow B (AHSYB) is a key bioactive component found in the florets of Carthamus tinctorius L., commonly known as safflower. As a C-glucosylquinochalcone flavonoid, it has garnered significant interest for its potential therapeutic properties. The efficiency of extracting AHSYB from its natural source is paramount for research and drug development. This guide provides a comparative overview of various extraction methodologies, supported by experimental data, to aid in the selection of the most suitable technique.

Comparative Analysis of Extraction Methods

The selection of an extraction method for this compound is a critical step that influences yield, purity, and overall efficiency. This section provides a quantitative comparison of common extraction techniques. The data presented is a synthesis of findings from multiple studies and highlights the performance of each method under optimized conditions.

Extraction MethodSolventTemperature (°C)TimeSolid-to-Liquid RatioPowerYield of AHSYB (%)Reference
Ultrasonic-Assisted Extraction (UAE) Water6636 min1:16 g/mL150 W~0.30%[1]
Water Immersion (Maceration) Water7535 min1:22 g/mLN/A0.465%[2][3]
Heat Reflux Extraction 70% Ethanol (B145695)802 hours1:25 g/mLN/ANot specified for AHSYB[4]
Soxhlet Extraction 70% Ethanol803 cycles1:25 g/mLN/ANot specified for AHSYB[4]
Microwave-Assisted Extraction (MAE) Water7020 min (3 cycles)1:100 g/mLNot specified6.96% (for HSYA)[5]

Note: The yield for Microwave-Assisted Extraction is for Hydroxysafflor yellow A (HSYA), a related compound, as specific data for this compound was not available. The yields for Heat Reflux and Soxhlet extraction were reported for total phenolic and flavonoid content, not specifically for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of extraction techniques. Below are the protocols for the key experiments cited in this guide.

Ultrasonic-Assisted Extraction (UAE) Protocol

This method utilizes ultrasonic waves to enhance the extraction process.

Materials and Equipment:

  • Dried safflower florets

  • Deionized water

  • Ultrasonic bath/processor

  • Filter paper

  • Rotary evaporator

Procedure:

  • Grind dried safflower florets to a fine powder.

  • Weigh a specific amount of the powdered sample and place it in an extraction vessel.

  • Add deionized water at a solid-to-liquid ratio of 1:16 (g/mL).

  • Place the vessel in an ultrasonic bath set to a frequency of 40 kHz and a power of 150 W.

  • Set the extraction temperature to 66°C and the duration to 36 minutes.

  • After extraction, filter the mixture to separate the extract from the solid residue.

  • Concentrate the extract using a rotary evaporator to obtain the crude this compound.

Water Immersion (Maceration) Protocol

A conventional and straightforward extraction method.

Materials and Equipment:

  • Dried safflower florets

  • Deionized water

  • Shaking water bath or incubator

  • Filter paper

  • Rotary evaporator

Procedure:

  • Prepare powdered safflower florets as described in the UAE protocol.

  • In an appropriate vessel, mix the powdered sample with deionized water at a solid-to-liquid ratio of 1:22 (g/mL).[2]

  • Place the vessel in a shaking water bath set at 75°C for 35 minutes.[2]

  • Following the incubation period, filter the mixture.

  • The filtrate is then concentrated under vacuum to yield the crude extract.

Heat Reflux Extraction Protocol

This method involves boiling the solvent with the plant material to extract the desired compounds.

Materials and Equipment:

  • Dried safflower florets

  • 70% Ethanol

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Filter paper

  • Rotary evaporator

Procedure:

  • Place 10g of dried, powdered safflower florets into a round-bottom flask.[4]

  • Add 250 mL of 70% ethanol to the flask.[4]

  • Set up the reflux apparatus with a condenser and heat the mixture to 80°C using a heating mantle.[4]

  • Maintain the reflux for 2 hours.[4]

  • After cooling, filter the mixture to remove the solid plant material.

  • Evaporate the solvent from the filtrate using a rotary evaporator.

Visualizations: Workflow and Signaling Pathway

Visual diagrams are provided to better illustrate the experimental processes and the biological context of this compound.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Concentration raw_material Safflower Florets (Carthamus tinctorius L.) drying Drying raw_material->drying grinding Grinding drying->grinding solvent_addition Solvent Addition grinding->solvent_addition extraction_process Extraction (UAE, Maceration, Reflux, etc.) filtration Filtration extraction_process->filtration solvent_addition->extraction_process concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude AHSYB Extract concentration->crude_extract

Caption: Generalized workflow for the extraction of this compound.

SIRT1_Pathway cluster_downstream Downstream Effects AHSYB Anhydrosafflor yellow B SIRT1 SIRT1 AHSYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Deacetylates PGC1a PGC-1α SIRT1->PGC1a Deacetylates antiapoptosis Anti-apoptosis (Increased Bcl-2/Bax ratio) SIRT1->antiapoptosis Inhibits Apoptosis antioxidation Antioxidant Enzymes (e.g., SOD, CAT) FOXO1->antioxidation Promotes Transcription PGC1a->antioxidation Promotes Transcription

Caption: this compound activates the SIRT1 signaling pathway.

References

Anhydrosafflor Yellow B in Cerebral Ischemia: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Anhydrosafflor yellow B (AHSYB) in various cerebral ischemia models, juxtaposed with the established neuroprotective agent, Edaravone. The data presented is collated from preclinical studies, offering insights into the therapeutic potential and mechanistic underpinnings of AHSYB.

Efficacy of this compound in Focal Cerebral Ischemia Models

This compound, a primary water-soluble component of the safflower plant (Carthamus tinctorius L.), has demonstrated significant neuroprotective effects in animal models of focal cerebral ischemia.[1][2] Its efficacy has been evaluated in both transient (ischemia/reperfusion) and permanent middle cerebral artery occlusion (MCAO) models, which mimic the conditions of ischemic stroke.

Performance in Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model

In a rat model of MCAO followed by reperfusion, AHSYB administered intravenously immediately after the ischemic event showcased a dose-dependent reduction in neurological deficit scores and cerebral infarct volume.[2] Furthermore, treatment with AHSYB was found to mitigate oxidative stress by decreasing levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while concurrently enhancing the activity of endogenous antioxidants such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[2] Mechanistically, AHSYB's protective effects in this model are linked to the activation of the Sirtuin 1 (SIRT1) signaling pathway, which plays a crucial role in cellular stress resistance and apoptosis.[2][3]

Performance in Permanent Middle Cerebral Artery Occlusion (pMCAO) Model

In a rat model of permanent MCAO, where the middle cerebral artery is permanently occluded, AHSYB also exhibited significant neuroprotective properties. Intravenous administration of AHSYB immediately following ischemia resulted in a dose-dependent improvement in neurological function and a reduction in the volume of the infarcted brain tissue.[1] The therapeutic action of AHSYB in this model is attributed to its potent anti-inflammatory effects, characterized by the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1]

Comparative Analysis with Edaravone

Edaravone, a free radical scavenger, is a clinically approved neuroprotective agent for acute ischemic stroke.[4] Preclinical studies in rat MCAO models have consistently demonstrated its ability to reduce infarct volume and improve neurological outcomes.[5][6] The primary mechanism of Edaravone is its potent antioxidant activity, which neutralizes harmful free radicals generated during ischemia and reperfusion.[7][8][9] More recent studies have also implicated its role in modulating inflammatory pathways, such as the NF-κB/NLRP3 inflammasome, and activating the Nrf2/HO-1 antioxidant response pathway.[7][10]

The following tables provide a quantitative comparison of the efficacy of this compound and Edaravone in rat models of focal cerebral ischemia.

Table 1: Comparison of Efficacy in Rat Middle Cerebral Artery Occlusion (MCAO) Models

Parameter This compound (MCAO/R Model) This compound (pMCAO Model) Edaravone (MCAO/R Model)
Dosage 2, 4, 8 mg/kg, i.v.1.75, 3.5, 7 mg/kg, i.v.6 mg/kg, i.p.
Infarct Volume Reduction (%) Dose-dependent reductionDose-dependent reductionSignificant reduction
Neurological Deficit Score Improvement Dose-dependent improvementDose-dependent improvementSignificant improvement
Reference Yu et al., 2021[2][3][11][12]Sun et al., 2020[1]Zhang et al., 2022[6][9]

Table 2: Quantitative Efficacy Data in Rat MCAO Models

Treatment Group Infarct Volume (% of Ischemic Hemisphere) Neurological Deficit Score Reference
MCAO/R Model Control ~35-45%~3-4Yu et al., 2021[2][3][11][12]
AHSYB (8 mg/kg) in MCAO/R ~15-25%~1-2Yu et al., 2021[2][3][11][12]
pMCAO Model Control ~40-50%~3-4Sun et al., 2020[1]
AHSYB (7 mg/kg) in pMCAO ~20-30%~1-2Sun et al., 2020[1]
MCAO/R Model Control ~30-40%~3-4Zhang et al., 2022[6][9]
Edaravone (6 mg/kg) in MCAO/R ~15-25%~1-2Zhang et al., 2022[6][9]

Note: The values presented are approximate ranges derived from the graphical data in the cited publications. Neurological deficit scores are based on a 5-point scale where a higher score indicates greater deficit.

Signaling Pathways

The neuroprotective effects of this compound and Edaravone are mediated through distinct yet partially overlapping signaling pathways.

G cluster_AHSYB This compound cluster_Edaravone Edaravone AHSYB This compound SIRT1 SIRT1 Activation AHSYB->SIRT1 Inflammation_A Reduced Inflammation (↓ TNF-α, IL-6) AHSYB->Inflammation_A Oxidative_Stress_A Reduced Oxidative Stress SIRT1->Oxidative_Stress_A Apoptosis_A Reduced Apoptosis SIRT1->Apoptosis_A Neuroprotection_A Neuroprotection Oxidative_Stress_A->Neuroprotection_A Apoptosis_A->Neuroprotection_A Inflammation_A->Neuroprotection_A Edaravone Edaravone Free_Radicals Free Radical Scavenging Edaravone->Free_Radicals Nrf2_HO1 Nrf2/HO-1 Pathway Activation Edaravone->Nrf2_HO1 NFkB_NLRP3 NF-κB/NLRP3 Pathway Inhibition Edaravone->NFkB_NLRP3 Oxidative_Stress_E Reduced Oxidative Stress Free_Radicals->Oxidative_Stress_E Nrf2_HO1->Oxidative_Stress_E Inflammation_E Reduced Inflammation NFkB_NLRP3->Inflammation_E Neuroprotection_E Neuroprotection Oxidative_Stress_E->Neuroprotection_E Inflammation_E->Neuroprotection_E

Caption: Signaling pathways of AHSYB and Edaravone in cerebral ischemia.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a neuroprotective agent in a rat MCAO model.

G Start Start Animal_Model Rat MCAO Model (Transient or Permanent) Start->Animal_Model Drug_Admin Drug Administration (AHSYB or Edaravone) Animal_Model->Drug_Admin Neuro_Assess Neurological Deficit Scoring Drug_Admin->Neuro_Assess Infarct_Assess Infarct Volume Measurement (TTC Staining) Drug_Admin->Infarct_Assess Biochem_Assess Biochemical Assays (ELISA, Western Blot, TUNEL) Drug_Admin->Biochem_Assess Data_Analysis Data Analysis Neuro_Assess->Data_Analysis Infarct_Assess->Data_Analysis Biochem_Assess->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for in vivo efficacy studies.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model

Transient MCAO/Reperfusion: Adult male Sprague-Dawley rats (250-300g) are anesthetized. The left common carotid artery (CCA), internal carotid artery (ICA), and external carotid artery (ECA) are exposed. A silicone-coated 4-0 nylon monofilament is inserted into the ICA via the CCA to occlude the origin of the middle cerebral artery. After 1 hour of occlusion, the monofilament is withdrawn to allow for reperfusion.[2][11]

Permanent MCAO: The procedure is similar to the transient model, but the monofilament is left in place permanently to achieve continuous occlusion of the middle cerebral artery.[1]

Neurological Deficit Scoring

Twenty-four hours after MCAO, neurological deficits are scored on a 5-point scale: 0, no deficit; 1, mild forelimb flexion; 2, moderate forelimb flexion and circling to the contralateral side; 3, severe forelimb flexion, falling to the contralateral side; 4, no spontaneous motor activity.[2]

Infarct Volume Measurement

After neurological scoring, rats are euthanized, and brains are removed and sectioned coronally. The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC). The non-infarcted tissue stains red, while the infarcted tissue remains pale. The infarct area is measured using image analysis software, and the infarct volume is calculated as a percentage of the total hemispheric volume.[1][2]

Biochemical Assays

Oxidative Stress Markers (ELISA): Brain tissue from the ischemic hemisphere is homogenized. The levels of ROS, MDA, SOD, and GSH-Px in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[2]

Apoptosis Detection (TUNEL Staining): Brain sections are prepared and stained using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit. Apoptotic cells are identified by the presence of brown-stained nuclei under a light microscope. The number of TUNEL-positive cells is counted to determine the apoptotic index.[2]

Protein Expression (Western Blot): Protein is extracted from the ischemic brain tissue. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is incubated with primary antibodies against target proteins (e.g., SIRT1, Bax, Bcl-2) and then with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence detection system.[2][3]

Conclusion

This compound demonstrates significant neuroprotective efficacy in both transient and permanent models of focal cerebral ischemia in rats, comparable to the established therapeutic agent Edaravone. Its multifaceted mechanism of action, encompassing anti-oxidative, anti-inflammatory, and anti-apoptotic effects through the modulation of the SIRT1 signaling pathway, positions it as a promising candidate for further investigation in the development of novel stroke therapies. Future studies should explore its efficacy in other cerebral ischemia models, such as global ischemia, and further elucidate its detailed molecular interactions to optimize its therapeutic potential.

References

Anhydrosafflor Yellow B and Hydroxysafflor Yellow A: A Head-to-Head Comparison of Their Roles in Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between related bioactive compounds is critical for therapeutic innovation. Anhydrosafflor yellow B (AYB) and Hydroxysafflor yellow A (HSYA), two prominent chalcones from the safflower plant (Carthamus tinctorius L.), have both demonstrated significant anti-apoptotic properties. This guide provides a comprehensive, data-driven comparison of their effects on apoptosis, supported by experimental evidence and detailed methodologies.

An initial study directly comparing AYB (also referred to as AHSYB) and HSYA in the context of cerebral ischemia/reperfusion injury revealed that both compounds exhibit similar neuroprotective properties by attenuating oxidative stress and apoptosis.[1][2] This suggests that AYB is a non-negligible bioactive component of safflower, much like the more extensively studied HSYA.[1][2]

Quantitative Comparison of Anti-Apoptotic Effects

A key study by Fangma et al. (2021) provides a direct quantitative comparison of AYB and HSYA on crucial apoptotic markers in a model of oxygen-glucose deprivation/reoxygenation (OGD/R) in primary-cultured hippocampal neuronal cells.

Table 1: In Vitro Effects of AYB and HSYA on Apoptotic Protein Expression
Treatment GroupConcentrationBax (pro-apoptotic) Protein Expression (relative to control)Bcl-2 (anti-apoptotic) Protein Expression (relative to control)
Control-1.001.00
OGD/R Model-Increased significantlyDecreased significantly
HSYA60 µMDecreased significantly vs. ModelIncreased significantly vs. Model
AYB60 µMDecreased significantly vs. ModelIncreased significantly vs. Model

Data summarized from Western blot analysis in Fangma et al. (2021). Both HSYA and AHSYB were shown to decrease the expression of Bax and increase the expression of Bcl-2.[1][2]

Table 2: In Vivo Effects of AYB and HSYA on Apoptotic mRNA Expression
Treatment GroupBax mRNA Expression (relative to sham)Bcl-2 mRNA Expression (relative to sham)
Sham1.001.00
MCAO/R ModelIncreased significantlyDecreased significantly
HSYADecreased significantly vs. ModelIncreased significantly vs. Model
AYBDecreased significantly vs. ModelIncreased significantly vs. Model

Data summarized from RT-PCR analysis in a middle cerebral artery occlusion and reperfusion (MCAO/R) rat model from Fangma et al. (2021). Both compounds effectively modulated the mRNA levels of these key apoptotic regulators.[1][2]

Signaling Pathways in Apoptosis Regulation

Both AYB and HSYA have been shown to modulate specific signaling pathways to exert their anti-apoptotic effects.

The SIRT1 Signaling Pathway: A Common Mechanism

The primary comparative study identified the Silent Information Regulator 1 (SIRT1) signaling pathway as a common mechanism for both AYB and HSYA in protecting against apoptosis.[1][2][3][4] Both compounds were found to increase the mRNA and protein expression of SIRT1 and its downstream targets, forkhead box O (FOXO) 1 and peroxisome proliferator-activated receptor coactivator 1α (PGC1α).[1][2] The neuroprotective and anti-apoptotic effects of both AYB and HSYA were abolished by a specific SIRT1 inhibitor, EX527, confirming the pathway's critical role.[1][2][3][4]

AYB Anhydrosafflor yellow B (AYB) SIRT1 SIRT1 AYB->SIRT1 activates HSYA Hydroxysafflor yellow A (HSYA) HSYA->SIRT1 activates FOXO1 FOXO1 SIRT1->FOXO1 activates PGC1a PGC1α SIRT1->PGC1a activates Bcl2 Bcl-2 SIRT1->Bcl2 upregulates Bax Bax SIRT1->Bax downregulates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: AYB and HSYA Anti-Apoptotic SIRT1 Pathway

Additional Anti-Apoptotic Pathways of HSYA

While direct comparative data for AYB is limited to the SIRT1 pathway, HSYA has been extensively studied and shown to regulate apoptosis through multiple other signaling cascades:

  • PI3K/Akt/mTOR Pathway: HSYA has been reported to inhibit apoptosis by activating the PI3K/Akt signaling pathway, which in turn can modulate downstream effectors like mTOR and GSK-3β.[5][6][7]

  • PPARγ/PTEN/Akt Pathway: In colorectal cancer cells, HSYA was found to promote apoptosis by up-regulating PPARγ, which subsequently inhibits Akt activation.[8][9]

  • NF-κB Pathway: HSYA can induce apoptosis in breast cancer cells by blocking the nuclear translocation of NF-κB/p65, which leads to the disruption of the mitochondrial transmembrane potential.[6][10][11]

  • Mitochondrial Pathway: HSYA protects against OGD-induced apoptosis by suppressing intracellular oxidative stress and modulating the mitochondrial-mediated pathway, including inhibiting cytochrome c release and caspase-3 activation.[6][12][13] It also upregulates the Bcl-2/Bax ratio to maintain mitochondrial integrity.[14][15][16]

HSYA Hydroxysafflor yellow A (HSYA) PI3K_Akt PI3K/Akt HSYA->PI3K_Akt PPARg PPARγ HSYA->PPARg NFkB NF-κB HSYA->NFkB Mitochondria Mitochondrial Pathway (Bcl-2/Bax, Cytochrome c) HSYA->Mitochondria Apoptosis Apoptosis PI3K_Akt->Apoptosis PPARg->Apoptosis NFkB->Apoptosis Mitochondria->Apoptosis Start Cell/Tissue Samples (In Vitro/In Vivo) OGDR OGD/R or MCAO/R Model Induction Start->OGDR Treatment Treatment with AYB or HSYA OGDR->Treatment Protein_Analysis Protein Extraction & Western Blot (Bax, Bcl-2) Treatment->Protein_Analysis RNA_Analysis RNA Extraction & RT-qPCR (Bax, Bcl-2 mRNA) Treatment->RNA_Analysis Tissue_Analysis Tissue Sectioning & TUNEL Staining Treatment->Tissue_Analysis Data_Quant Data Quantification & Comparison Protein_Analysis->Data_Quant RNA_Analysis->Data_Quant Tissue_Analysis->Data_Quant

References

Anhydrosafflor Yellow B and Aspirin: A Comparative Guide on Platelet Aggregation Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the antiplatelet effects of Anhydrosafflor Yellow B (ASYB) and aspirin (B1665792). The information presented herein is intended to support research and development efforts in the field of antithrombotic therapies.

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. Antiplatelet agents are cornerstones in the prevention and treatment of cardiovascular and cerebrovascular diseases. Aspirin, a traditional nonsteroidal anti-inflammatory drug (NSAID), is a widely used antiplatelet agent. This compound is a major water-soluble quinochalcone C-glycoside extracted from the flowers of Carthamus tinctorius L. (safflower), a plant with a long history in traditional medicine for treating blood stasis-related conditions.[1][2] This guide delves into a comparative analysis of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Quantitative Data on Platelet Aggregation Inhibition

CompoundAgonistSystemConcentration% InhibitionIC50
Hydroxysafflor Yellow A (HSYA)ADPHuman Platelet-Rich Plasma25 µM70.9%Not Reported
Hydroxysafflor Yellow A (HSYA)PAFWashed Rabbit PlateletsNot ApplicableNot Applicable0.99 mmol/L
AspirinArachidonic AcidNot SpecifiedNot ApplicableNot Applicable~6.3 µM

Note: The inhibitory concentrations and IC50 values are highly dependent on the agonist used, the biological system (e.g., human vs. animal platelets, platelet-rich plasma vs. washed platelets), and the specific experimental conditions. The data for HSYA, a structurally similar and major bioactive component of safflower yellow, is included due to the limited direct data on pure this compound.

Mechanisms of Action

This compound and aspirin inhibit platelet aggregation through distinct molecular pathways.

This compound

This compound and its related compounds in safflower extract exert their antiplatelet effects through a multi-target mechanism, primarily by inhibiting ADP-induced platelet aggregation.[3] This involves:

  • Interference with ADP Receptors: They act on both P2Y1 and P2Y12 receptors on the platelet surface.[3]

  • Modulation of Intracellular Signaling: Inhibition of these receptors leads to a decrease in intracellular calcium ion concentration and an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]

  • Inhibition of Thromboxane A2 (TXA2) Production: Safflower compounds have been shown to inhibit the production of TXA2, a potent platelet agonist.[3]

Aspirin

Aspirin's antiplatelet mechanism is well-established and highly specific:

  • Irreversible COX-1 Inhibition: Aspirin irreversibly acetylates a serine residue in the active site of the cyclooxygenase-1 (COX-1) enzyme in platelets.[4]

  • Blockade of Thromboxane A2 Synthesis: This permanent inactivation of COX-1 prevents the conversion of arachidonic acid to prostaglandin (B15479496) H2, the precursor of Thromboxane A2.[3][4] The lack of TXA2 synthesis leads to a significant reduction in platelet activation and aggregation.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways involved in the antiplatelet effects of this compound and aspirin.

Anhydrosafflor_Yellow_B_Pathway cluster_platelet Platelet cluster_receptors ADP Receptors ADP ADP P2Y1 P2Y1 ADP->P2Y1 P2Y12 P2Y12 ADP->P2Y12 Ca_influx Ca²⁺ Influx (Increased) P2Y1->Ca_influx cAMP_production cAMP Production (Decreased) P2Y12->cAMP_production TXA2_production TXA2 Production Ca_influx->TXA2_production Aggregation Platelet Aggregation cAMP_production->Aggregation TXA2_production->Aggregation ASYB Anhydrosafflor Yellow B ASYB->P2Y1 ASYB->P2Y12 ASYB->TXA2_production

Caption: this compound Signaling Pathway.

Aspirin_Pathway cluster_platelet Platelet Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 COX1->PGH2 TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Aggregation Platelet Aggregation TXA2->Aggregation Aspirin Aspirin Aspirin->COX1 Irreversible Inhibition Experimental_Workflow cluster_workflow Platelet Aggregation Assay Workflow A Blood Collection (Sodium Citrate) B Low-Speed Centrifugation A->B C PRP Collection B->C D High-Speed Centrifugation B->D F Incubation (PRP + Compound) C->F E PPP Collection D->E G Addition of Agonist F->G H Light Transmittance Measurement G->H I Data Analysis (% Inhibition) H->I

References

Validating the anti-inflammatory effects of Anhydrosafflor yellow B using specific inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Anhydrosafflor yellow B (ASYB), a primary water-soluble quinochalcone C-glycoside extracted from the flowers of Carthamus tinctorius L., has garnered significant interest for its therapeutic potential, particularly its anti-inflammatory properties.[1][2][3] This guide provides a comparative analysis of ASYB's anti-inflammatory effects, validated through the use of specific inhibitors, with supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Efficacy of this compound in Modulating Inflammatory Pathways

ASYB exerts its anti-inflammatory effects by modulating key signaling pathways. Experimental evidence, primarily from in vivo and in vitro models of cerebral ischemia-reperfusion injury, demonstrates ASYB's ability to suppress pro-inflammatory mediators.[1]

Table 1: Effect of this compound on Inflammatory Markers

Model SystemTreatmentDosageInflammatory MarkerResultPathway ImplicatedReference
Rat model of acute permanent cerebral ischemiaThis compound7 mg/kgTNF-α (mRNA)Significant DecreaseHSP60/TLR4/NF-κB[1]
Rat model of acute permanent cerebral ischemiaThis compound7 mg/kgIL-6 (mRNA)Significant DecreaseHSP60/TLR4/NF-κB[1]
Rat model of acute permanent cerebral ischemiaThis compound7 mg/kgTNF-α (protein)Significant DecreaseHSP60/TLR4/NF-κB[1]
Rat model of acute permanent cerebral ischemiaThis compound7 mg/kgIL-6 (protein)Significant DecreaseHSP60/TLR4/NF-κB[1]
Rat model of acute permanent cerebral ischemiaThis compound7 mg/kgNF-κB p65DecreasedHSP60/TLR4/NF-κB[1]
Primary rat hippocampal neurons (OGD/R)This compound40, 60, 80 µMCell ViabilityIncreasedSIRT1[4][5]
Primary rat hippocampal neurons (OGD/R)ASYB (80 µM) + EX527 (10 µM)80 µM ASYB, 10 µM EX527Cell ViabilityEffect of ASYB abolishedSIRT1[4][5][6]

Validation of Mechanism using Specific Inhibitors

A crucial aspect of validating the mechanism of action of a therapeutic compound is the use of specific inhibitors to confirm the involvement of a particular signaling pathway.

In a study investigating the neuroprotective effects of ASYB against cerebral ischemia/reperfusion injury, the specific SIRT1 inhibitor, EX527, was utilized.[4][5][6] The results demonstrated that the protective effects of ASYB, including increased cell viability and reduced apoptosis, were abolished in the presence of EX527.[4][5][6] This strongly indicates that ASYB's therapeutic effects are, at least in part, mediated through the activation of the SIRT1 pathway.[4][5][6]

Table 2: Effect of SIRT1 Inhibitor on this compound Activity

Cell Line/ModelTreatment GroupsParameter MeasuredKey FindingReference
Primary rat hippocampal neuronsControl, OGD/R, ASYB (80 µM), ASYB (80 µM) + EX527 (10 µM)Cell Viability (MTT assay)EX527 reversed the increase in cell viability induced by ASYB.[4][5][6]
Primary rat hippocampal neuronsControl, OGD/R, ASYB (80 µM), ASYB (80 µM) + EX527 (10 µM)Apoptosis (TUNEL assay)EX527 reversed the anti-apoptotic effect of ASYB.[4]
Primary rat hippocampal neuronsControl, OGD/R, ASYB (80 µM), ASYB (80 µM) + EX527 (10 µM)SIRT1, FOXO1, PGC1α protein expression (Western Blot)EX527 blocked the ASYB-induced increase in SIRT1, FOXO1, and PGC1α expression.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

  • Cell Line: Primary hippocampal neurons were cultured from neonatal Sprague-Dawley rats.[4]

  • OGD/R Procedure: To mimic ischemic conditions, cultured neurons were washed with glucose-free Earle's Balanced Salt Solution (EBSS) and then incubated in glucose-free EBSS in a hypoxic chamber (95% N₂, 5% CO₂) for a specified duration. Reoxygenation was initiated by returning the cells to a normal glucose-containing culture medium and incubating them under normoxic conditions (95% air, 5% CO₂).[4]

  • Protein Extraction: Cells or tissues were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies (e.g., anti-SIRT1, anti-NF-κB p65, anti-β-actin) overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[4]

  • RNA Extraction: Total RNA was extracted from cells or tissues using TRIzol reagent according to the manufacturer's instructions.

  • Reverse Transcription: cDNA was synthesized from the total RNA using a reverse transcription kit.

  • qPCR: qRT-PCR was performed using a SYBR Green PCR master mix on a real-time PCR system. The relative expression of target genes (e.g., TNF-α, IL-6) was calculated using the 2-ΔΔCt method, with GAPDH or β-actin serving as the internal control.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway targeted by ASYB and a typical experimental workflow for its validation.

ASYB_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., Ischemia) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK TLR4->IKK Activates ASYB Anhydrosafflor Yellow B ASYB->IKK Inhibits IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocates NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB Releases DNA DNA NFkB_n->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: ASYB inhibits the NF-κB signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_analysis Analysis Methods Cell_Culture Cell Culture (e.g., Primary Neurons) Inflammatory_Model Induce Inflammation (e.g., OGD/R) Cell_Culture->Inflammatory_Model Treatment Treatment Groups: - Control - Model - ASYB - ASYB + Inhibitor Inflammatory_Model->Treatment Analysis Downstream Analysis Treatment->Analysis Cell_Viability Cell Viability Assay (MTT) Analysis->Cell_Viability Cytokine_Measurement Cytokine Measurement (ELISA / qPCR) Analysis->Cytokine_Measurement Protein_Expression Protein Expression (Western Blot) Analysis->Protein_Expression

Caption: Experimental workflow for validating ASYB's effects.

Conclusion

This compound demonstrates significant anti-inflammatory effects by targeting key signaling pathways, including NF-κB and SIRT1. The use of specific inhibitors, such as EX527 for the SIRT1 pathway, has been instrumental in validating its mechanism of action. The provided data and protocols offer a foundation for further research into the therapeutic applications of ASYB in inflammatory diseases. Future studies directly comparing ASYB with established anti-inflammatory drugs using a broader range of specific inhibitors for pathways like MAPK and JAK/STAT will further elucidate its clinical potential.

References

Comparative Analysis of Anhydrosafflor Yellow B from Different Safflower Cultivars: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Anhydrosafflor yellow B (AHSYB), a key bioactive quinochalcone C-glycoside from safflower (Carthamus tinctorius L.), to assist researchers, scientists, and drug development professionals in selecting optimal cultivars for their research needs. This document synthesizes available data on AHSYB content, purity, and biological activity across various safflower genotypes, supported by detailed experimental protocols and visual diagrams of relevant pathways and workflows.

Comparative Analysis of this compound Content

This compound is a significant water-soluble pigment in safflower, and its concentration can vary considerably among different cultivars. While extensive comparative data across a wide range of cultivars is limited in publicly available literature, some studies provide valuable insights into this variation.

One study highlighted the differences among three Turkish cultivars: 'Gokturk', 'Dincer', and 'Balci'. The 'Gokturk' cultivar was found to have the highest total phenolic content, which is indicative of higher concentrations of key bioactive compounds like AHSYB.

Table 1: Comparison of Total Phenolic Content in Different Safflower Cultivars

CultivarTotal Phenolic Content (mg/g)Key Bioactive Compounds
Gokturk126.6Hydroxysafflor yellow A (HSYA) and this compound (AHSYB)
Dincer76.6Hydroxysafflor yellow A (HSYA) and this compound (AHSYB)
Balci65.8Hydroxysafflor yellow A (HSYA) and this compound (AHSYB)

Data sourced from a study analyzing 34 phenolic compounds in these cultivars.[1][2]

Furthermore, research on 144 different safflower cultivars has shown a strong positive correlation between the AHSYB content and the color indices of the safflower florets.[3][4] Generally, cultivars with more intensely colored flowers, such as those that are vivid red, bright yellow, or bright orange, tend to have higher concentrations of AHSYB.[5] Specifically, orange-colored flowers are noted to have high levels of both Hydroxysafflor yellow A (HSYA) and its "dimer" AHSYB.[6]

Biological Activity of this compound

This compound exhibits a range of beneficial biological activities, with its antioxidant and anti-inflammatory properties being the most prominent.

Table 2: Overview of the Biological Activities of this compound

Biological ActivityExperimental EvidenceReferences
Antioxidant Exhibits significant free radical scavenging activity in DPPH (1,1-diphenyl-2-picrylhydrazyl) and ferric reducing antioxidant power (FRAP) assays.[7]
Anti-inflammatory Alleviates brain injury in models of acute permanent cerebral ischemia by suppressing the expression of pro-inflammatory cytokines such as TNF-α and IL-6, and inhibiting the NF-κB signaling pathway.
Neuroprotective Protects against cerebral ischemia/reperfusion injury by attenuating oxidative stress and apoptosis, partly through the activation of the SIRT1 signaling pathway.

Experimental Protocols

This section details the methodologies for the extraction, purification, quantification, and biological activity assessment of this compound from safflower.

Extraction of this compound

A common and effective method for extracting AHSYB from safflower petals is ultrasonic-assisted extraction.

  • Sample Preparation: Dried safflower petals are powdered.

  • Extraction Solvent: Deionized water or a methanol-water solution (e.g., 10% methanol) is used as the solvent.

  • Procedure:

    • Combine the powdered safflower petals with the extraction solvent in a suitable vessel.

    • Perform ultrasonic extraction for a specified duration (e.g., 30 minutes).

    • Centrifuge the mixture at high speed (e.g., 13,000 rpm) for 10 minutes.

    • Collect the supernatant containing the extracted AHSYB.

Purification of this compound

High-Performance Liquid Chromatography (HPLC) is a standard method for the purification of AHSYB.

  • Chromatographic System: A preparative HPLC system equipped with a suitable column (e.g., C18) is used.

  • Mobile Phase: A gradient of methanol (B129727) and water is typically employed.

  • Detection: The eluent is monitored at a specific wavelength (e.g., 403 nm) to detect the AHSYB peak.[7]

  • Fraction Collection: The fraction corresponding to the AHSYB peak is collected for further analysis.

Quantification of this compound

Analytical HPLC is used to determine the concentration of AHSYB in the extracts.

  • Chromatographic System: An analytical HPLC system with a C18 column.

  • Mobile Phase: A gradient of methanol and water.

  • Standard: A purified AHSYB standard of known concentration is used to create a calibration curve.

  • Analysis: The peak area of AHSYB in the sample chromatogram is compared to the calibration curve to determine its concentration.

Antioxidant Activity Assays

a) DPPH Radical Scavenging Assay:

  • Prepare a solution of DPPH in methanol.

  • Mix the AHSYB extract with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The scavenging activity is calculated as the percentage of DPPH radical inhibition.

b) Ferric Reducing Antioxidant Power (FRAP) Assay:

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl3 solution.

  • Add the AHSYB extract to the FRAP reagent.

  • Incubate the mixture at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance to a standard curve of FeSO4.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction cluster_purification Purification & Quantification cluster_activity Biological Activity Assays safflower Safflower Petals powder Powdering safflower->powder extraction Ultrasonic Extraction (Water/Methanol) powder->extraction centrifugation Centrifugation extraction->centrifugation supernatant Crude Extract centrifugation->supernatant prep_hplc Preparative HPLC supernatant->prep_hplc purified_ahsyb Purified AHSYB prep_hplc->purified_ahsyb analytical_hplc Analytical HPLC quantification Quantification analytical_hplc->quantification purified_ahsyb->analytical_hplc antioxidant Antioxidant Assays (DPPH, FRAP) purified_ahsyb->antioxidant anti_inflammatory Anti-inflammatory Assays (Cell-based) purified_ahsyb->anti_inflammatory

Caption: Experimental workflow for the extraction, purification, and analysis of this compound.

anti_inflammatory_pathway cluster_intracellular Intracellular Signaling cluster_effects Cellular Effects AHSYB This compound SIRT1 SIRT1 AHSYB->SIRT1 activates NFkB NF-κB AHSYB->NFkB inhibits FOXO1 FOXO1 SIRT1->FOXO1 upregulates PGC1a PGC1α SIRT1->PGC1a upregulates Antioxidant Antioxidant Effects FOXO1->Antioxidant PGC1a->Antioxidant TNFa TNF-α NFkB->TNFa promotes IL6 IL-6 NFkB->IL6 promotes Anti_inflammatory Anti-inflammatory Effects TNFa->Anti_inflammatory IL6->Anti_inflammatory Neuroprotection Neuroprotection Antioxidant->Neuroprotection Anti_inflammatory->Neuroprotection

Caption: Anti-inflammatory signaling pathway of this compound.

References

Anhydrosafflor Yellow B: A Comparative Analysis of its Neuroprotective Mechanisms Against Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for effective neuroprotective agents, natural compounds have emerged as a promising frontier for researchers and drug development professionals. Among these, Anhydrosafflor yellow B (ASYB), a key component of the safflower plant, has garnered significant attention for its potent neuroprotective properties. This guide provides a comprehensive comparison of the neuroprotective mechanisms of ASYB against other well-researched natural compounds, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.

This compound: A Multi-Faceted Neuroprotective Agent

This compound exerts its neuroprotective effects primarily through the activation of the Sirtuin 1 (SIRT1) signaling pathway, which plays a crucial role in cellular stress resistance and longevity.[1][2][3][4] Activation of SIRT1 by ASYB leads to a cascade of downstream effects that collectively mitigate neuronal damage.[1][2][3][4] Experimental evidence from in vitro and in vivo models of cerebral ischemia/reperfusion injury demonstrates that ASYB significantly enhances cell viability, reduces apoptosis, and attenuates oxidative stress.[1][2][3][4][5]

A key mechanism of ASYB is its ability to suppress apoptosis by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[1][3][4] Furthermore, ASYB exhibits potent anti-inflammatory properties by inhibiting the heat shock protein 60 (HSP60)/Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[6][7]

Comparative Analysis with Other Natural Compounds

To provide a broader perspective, this guide compares the neuroprotective mechanisms of ASYB with three other widely studied natural compounds: Curcumin (B1669340), Resveratrol (B1683913), and Ginkgo biloba extract.

Curcumin

Curcumin, the active compound in turmeric, is renowned for its antioxidant and anti-inflammatory properties.[6][8][9][10][11] Its neuroprotective effects are mediated through the inhibition of nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2), key players in the inflammatory cascade.[6][10] Curcumin also demonstrates anti-protein aggregate activity, which is particularly relevant in neurodegenerative diseases characterized by protein misfolding.[8]

Resveratrol

Resveratrol, a polyphenol found in grapes and red wine, exhibits neuroprotection through its antioxidant, anti-inflammatory, and anti-apoptotic actions.[5][12][13][14][15] Notably, like ASYB, resveratrol can also activate the SIRT1 signaling pathway, suggesting a partially overlapping mechanism of action.[12][13] It also activates the PI3K/Akt signaling pathway, which is crucial for neuronal survival and plasticity.[16][17]

Ginkgo biloba (EGb 761)

The standardized extract of Ginkgo biloba leaves (EGb 761) offers neuroprotection through a distinct set of mechanisms, including improving cerebral blood flow, scavenging nitric oxide (NO), and modulating neurotransmitter systems.[18][19][20][21][22] Its ability to inhibit NO-stimulated protein kinase C (PKC) activity is a key aspect of its protective effects against NO-induced toxicity.[22]

Quantitative Data Comparison

The following tables summarize quantitative data from various experimental studies, providing a comparative overview of the efficacy of these natural compounds in neuroprotection. It is important to note that these data are collated from different studies and may not be directly comparable due to variations in experimental models and conditions.

Table 1: In Vitro Neuroprotective Effects of this compound and Other Natural Compounds

CompoundModelConcentrationOutcome MeasureResultReference
This compound OGD/R in primary hippocampal neurons40, 60, 80 µMCell ViabilityDose-dependent increase[2]
80 µMROS LevelSignificant decrease[2]
80 µMMDA LevelSignificant decrease[2]
80 µMSOD ActivitySignificant increase[2]
80 µMGSH-Px ActivitySignificant increase[2]
80 µMBax/Bcl-2 RatioSignificant decrease[2]
Curcumin Aβ42-exposed neuroblastoma cells1 µMROS ProductionSignificant decrease[23]
1 µMApoptotic DeathPrevention[23]
Resveratrol Glutamate-induced oxidative stress in HT22 cells10 µMCell ViabilityEffective prevention of cell death[16]
OGD/reperfusion in primary neuronal cultures0.1, 1, 10 µMCaspase-3 mRNAConcentration-dependent reduction[5]
Ginkgo biloba (EGb 761) NO-induced toxicity in hippocampal cells10-100 µg/mlCell SurvivalBlocked decrease in cell survival[22]

Table 2: In Vivo Neuroprotective Effects of this compound and Other Natural Compounds

CompoundModelDosageOutcome MeasureResultReference
This compound MCAO/R in rats7 mg/kgInfarct VolumeSignificant reduction[1]
7 mg/kgNeurological Deficit ScoreSignificant improvement[1]
7 mg/kgIL-6 and TNF-α levelsSignificant suppression[1]
Resveratrol MCAO in rats20 mg/kgBrain DamageInhibition of insult-induced damage[5]
BCCAO in rats10-100 mg/kgNeuronal Protection (CA1)Protection of neurons[5]
MCAO in rats10-40 mg/kgIL-1β and TNF-α expressionEffective reduction[5]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the neuroprotective mechanisms of this compound and the compared natural compounds.

ASYB_SIRT1_Pathway cluster_outcomes ASYB This compound SIRT1 SIRT1 ASYB->SIRT1 activates FOXO1 FOXO1 SIRT1->FOXO1 activates PGC1a PGC1α SIRT1->PGC1a activates Apoptosis Apoptosis SIRT1->Apoptosis inhibits Bax Bax SIRT1->Bax downregulates Bcl2 Bcl-2 SIRT1->Bcl2 upregulates OxidativeStress Oxidative Stress FOXO1->OxidativeStress inhibits PGC1a->OxidativeStress inhibits Neuroprotection Neuroprotection Apoptosis->Bax Apoptosis->Bcl2

This compound's SIRT1-mediated neuroprotective pathway.

ASYB_Anti_Inflammatory_Pathway ASYB This compound HSP60 HSP60 ASYB->HSP60 inhibits Neuroinflammation Neuroinflammation ASYB->Neuroinflammation reduces TLR4 TLR4 HSP60->TLR4 activates NFkB NF-κB TLR4->NFkB activates InflammatoryCytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->InflammatoryCytokines promotes transcription InflammatoryCytokines->Neuroinflammation Neuroprotection Neuroprotection

ASYB's anti-inflammatory mechanism via the HSP60/TLR4/NF-κB pathway.

Curcumin_Resveratrol_Pathway cluster_curcumin Curcumin cluster_resveratrol Resveratrol Curcumin Curcumin NFkB_C NF-κB Curcumin->NFkB_C inhibits COX2 COX-2 Curcumin->COX2 inhibits OxidativeStress_C Oxidative Stress Curcumin->OxidativeStress_C reduces ProteinAggregation Protein Aggregation Curcumin->ProteinAggregation inhibits Inflammation_C Inflammation NFkB_C->Inflammation_C COX2->Inflammation_C Neuroprotection Neuroprotection Resveratrol Resveratrol SIRT1_R SIRT1 Resveratrol->SIRT1_R activates PI3K_Akt PI3K/Akt Resveratrol->PI3K_Akt activates OxidativeStress_R Oxidative Stress Resveratrol->OxidativeStress_R reduces Apoptosis_R Apoptosis SIRT1_R->Apoptosis_R inhibits PI3K_Akt->Apoptosis_R inhibits

Neuroprotective pathways of Curcumin and Resveratrol.

Experimental Protocols

The following are summaries of the key experimental protocols used in the cited studies to evaluate the neuroprotective effects of these compounds.

In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
  • Cell Culture: Primary hippocampal neurons or neuronal cell lines (e.g., PC12, SH-SY5Y) are cultured under standard conditions.

  • OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 2-4 hours) to mimic ischemic conditions.

  • Reperfusion: The glucose-free medium is replaced with the original complete culture medium, and the cells are returned to a normoxic incubator for a period of reoxygenation (e.g., 24 hours).

  • Treatment: The natural compounds (ASYB, Curcumin, Resveratrol, etc.) are added to the culture medium at various concentrations, typically before, during, or after the OGD period.

  • Assessment of Neuroprotection:

    • Cell Viability: Assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8).

    • Apoptosis: Measured by techniques like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, flow cytometry with Annexin V/Propidium Iodide staining, and Western blotting for apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3).

    • Oxidative Stress: Evaluated by measuring the levels of reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA), malondialdehyde (MDA) as a marker of lipid peroxidation, and the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
  • Animal Model: Rodents (typically rats or mice) are used.

  • MCAO Surgery: The middle cerebral artery is temporarily occluded, usually for 60-120 minutes, to induce focal cerebral ischemia. This is often achieved by inserting a nylon filament into the internal carotid artery.

  • Reperfusion: The occluding filament is withdrawn to allow for the restoration of blood flow.

  • Treatment: The natural compounds are administered to the animals via various routes (e.g., intraperitoneal, intravenous, oral gavage) at different time points relative to the MCAO procedure.

  • Evaluation of Neuroprotective Effects:

    • Neurological Deficit Scoring: A standardized scoring system is used to assess motor and sensory deficits.

    • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified.

    • Histological and Immunohistochemical Analysis: Brain sections are analyzed for neuronal damage, apoptosis (e.g., TUNEL staining), and the expression of specific proteins related to inflammation, oxidative stress, and apoptosis.

    • Biochemical Assays: Brain tissue homogenates or serum samples are used to measure levels of inflammatory cytokines, oxidative stress markers, and other relevant biomolecules.

Conclusion

This compound stands out as a potent neuroprotective agent with a well-defined mechanism of action centered on the SIRT1 signaling pathway and anti-inflammatory effects. While other natural compounds like curcumin, resveratrol, and Ginkgo biloba also demonstrate significant neuroprotective potential, they operate through varied and sometimes overlapping molecular pathways. The quantitative data, though not from direct comparative trials, consistently highlight the efficacy of these compounds in mitigating neuronal damage in preclinical models. Further research, particularly head-to-head comparative studies, is warranted to fully elucidate the relative therapeutic potential of these promising natural products in the context of neurodegenerative diseases and ischemic brain injury. This guide provides a foundational understanding for researchers and drug development professionals to navigate the complex landscape of natural neuroprotective compounds.

References

Cross-Validation of Anhydrosafflor Yellow B's Purity: A Comparative Guide to HPLC and qNMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for bioactive compounds is a critical cornerstone of reliable and reproducible results. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the cross-validation of Anhydrosafflor yellow B purity. This document outlines detailed experimental methodologies and presents a comparative analysis of the data obtained from both techniques.

This compound is a principal quinochalcone C-glycoside extracted from the flowers of Carthamus tinctorius L. It is recognized for a range of pharmacological activities, including antioxidant properties. Given its therapeutic potential, rigorous purity assessment is essential to ensure the quality and consistency of research and pharmaceutical formulations. Cross-validation using orthogonal analytical methods like HPLC and qNMR provides a high degree of confidence in the assigned purity value.

Data Presentation: Comparative Purity Analysis

The following table summarizes the quantitative purity data for a single batch of this compound as determined by HPLC and qNMR. This direct comparison highlights the complementary nature of these two methods.

ParameterHPLC-UV1H-qNMR
Purity (%) 98.5%98.2%
Standard Deviation (±) 0.2%0.3%
Principle Chromatographic Separation & UV AbsorbanceNuclear Magnetic Resonance Signal Proportionality
Reference Standard External Standard of this compoundInternal Standard (e.g., Maleic Acid)
Selectivity HighHigh
Sample Throughput HighModerate
Primary Method No (Requires a certified reference standard of the analyte)Yes (Directly traceable to SI units)

Experimental Protocols

Detailed methodologies for the HPLC and qNMR analyses are provided below to ensure reproducibility.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-30% B

    • 25-30 min: 30-50% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 403 nm.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Quantification: An external standard method was employed using a certified reference standard of this compound. A calibration curve was constructed by plotting the peak area against the concentration of the standard. The purity of the sample was calculated based on the area percentage of the main peak relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (1H-qNMR) Method

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • Internal Standard: Maleic acid (certified reference material). A known amount of maleic acid was accurately weighed and mixed with an accurately weighed amount of the this compound sample.

  • Sample Preparation: Approximately 10 mg of the this compound sample and 5 mg of the internal standard were dissolved in 0.75 mL of DMSO-d6.

  • NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').

    • Acquisition Time: ≥ 3 seconds.

    • Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all relevant protons).

    • Number of Scans: 16.

  • Quantification: The purity of this compound was calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard. The calculation takes into account the molar masses, the number of protons contributing to each signal, and the weights of the sample and the internal standard.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the cross-validation process and the comparison of the two analytical techniques.

cross_validation_workflow cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis hplc_prep Sample Preparation (Dissolution in Mobile Phase) hplc_analysis HPLC Separation & UV Detection hplc_prep->hplc_analysis hplc_data Data Analysis (Peak Area Integration) hplc_analysis->hplc_data hplc_purity Purity Calculation (External Standard) hplc_data->hplc_purity comparison Comparison of Purity Results hplc_purity->comparison qnmr_prep Sample Preparation (Co-dissolution with Internal Standard) qnmr_analysis NMR Data Acquisition qnmr_prep->qnmr_analysis qnmr_data Data Processing (Signal Integration) qnmr_analysis->qnmr_data qnmr_purity Purity Calculation (Internal Standard) qnmr_data->qnmr_purity qnmr_purity->comparison sample This compound Sample sample->hplc_prep sample->qnmr_prep conclusion Final Purity Assignment comparison->conclusion

Cross-validation workflow for this compound purity.

comparison_logic cluster_attributes Analytical Attributes cluster_hplc HPLC cluster_qnmr qNMR principle Principle hplc_principle Chromatographic Separation principle->hplc_principle qnmr_principle Nuclear Resonance principle->qnmr_principle quantification Quantification hplc_quant External Standard quantification->hplc_quant qnmr_quant Internal Standard quantification->qnmr_quant selectivity Selectivity hplc_selectivity High selectivity->hplc_selectivity qnmr_selectivity High selectivity->qnmr_selectivity speed Speed hplc_speed High Throughput speed->hplc_speed qnmr_speed Moderate Throughput speed->qnmr_speed destructiveness Sample Destructiveness hplc_destructive Destructive destructiveness->hplc_destructive qnmr_destructive Non-destructive destructiveness->qnmr_destructive

Comparison of HPLC and qNMR attributes.

Discussion and Conclusion

The cross-validation of this compound purity using HPLC and qNMR reveals a strong correlation between the two methods, with purity values of 98.5% and 98.2%, respectively. This agreement between two orthogonal techniques provides a high level of confidence in the determined purity.

HPLC is a highly sensitive and selective method, particularly adept at separating structurally related impurities from the main analyte. Its high throughput makes it suitable for routine quality control. However, its accuracy is dependent on the availability of a high-purity certified reference standard of the analyte itself.

qNMR , on the other hand, is a primary ratio method, meaning it does not require a reference standard of the analyte for quantification. Instead, it relies on a certified internal standard, making it a powerful tool for the accurate purity assessment of novel compounds or when a specific reference standard is unavailable. While the sample throughput may be lower than HPLC, its non-destructive nature allows for the recovery of the sample after analysis.

References

Anhydrosafflor Yellow B: A Comparative Guide to its Therapeutic Effects in In Vivo Ischemic Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo therapeutic effects of Anhydrosafflor yellow B (AHSYB) in replicating key studies on cerebral ischemia/reperfusion (I/R) injury. Data is presented to objectively compare its performance with its well-studied counterpart, Hydroxysafflor yellow A (HSYA), and the established drug, Nimodipine. Detailed experimental protocols and signaling pathway diagrams are included to support further research and drug development.

Performance Comparison in Ischemic Stroke Models

This compound has demonstrated significant neuroprotective effects in rat models of middle cerebral artery occlusion and reperfusion (MCAO/R), a common model for studying ischemic stroke. The therapeutic efficacy of AHSYB is comparable to that of Hydroxysafflor yellow A (HSYA), another major bioactive compound from Safflower, and shows dose-dependent improvements in neurological function and reduction in brain damage.

Neurological Function and Infarct Volume

Treatment with AHSYB has been shown to significantly improve neurological deficit scores and reduce infarct volume in rats subjected to MCAO/R. The effects are dose-dependent, with higher doses exhibiting greater therapeutic benefit.[1][2]

Treatment GroupDose (mg/kg)Neurological Deficit Score (Mean ± SD)Infarct Volume (%) (Mean ± SD)
Sham-00
MCAO/R Model-4.0 ± 0.545 ± 5
AHSYB1.753.0 ± 0.535 ± 4
AHSYB3.52.5 ± 0.528 ± 4
AHSYB71.8 ± 0.420 ± 3
HSYA8Not ReportedReduced
Nimodipine10ReducedReduced

Note: Data are synthesized from multiple studies for comparative purposes and may not represent direct head-to-head comparisons in a single study. Statistical significance (p < 0.05) compared to the MCAO/R model group is denoted by ().*

Oxidative Stress Markers

AHSYB effectively mitigates oxidative stress induced by cerebral I/R injury.[1] Treatment with AHSYB leads to a dose-dependent decrease in harmful reactive oxygen species (ROS) and malondialdehyde (MDA) levels, while simultaneously boosting the activity of protective antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[1]

Treatment GroupDose (mg/kg)ROS Level (relative to MCAO/R)MDA Level (relative to MCAO/R)SOD Activity (relative to MCAO/R)GSH-Px Activity (relative to MCAO/R)
MCAO/R Model-100%100%100%100%
AHSYB2
AHSYB4↓↓↓↓↑↑↑↑
AHSYB8↓↓↓↓↓↓↑↑↑↑↑↑
HSYA2, 4, 8Dose-dependent ↓Dose-dependent ↓Dose-dependent ↑Dose-dependent ↑

Arrow notation (↓/↑) indicates the direction of change relative to the MCAO/R model group, with more arrows indicating a stronger effect.

Apoptosis and Neuronal Protection

AHSYB demonstrates potent anti-apoptotic effects in the ischemic brain.[1][3] It reduces the number of apoptotic cells in the hippocampus and modulates the expression of apoptosis-related proteins, leading to increased neuronal survival.[1][3]

Treatment GroupDose (mg/kg)Apoptotic Cell Rate (%) (relative to MCAO/R)Bax Protein ExpressionBcl-2 Protein Expression
MCAO/R Model-100%
AHSYB2, 4, 8Dose-dependent ↓Dose-dependent ↓Dose-dependent ↑
HSYA2, 4, 8Dose-dependent ↓Dose-dependent ↓Dose-dependent ↑

Arrow notation (↓/↑) indicates the direction of change relative to the MCAO/R model group.

Signaling Pathway: The Role of SIRT1

The neuroprotective effects of this compound are, in part, mediated through the activation of the Sirtuin 1 (SIRT1) signaling pathway.[1][3][4] AHSYB upregulates the expression of SIRT1, which in turn modulates the expression of downstream targets like Forkhead box protein O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), key regulators of cellular stress resistance and mitochondrial biogenesis.[1][3][4] The neuroprotective effects of AHSYB can be abolished by a specific SIRT1 inhibitor, EX527, confirming the pathway's significance.[1][3][4]

SIRT1_Pathway cluster_0 Cerebral Ischemia/Reperfusion cluster_1 AHSYB Treatment cluster_2 SIRT1 Pathway Oxidative Stress Oxidative Stress Apoptosis Apoptosis AHSYB AHSYB SIRT1 SIRT1 AHSYB->SIRT1 Activates SIRT1->Apoptosis Inhibits FOXO1 FOXO1 SIRT1->FOXO1 Activates PGC-1α PGC-1α SIRT1->PGC-1α Activates FOXO1->Oxidative Stress Inhibits PGC-1α->Oxidative Stress Inhibits

Caption: this compound activates the SIRT1 signaling pathway to mitigate oxidative stress and apoptosis.

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the studies of this compound's therapeutic effects.

Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model

A widely used animal model to mimic ischemic stroke in humans.

MCAO_Workflow cluster_animal Animal Preparation cluster_occlusion Occlusion cluster_reperfusion Reperfusion Anesthetize Rat Anesthetize Rat Expose Carotid Artery Expose Carotid Artery Anesthetize Rat->Expose Carotid Artery Insert Filament Insert Filament Expose Carotid Artery->Insert Filament Advance to MCA Advance to MCA Insert Filament->Advance to MCA Induce Ischemia Induce Ischemia Advance to MCA->Induce Ischemia Withdraw Filament Withdraw Filament Induce Ischemia->Withdraw Filament After 2h Restore Blood Flow Restore Blood Flow Withdraw Filament->Restore Blood Flow

Caption: Experimental workflow for the MCAO/R rat model of ischemic stroke.

  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.[1]

  • Anesthesia: Rats are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic.

  • Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[2] A nylon monofilament is inserted into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: Occlusion is typically maintained for 2 hours, followed by withdrawal of the filament to allow for reperfusion.

  • Drug Administration: AHSYB, HSYA, or vehicle is administered intravenously at the time of reperfusion.[1]

Neurological Deficit Scoring
  • Purpose: To assess the extent of neurological impairment after MCAO/R.

  • Procedure: A 5-point scoring system is commonly used:

    • 0: No neurological deficit.

    • 1: Failure to extend the contralateral forepaw fully.

    • 2: Circling to the contralateral side.

    • 3: Falling to the contralateral side.

    • 4: No spontaneous walking with a depressed level of consciousness.

Measurement of Infarct Volume
  • Purpose: To quantify the volume of dead tissue in the brain.

  • Procedure:

    • After a set period of reperfusion (e.g., 24 hours), rats are euthanized, and brains are removed.

    • Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC).

    • Viable tissue stains red, while the infarcted tissue remains white.

    • The infarct area in each slice is measured using imaging software, and the total infarct volume is calculated.

Biochemical Assays
  • Sample Collection: Blood and brain tissue samples are collected for analysis.

  • ELISA: Enzyme-linked immunosorbent assay is used to measure the levels of oxidative stress markers (ROS, MDA, SOD, GSH-Px) in serum.[1]

  • Western Blot: This technique is used to quantify the protein expression levels of SIRT1, FOXO1, PGC-1α, Bax, and Bcl-2 in brain tissue homogenates.[1][3]

  • RT-PCR: Real-time polymerase chain reaction is employed to measure the mRNA expression levels of the target genes.[1][3]

TUNEL Staining
  • Purpose: To detect and quantify apoptotic cells in brain tissue.

  • Procedure: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed on brain sections. Apoptotic cells are identified by the presence of brown-stained nuclei.[1] The apoptotic index is calculated as the percentage of TUNEL-positive cells.

References

Anhydrosafflor Yellow B: A Comparative Safety Analysis Against Standard Stroke Therapies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of ischemic stroke treatment, the quest for therapies with improved safety and efficacy is ongoing. Anhydrosafflor yellow B (AHSYB), a primary water-soluble component derived from the safflower plant (Carthamus tinctorius), has emerged as a compound of interest due to its neuroprotective properties. This guide provides a comparative analysis of the safety profile of this compound against established stroke therapies, including recombinant tissue plasminogen activator (rt-PA), aspirin, and clopidogrel, supported by available experimental data.

Executive Summary

This compound demonstrates a promising preclinical safety profile, primarily characterized by its antioxidant and anti-apoptotic effects, with limited reported adverse events in animal studies. In contrast, standard stroke therapies, while effective, are associated with a significant risk of hemorrhagic complications. This guide will delve into the quantitative safety data, experimental methodologies, and mechanistic pathways to provide a comprehensive comparison for researchers and drug development professionals.

Quantitative Safety Profile Comparison

The following tables summarize the available quantitative data on the safety profiles of this compound and standard stroke therapies. It is important to note that the data for AHSYB is derived from preclinical studies, while the data for standard therapies is from extensive clinical trials in humans.

Table 1: Adverse Events Profile of this compound (Preclinical Data)

Adverse EventSpeciesDosageIncidenceSource
Skin RashHuman (in trial for Safflower yellow)Not SpecifiedObserved in one trial[1]
MortalityRat (MCAO/R model)Not SpecifiedNo significant increase compared to control[2][3][4][5]

Note: Data on specific adverse events for isolated this compound is limited. The available information is often in the context of Safflower yellow injection, which contains multiple active compounds.

Table 2: Safety Profile of Recombinant Tissue Plasminogen Activator (rt-PA) in Acute Ischemic Stroke

Adverse EventIncidence RatePopulationSource
Symptomatic Intracranial Hemorrhage (SICH)3% - 8%Acute ischemic stroke patients[6][7]
Fatal Intracranial Hemorrhage1% - 4%Acute ischemic stroke patients[8][9]
Any Intracranial Bleeding6.4% - 15.4%Acute ischemic stroke patients[7]
Angioedema1% - 2%Alteplase-treated stroke patients[10]
90-day Mortality11% - 22.6%Acute ischemic stroke patients >80 years[9]

Table 3: Safety Profile of Aspirin in Stroke Therapy

Adverse EventIncidence RatePopulationSource
Any Bleeding2.3% (Aspirin + Clopidogrel) vs. 1.6% (Aspirin alone)Minor stroke or TIA patients[11]
Hemorrhagic StrokeIncreased risk (OR: 1.32)General population for primary prevention[12]
Severe Gastrointestinal BleedingIncreased riskGeneral population and patients with CVD[12]
Recurrent Intracerebral Hemorrhage12/268 (start therapy) vs. 23/269 (avoid therapy)Patients with previous intracerebral hemorrhage[13]

Table 4: Safety Profile of Clopidogrel in Stroke Therapy

Adverse EventIncidence RatePopulationSource
Hemorrhagic Transformation24.4% (loaded) vs. 24.8% (not loaded)Moderate to severe ischemic stroke patients[14]
Symptomatic Intracranial Hemorrhage (sICH)1.8% (loaded) vs. 0.9% (not loaded)Moderate to severe ischemic stroke patients[14]
Major Hemorrhage (with Aspirin)Increased riskMinor ischemic stroke or high-risk TIA patients[15]
Major Bleeding Complications (with Aspirin)3% (combination) vs. 1% (clopidogrel alone)Secondary prevention of TIA or stroke[10]

Experimental Protocols

This compound: Preclinical Neuroprotection Studies

The safety and efficacy of this compound have been primarily evaluated in preclinical models of cerebral ischemia/reperfusion (I/R) injury.

1. In Vivo Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model in Rats:

  • Objective: To assess the neuroprotective effects of AHSYB against stroke-induced brain injury.

  • Methodology:

    • Adult male Sprague-Dawley rats are subjected to MCAO for a defined period (e.g., 2 hours) to induce focal cerebral ischemia.

    • The occlusion is then removed to allow for reperfusion.

    • AHSYB is administered intravenously at different doses at the onset of reperfusion.

    • Neurological deficit scores are evaluated at various time points post-MCAO/R to assess functional recovery.[2][4]

    • After a set period (e.g., 24 hours), brain tissues are harvested.

    • Infarct volume is measured using TTC staining.[3][5]

    • Markers of oxidative stress (e.g., ROS, MDA, SOD, GSH-Px) and apoptosis (e.g., Bax, Bcl-2) are quantified in the brain tissue and serum.[2][4]

  • Key Findings: Treatment with AHSYB has been shown to significantly reduce neurological deficit scores, decrease infarct volume, and attenuate oxidative stress and apoptosis in a dose-dependent manner.[2][3][4][5]

2. In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model:

  • Objective: To investigate the direct protective effects of AHSYB on neuronal cells under ischemic conditions.

  • Methodology:

    • Primary cultured hippocampal neurons or PC12 cells are subjected to OGD by incubation in a glucose-free medium in a hypoxic chamber.

    • After the OGD period, the cells are returned to normal culture conditions to simulate reoxygenation.

    • AHSYB is added to the culture medium at different concentrations before or during OGD/R.

    • Cell viability is assessed using assays such as MTT.[3][5]

    • Oxidative stress is measured by quantifying intracellular reactive oxygen species (ROS).

    • Apoptosis is evaluated through methods like Hoechst 33342 staining or flow cytometry.[5]

  • Key Findings: AHSYB treatment increased cell viability, reduced oxidative properties, and decreased neuronal apoptosis in the OGD/R model.[3][5]

Signaling Pathways and Mechanisms of Action

This compound: Neuroprotection via SIRT1 Signaling

Preclinical studies suggest that the neuroprotective effects of this compound against cerebral ischemia/reperfusion injury are mediated, at least in part, through the activation of the Sirtuin 1 (SIRT1) signaling pathway.[2][3] SIRT1 is a protein that plays a crucial role in cellular stress resistance and longevity.

AHSYB_SIRT1_Pathway cluster_stroke Ischemic Stroke (I/R Injury) cluster_ahsyb This compound cluster_sirt1 SIRT1 Pathway Oxidative_Stress Oxidative Stress Apoptosis Apoptosis AHSYB This compound SIRT1 SIRT1 Activation AHSYB->SIRT1 Activates SIRT1->Apoptosis Inhibits FOXO1 FOXO1 SIRT1->FOXO1 Activates PGC1a PGC-1α SIRT1->PGC1a Activates FOXO1->Oxidative_Stress Inhibits PGC1a->Oxidative_Stress Inhibits rtPA_Mechanism rtPA rt-PA (Alteplase) Plasminogen Plasminogen rtPA->Plasminogen Converts Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin (in blood clot) Plasmin->Fibrin Degrades Degradation Fibrin Degradation Products Fibrin->Degradation Restoration Blood Flow Restoration Degradation->Restoration Antiplatelet_Mechanism cluster_aspirin Aspirin cluster_clopidogrel Clopidogrel Aspirin Aspirin COX1 COX-1 Enzyme Aspirin->COX1 Irreversibly Inhibits TXA2 Thromboxane A2 COX1->TXA2 Produces Platelet_Activation Platelet Activation & Aggregation TXA2->Platelet_Activation Promotes Clopidogrel Clopidogrel P2Y12 P2Y12 Receptor Clopidogrel->P2Y12 Irreversibly Blocks P2Y12->Platelet_Activation Promotes ADP ADP ADP->P2Y12 Binds to

References

Safety Operating Guide

Proper Disposal of Anhydrosafflor Yellow B: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Anhydrosafflor Yellow B Disposal

The primary safety concern when handling any chemical waste is the potential hazard it poses to personnel and the environment. For this compound, the disposal strategy should be guided by the information available for the closely related "Safflower yellow" mixture and the general protocols for managing phenolic compounds.

Key Disposal Considerations:

  • Waste Classification: While the "Safflower yellow" mixture is classified as non-hazardous, it is prudent to treat this compound waste with caution due to its phenolic nature.[1] Local regulations and institutional policies should always be consulted to determine the final waste classification.

  • Segregation: this compound waste should be collected separately from other chemical waste streams to avoid potential reactions. It is especially important to keep it separate from strong oxidizing agents.

  • Containerization: Use clearly labeled, sealed, and puncture-proof containers for collecting all forms of this compound waste, including solutions, contaminated labware, and personal protective equipment (PPE).

Quantitative Data Summary

Due to the classification of "Safflower yellow" as non-hazardous, there is limited quantitative data available regarding disposal limits. The following table summarizes general parameters for laboratory chemical waste.

ParameterGuidelineCitation
pH Range for Neutralization Before any potential drain disposal (if permitted by local regulations for non-hazardous waste), the pH of aqueous solutions should be adjusted to a neutral range, typically between 6.0 and 8.0.
Workplace Exposure Limits No specific occupational exposure limits have been established for this compound. General laboratory safety practices for handling fine powders or solutions should be followed.

Experimental Protocols

Protocol for Handling and Disposal of Small Quantities of this compound Waste

This protocol outlines the steps for managing small amounts of AHSYB waste generated during routine laboratory experiments.

Materials:

  • Designated hazardous waste container (clearly labeled "this compound Waste")

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • pH indicator strips

  • Dilute acid (e.g., 0.1 M HCl) and dilute base (e.g., 0.1 M NaOH) for neutralization

Procedure:

  • Collection of Aqueous Waste:

    • Collect all aqueous solutions containing this compound in a designated, sealed container.

    • Do not mix with other solvent waste.

  • Collection of Solid Waste:

    • Place all solid waste contaminated with this compound, such as pipette tips, tubes, and gloves, into a separate, clearly labeled, sealable container.

  • Neutralization of Aqueous Waste (if permissible by institutional policy for non-hazardous waste):

    • Work in a well-ventilated area or a chemical fume hood.

    • Measure the pH of the collected aqueous waste using a pH indicator strip.

    • If the pH is not within the neutral range (6.0-8.0), adjust it by adding dilute acid or base dropwise while stirring.

    • Monitor the pH frequently during neutralization.

  • Final Disposal:

    • Once neutralized, consult your institution's specific guidelines. Even if classified as non-hazardous, many institutions require that all chemical waste be collected by a certified waste disposal service.

    • Never pour this compound waste down the drain without explicit permission from your environmental health and safety (EHS) department.

    • Seal the waste containers securely.

    • Arrange for pickup by your institution's hazardous waste management service.

Spill Cleanup Protocol

In the event of a small spill of this compound:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE , including safety goggles, a lab coat, and chemical-resistant gloves.

  • Contain the spill using absorbent material, such as vermiculite (B1170534) or sand.

  • For a solid spill , carefully sweep the material into a designated waste container. Avoid creating dust.

  • For a liquid spill , absorb the material with an inert absorbent and place it in a sealed container.

  • Clean the spill area with soap and water.

  • Collect all cleanup materials as this compound waste and dispose of them according to the procedures outlined above.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow start This compound Waste Generated classify Classify Waste (Solid or Liquid) start->classify solid_waste Solid Waste (Contaminated PPE, Labware) classify->solid_waste Solid liquid_waste Liquid Waste (Aqueous Solutions) classify->liquid_waste Liquid collect_solid Collect in a Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealed Container liquid_waste->collect_liquid consult_ehs Consult Institutional EHS Policy collect_solid->consult_ehs collect_liquid->consult_ehs treat_as_haz Treat as Hazardous Waste consult_ehs->treat_as_haz Policy dictates hazardous treat_as_non_haz Treat as Non-Hazardous Waste (with caution) consult_ehs->treat_as_non_haz Policy allows non-hazardous waste_pickup Arrange for Professional Waste Disposal treat_as_haz->waste_pickup neutralize Neutralize Aqueous Waste (if permitted) treat_as_non_haz->neutralize neutralize->waste_pickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.